1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
Description
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Properties
CAS No. |
799246-93-8 |
|---|---|
Molecular Formula |
C16H31N3O3 |
Molecular Weight |
313.44 g/mol |
IUPAC Name |
1-dodecyl-3-methylimidazol-3-ium;nitrate |
InChI |
InChI=1S/C16H31N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3)4/h14-16H,3-13H2,1-2H3;/q+1;-1 |
InChI Key |
HTVLPUUYTJEEEZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-] |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 1-Dodecyl-3-methylimidazolium Nitrate
Target Analyte: 1-Dodecyl-3-methylimidazolium nitrate (
Part 1: Strategic Synthesis Architecture
Executive Summary
1-Dodecyl-3-methylimidazolium nitrate (
This guide details a Two-Stage Convergent Synthesis :
-
Quaternization (Precursor Synthesis): Formation of the halide intermediate (
) via nucleophilic substitution. -
Metathesis (Anion Exchange): Conversion to the nitrate form using Silver Nitrate (
).
Why Silver Nitrate Metathesis?
While industrial routes often use sodium salts (
Part 2: Synthesis Workflow & Mechanism
Reaction Mechanism
The synthesis proceeds via an
Figure 1: Reaction pathway for the synthesis of
Part 3: Experimental Protocols
Phase 1: Synthesis of Precursor
Objective: Synthesize high-purity 1-dodecyl-3-methylimidazolium bromide.[1] Critical Quality Attribute (CQA): Absence of unreacted 1-methylimidazole (colorless product).
Reagents & Equipment[1][2][3][4][5]
-
Reagents: 1-Methylimidazole (freshly distilled), 1-Bromododecane (1.1 equivalents), Acetonitrile (HPLC grade), Ethyl Acetate.
-
Equipment: 3-neck round-bottom flask, reflux condenser, nitrogen line, rotary evaporator.[1]
Protocol Steps
-
Inert Atmosphere Setup: Purge a 3-neck flask with dry nitrogen for 15 minutes. Moisture excludes the formation of hydrolysis byproducts.[1]
-
Addition: Charge the flask with 1-methylimidazole (100 mmol) and acetonitrile (50 mL). Add 1-bromododecane (110 mmol) dropwise while stirring.
-
Note: Using a slight excess of the alkyl halide ensures complete consumption of the imidazole, which is harder to remove than the alkyl halide.[1]
-
-
Reflux: Heat the mixture to 70°C (reflux) for 48 hours under continuous stirring.
-
Solvent Removal: Remove acetonitrile using a rotary evaporator at 50°C under reduced pressure.[1]
-
Purification (Washing):
-
The crude product is a viscous oil or waxy solid.[1]
-
Add cold ethyl acetate (50 mL) and stir vigorously for 30 minutes.
-
Decant the ethyl acetate layer (containing unreacted starting materials).
-
Repeat 3 times. This step is vital for cytotoxicity studies, as unreacted alkyl halides are toxic.
-
-
Drying: Dry the residue under high vacuum (0.1 mbar) at 60°C for 24 hours.
Phase 2: Metathesis to
Objective: Anion exchange to nitrate and removal of bromide.
Protocol Steps
-
Dissolution: Dissolve 20 mmol of purified
in 50 mL of deionized water (Milli-Q preferred). -
Metathesis: Prepare a solution of Silver Nitrate (
, 20 mmol, 1.0 equiv) in 50 mL water.-
Caution: Protect
from light to prevent reduction to metallic silver.[1]
-
-
Precipitation: Add the
solution dropwise to the IL solution while stirring vigorously. A thick, yellow-white precipitate of AgBr will form immediately.[1] -
Reaction Time: Stir the suspension at room temperature for 4 hours in the dark.
-
Filtration:
-
Filter the mixture through a 0.22 µm PTFE membrane or a fine glass frit to remove AgBr.[1]
-
Self-Validating Step: Take a 1 mL aliquot of the filtrate and add one drop of dilute
. If turbidity appears, bromide is still present. Filter again or add minute amounts of until clear.
-
-
Water Removal: Remove water via lyophilization (freeze-drying) to prevent thermal decomposition of the nitrate anion.[1]
-
Final Drying: Dry in a vacuum oven at 40°C over
for 48 hours.
Part 4: Quality Control & Characterization[1]
Data Summary Table
| Property | Value / Characteristic | Method |
| Appearance | White waxy solid / Semi-solid | Visual |
| Molecular Weight | 313.44 g/mol | Calc.[1] |
| Water Content | < 500 ppm | Karl Fischer Titration |
| Halide Content | < 10 ppm | AgNO3 Turbidity Test / IC |
| CMC (in water) | ~8.4 mM | Conductivity / Surface Tension |
Spectroscopic Validation ( NMR)
Solvent:
- 8.7 - 9.0 ppm (s, 1H): Acidic proton at C2 of imidazolium ring (Diagnostic for cation formation).
- 7.3 - 7.5 ppm (m, 2H): Protons at C4 and C5.
-
4.1 - 4.2 ppm (t, 2H): N-methylene protons (
) of the dodecyl chain.[1] -
3.8 - 3.9 ppm (s, 3H): N-methyl protons (
).[1] -
1.8 ppm (m, 2H): Methylene protons
to nitrogen. - 1.2 - 1.3 ppm (m, 18H): Bulk methylene chain.
- 0.88 ppm (t, 3H): Terminal methyl group.
Impurity Troubleshooting
-
Silver Residues: If the product turns gray/black upon light exposure, residual silver is present. Remediation: Pass the aqueous solution through a cation exchange resin (H+ form) or perform a final wash with dilute HCl (risk of re-introducing chloride) followed by rigorous cleaning. For pharma, use a scavenger resin.
-
Yellow Coloration: Indicates imidazole oligomers or oxidation.[1] Treat aqueous solution with activated charcoal at 60°C for 1 hour, then filter.
Part 5: Safety & Handling
-
Nitrate Hazard: While ionic liquid nitrates are generally stable, they are oxidizers. Avoid heating >150°C or mixing with strong reducing agents.[1]
-
Toxicity: Long-chain imidazoliums (
) are membrane-disrupting (surfactant-like).[1] Wear gloves and eye protection. Treat as a potential aquatic toxin.[1]
References
-
Takamuku, T. et al. (2012). "Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR." Physical Chemistry Chemical Physics. Link
-
Gindri, I. M. et al. (2014). "Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids." International Journal of Molecular Sciences. Link
-
Carson, L. et al. (2009). "Antibiofilm activities of 1-alkyl-3-methylimidazolium chloride ionic liquids." Green Chemistry. Link
-
BenchChem Technical Support. "Purification of 1-Dodecyl-3-methylimidazolium Bromide." BenchChem Protocols. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 5. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling and Aggregation Dynamics of 1-Dodecyl-3-Methylimidazolium Nitrate ([C12mim][NO3])
Executive Summary
The development of Surface-Active Ionic Liquids (SAILs) has bridged the gap between traditional surfactant chemistry and the tunable solvation properties of room-temperature ionic liquids. Among these, 1-dodecyl-3-methylimidazolium nitrate ([C12mim][NO3]) stands out as a highly versatile, amphiphilic molecule. By combining a long hydrophobic alkyl chain (C12) with a hydrophilic imidazolium headgroup and a weakly coordinating nitrate counterion, [C12mim][NO3] exhibits complex, solvent-dependent self-assembly behaviors. This technical guide provides an in-depth analysis of its physicochemical properties, thermodynamic aggregation mechanisms, ecotoxicity, and field-proven experimental protocols for researchers in drug development, green chemistry, and materials science.
Structural and Thermodynamic Foundations
The macroscopic behavior of [C12mim][NO3] is fundamentally dictated by its molecular architecture. The 12-carbon alkyl chain imparts significant lipophilicity, driving hydrophobic interactions, while the delocalized charge on the imidazolium ring ensures strong electrostatic and dipole interactions in polar media.
Thermally, [C12mim][NO3] exhibits a melting point of approximately 43 °C[1]. Consequently, it exists as a crystalline solid at standard room temperature but readily transitions into a liquid state upon mild heating or solvation. This moderate melting point makes it an excellent candidate for temperature-responsive biphasic catalysis and supramolecular assemblies[1].
Solvent-Dependent Aggregation Mechanics
The true utility of[C12mim][NO3] lies in its tunable aggregation behavior, which diverges drastically depending on the dielectric constant of the solvent medium.
Aqueous Systems (Polar Media)
In water, [C12mim][NO3] behaves as a classic cationic surfactant. The hydrophobic effect drives the C12 tails to self-assemble into a hydrophobic core, shielding themselves from the aqueous environment, while the imidazolium heads remain hydrated at the interface. The Critical Micelle Concentration (CMC) for [C12mim][NO3] in water at 298 K is precisely 8.4 mmol dm⁻³. Small-Angle Neutron Scattering (SANS) profiles confirm that above this threshold, the monomers assemble into polydisperse spherical micelles.
Causality of Conductometric Breakpoints: When measuring electrical conductivity, the curve of specific conductivity versus concentration rises linearly before the CMC due to the unhindered mobility of fully dissociated[C12mim]⁺ and [NO3]⁻ ions. At the CMC, the bulky cations aggregate into massive, slow-moving micelles. Simultaneously, a fraction of the [NO3]⁻ counterions condense into the Stern layer of the micelle to minimize electrostatic repulsion. This drastic reduction in effective charge carrier mobility causes a sharp, measurable decrease in the slope of the conductivity curve.
Non-Polar Systems (Benzene)
In non-polar solvents like benzene, the aggregation mechanism flips. Due to the low dielectric constant, the ionic liquid cannot fully dissociate. Instead, it forms tight ion pairs that subsequently aggregate into indefinite clusters driven by dipole-dipole interactions rather than the hydrophobic effect. SANS data reveals that these clusters exhibit Ornstein-Zernike behavior, lacking a defined geometric shape or a distinct CMC breakpoint. Instead of a sharp transition, the electrical conductivity of [C12mim][NO3] in benzene increases drastically in accordance with a cubic function of concentration, indicating the continuous formation of higher-order charged multiplets.
Ecotoxicity and Biological Impact
While SAILs are often touted as "green" solvents due to their negligible vapor pressure, their biological impact in aqueous ecosystems must be rigorously managed. The toxicity of imidazolium-based ionic liquids is directly proportional to the length of their alkyl chains. The extended C12 chain of[C12mim][NO3] allows it to easily intercalate into and disrupt phospholipid bilayers. Ecotoxicity assays conducted on Danio rerio (zebrafish) have demonstrated that [C12mim][NO3] is highly hazardous, exhibiting significantly higher acute toxicity than its short-chain analogs (e.g., [C2mim][NO3])[2]. Drug development professionals utilizing this SAIL for extraction or formulation must implement closed-loop recovery systems to prevent environmental discharge.
Quantitative Data Summary
| Physicochemical Property | Value | Experimental Context / Notes |
| IUPAC Name | 1-Dodecyl-3-methylimidazolium nitrate | - |
| Molecular Formula | C₁₆H₃₁N₃O₃ | - |
| Melting Point | 43 °C | Solid at 25 °C; forms RTIL upon mild heating[1] |
| CMC (Aqueous) | 8.4 mmol dm⁻³ | Determined at 298 K via conductometry |
| Micellar Morphology | Polydisperse Spherical | In water; validated via SANS |
| Non-Polar Aggregation | Indefinite Clusters | In benzene; follows Ornstein-Zernike behavior |
| Ecotoxicity | High (Hazardous) | Danio rerio in vivo assay; driven by C12 chain[2] |
Experimental Workflows
Protocol 1: Self-Validating Determination of CMC via Electrical Conductivity
This protocol utilizes high-precision conductometry to identify the CMC, with a built-in optical validation step to ensure data trustworthiness.
-
Stock Preparation: Prepare a 50 mmol dm⁻³ stock solution of [C12mim][NO3] in ultra-pure, deionized water (18.2 MΩ·cm). Ensure the IL is fully dissolved by sonicating at 45 °C (above its melting point) for 10 minutes, then cool to 298.15 K.
-
Temperature Equilibration: Place a known volume (e.g., 50 mL) of ultra-pure water into a jacketed glass vessel connected to a circulating water bath maintained strictly at 298.15 ± 0.01 K. Conductivity is highly temperature-dependent; thermal fluctuations will invalidate the slope.
-
Stepwise Titration: Using a calibrated micro-syringe, inject aliquots of the stock solution into the vessel under continuous magnetic stirring.
-
Data Acquisition: Allow 3 minutes of equilibration after each injection before recording the specific conductivity (
). -
Mathematical Derivation: Plot
against the total concentration of[C12mim][NO3]. Perform linear regressions on the pre-micellar and post-micellar data points. The exact intersection of these two lines represents the CMC (expected near 8.4 mM). -
System Validation: To validate the conductometric finding, subject a sample prepared at 10 mM (strictly above the calculated CMC) to Dynamic Light Scattering (DLS). The detection of a distinct hydrodynamic radius confirms the physical presence of spherical micelles, validating the electrochemical breakpoint.
Protocol 2: Formulation of [C12mim][NO3] Microemulsions for Extraction
[C12mim][NO3] is highly effective in formulating IL-in-water microemulsions for the extraction of both hydrophilic and lipophilic botanical compounds (e.g., from Flos Chrysanthemi).
-
Surfactant/Co-surfactant Blending (Smix): Weigh [C12mim][NO3] and a co-surfactant (e.g., 1-butanol) in a 1:1 or 2:1 mass ratio. Heat the mixture to 50 °C to liquefy the[C12mim][NO3] and vortex until a homogenous Smix is achieved.
-
Oil Phase Integration: Add the target oil phase (e.g., toluene or a lipophilic botanical extractant) to the Smix in a temperature-controlled vial at 298.15 K.
-
Aqueous Titration: Titrate ultra-pure water dropwise into the mixture under vigorous magnetic stirring. Monitor the phase transition.
-
Thermodynamic Validation: Stop titration when the mixture transitions from a turbid, milky state to an optically transparent, isotropic liquid. To prove this is a thermodynamically stable microemulsion (and not a kinetically trapped nanoemulsion), subject the sample to centrifugation at 5000 rpm for 20 minutes. A true microemulsion will not phase-separate.
Mechanistic Pathways
Solvent-dependent self-assembly pathways of [C12mim][NO3] in polar vs. non-polar media.
References
- Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR.Physical Chemistry Chemical Physics (RSC Publishing).
- Design of Supramolecular Nanocatalysts for the Biphasic Epoxidation of Olefins.Technical University of Munich (mediaTUM).
- Environmentally friendly ionic liquid-in-water microemulsions for extraction of hydrophilic and lipophilic components from Flos Chrysanthemi.Analyst (RSC Publishing).
- Magnetic Ionogel and Its Applications.Gels (MDPI).
Sources
The Structural and Functional Dynamics of 1-Dodecyl-3-Methylimidazolium Nitrate ([C12mim][NO3]): A Comprehensive Technical Guide
Target Audience: Researchers, Materials Scientists, and Pharmaceutical Development Professionals Content Focus: Molecular Architecture, Synthesis Protocols, and Microemulsion-Based Drug Extraction
As a Senior Application Scientist, I have observed that the transition of ionic liquids (ILs) from niche green solvents to highly specialized functional materials depends heavily on understanding their structure-property relationships. Among these, 1-dodecyl-3-methylimidazolium nitrate ([C12mim][NO3]) stands out as a powerful Surface-Active Ionic Liquid (SAIL).
Unlike short-chain imidazolium salts,[C12mim][NO3] possesses a distinct amphiphilic architecture that enables spontaneous self-assembly into micelles and microemulsions[1]. This guide deconstructs the physicochemical behavior of [C12mim][NO3], providing validated synthesis protocols and detailing its application in advanced pharmaceutical extraction systems.
Molecular Architecture and Physicochemical Properties
The utility of [C12mim][NO3] is dictated by the synergistic interaction of its three structural domains:
-
The Imidazolium Core: A highly polar, aromatic headgroup that provides solubility in aqueous environments and acts as a hydrogen-bond donor.
-
The Dodecyl (C12) Alkyl Chain: A lipophilic tail that drives hydrophobic aggregation. The 12-carbon length is the critical threshold required to lower the surface tension of water significantly and induce self-assembly at low concentrations[2].
-
The Nitrate Anion ([NO3]⁻): A chaotropic, hydrogen-bond accepting anion. Unlike halides (e.g., bromide or chloride) which tightly bind to the cation, the nitrate anion alters the hydration shell, reducing the viscosity of the bulk fluid and actively participating in catalytic processes such as the activation of hydrogen peroxide[2].
Quantitative Data Summary
The table below synthesizes the baseline physicochemical and structural parameters of [C12mim][NO3] required for quality control and experimental design.
Table 1: Physicochemical and Structural Properties of [C12mim][NO3]
| Property | Value / Description | Analytical Method / Source |
| Chemical Formula | C16H31N3O3 | Elemental Analysis[2] |
| Molecular Weight | 313.44 g/mol | Mass Spectrometry[2] |
| Physical State | Colorless to pale-yellow solid | Visual Observation[2] |
| Melting Point | ~43 °C | Differential Scanning Calorimetry[3] |
| ¹H-NMR (400 MHz, CDCl3) | δ 9.98 (s, 1H, NCHN), 7.40 (t, 1H), 4.22 (t, 2H, NCH2) | Nuclear Magnetic Resonance[2] |
| Aggregation Behavior | Forms direct micelles in water; reverse micelles in benzene | SANS & ¹H-NMR[4] |
Self-Assembly and Aggregation Logic
The true power of[C12mim][NO3] lies in its tunable aggregation behavior. In polar solvents like water, the hydrophobic dodecyl chains aggregate to form a lipophilic core (direct micelles). Conversely, in non-polar solvents like benzene, the polar imidazolium-nitrate headgroups cluster together to form a hydrophilic core (reverse micelles)[5].
This dual-phase adaptability was definitively mapped using , which confirmed that the spatial dimensions of these aggregates can be precisely controlled by the solvent environment[5].
Fig 1: Self-assembly pathways of [C12mim][NO3] in polar and non-polar media.
Validated Synthesis & Characterization Protocols
To ensure reproducibility in pharmaceutical or catalytic applications, the synthesis of [C12mim][NO3] must be rigorously controlled to prevent halide contamination. The following protocol utilizes a self-validating anion metathesis approach.
Step-by-Step Synthesis Workflow
-
Alkylation (Quaternization):
-
Action: React 1-methylimidazole with 1-bromododecane at a 1:1.05 molar ratio under reflux (70–80 °C) for 24–48 hours.
-
Causality: The slight excess of the alkyl halide ensures the complete consumption of the volatile 1-methylimidazole, yielding the intermediate 1-dodecyl-3-methylimidazolium bromide ([C12mim][Br]).
-
-
Purification of Intermediate:
-
Action: Wash the crude [C12mim][Br] vigorously with ethyl acetate (3 × 50 mL) and dry under high vacuum for 12 hours.
-
Causality: Ethyl acetate selectively extracts unreacted precursors without dissolving the ionic liquid intermediate.
-
-
Anion Metathesis:
-
Action: Dissolve [C12mim][Br] in methanol. In a dark environment, add a stoichiometric amount of silver nitrate (AgNO3) dropwise.
-
Causality: The metathesis is thermodynamically driven by the formation of insoluble silver bromide (AgBr). The dark environment prevents the photodecomposition of the silver salts[2].
-
-
Filtration and Recovery:
-
Action: Filter the suspension through a fine Celite pad to remove the AgBr precipitate. Evaporate the methanol in vacuo to isolate[C12mim][NO3] (Typical yield: ~93%)[2].
-
-
Structural Validation:
-
Action: Perform ¹H-NMR (CDCl3).
-
Causality: The presence of a sharp singlet at δ 9.98 ppm confirms the integrity of the C2-proton on the imidazolium ring, while the absence of shifts associated with the bromide precursor validates the success of the anion exchange[2].
-
Fig 2: Step-by-step synthesis and validation workflow for [C12mim][NO3].
Pharmaceutical Applications: Microemulsions & Drug Extraction
Traditional solvent extraction in pharmacognosy often requires sequential steps to isolate compounds of varying polarities. By utilizing [C12mim][NO3] as a surfactant, researchers can formulate thermodynamically stable, optically transparent IL-in-water microemulsions. These systems have been successfully applied to the from complex botanical matrices like Flos Chrysanthemi.
Step-by-Step Microemulsion Extraction Protocol
-
Phase Titration & Formulation:
-
Action: Construct a pseudo-ternary phase diagram using [C12mim][NO3] as the surfactant, a short-chain alcohol (e.g., 1-butanol) as the co-surfactant, and an aqueous phase[1]. Titrate under constant stirring at 25 °C until a single-phase isotropic region is identified[6].
-
Causality: The co-surfactant intercalates between the bulky dodecyl chains of the IL, reducing electrostatic repulsion between the imidazolium headgroups and stabilizing the interfacial film[1].
-
-
Sample Immersion:
-
Action: Introduce pulverized botanical biomass (e.g., Flos Chrysanthemi) into the optimized IL-in-water microemulsion.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Action: Subject the suspension to ultrasonication for 30 minutes.
-
Causality: Acoustic cavitation physically disrupts the rigid plant cell walls. Simultaneously, the microemulsion acts as a dual-domain trap: the continuous aqueous phase solubilizes polar bioactives, while the hydrophobic micellar core (formed by the C12 chains) encapsulates lipophilic compounds.
-
-
Separation and Analysis:
-
Action: Centrifuge the mixture at 10,000 rpm to precipitate exhausted biomass. Analyze the supernatant directly via Rapid-Resolution Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (RRLC-Q-TOF-MS).
-
Fig 3: Mechanism of simultaneous hydrophilic and lipophilic extraction using microemulsions.
References
-
Takamuku, T., Shimomura, T., Sadakane, K., Koga, M., & Seto, H. (2012). "Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR." Physical Chemistry Chemical Physics, 14(31), 11070-11080. URL: [Link]
-
Bi, W., Tian, M., & Row, K. H. (2013). "Environmentally friendly ionic liquid-in-water microemulsions for extraction of hydrophilic and lipophilic components from Flos Chrysanthemi." Analyst, 138(18), 5239-5245. URL: [Link]
-
Kühn, F. E., et al. (2015). "Multiphase Epoxidation Catalysis of Olefins with Metal-Organic Frameworks and Ionic Liquids." Technical University of Munich (Dissertations). URL: [Link]
-
Hekmat, A., et al. (2016). "Ionic Liquids in Microemulsions: Formulation and Characterization." Current Opinion in Colloid & Interface Science, 25. URL: [Link]
Sources
A Technical Guide to the Aggregation Behavior of 1-Dodecyl-3-methylimidazolium Nitrate in Aqueous Solutions
Executive Summary
1-Dodecyl-3-methylimidazolium nitrate ([C₁₂mim][NO₃]) is a cationic surfactant belonging to the versatile class of ionic liquids (ILs). Its amphiphilic nature, combining a hydrophilic imidazolium headgroup with a hydrophobic dodecyl tail, drives its self-assembly into complex supramolecular structures in aqueous media. This guide provides an in-depth analysis of the aggregation behavior of [C₁₂mim][NO₃], focusing on the fundamental principles of micellization, the experimental methodologies for its characterization, and the thermodynamic forces governing the process. We will explore the causality behind experimental choices, present validated protocols, and summarize key quantitative data to offer a comprehensive resource for researchers, chemists, and drug development professionals working with amphiphilic systems.
Introduction to Amphiphilic Imidazolium Ionic Liquids
Ionic liquids are salts with melting points below 100°C, composed entirely of ions. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them highly attractive for various applications.[1] When an IL possesses a sufficiently long alkyl chain, it exhibits surfactant-like properties, self-aggregating in solution to form micelles.[2]
[C₁₂mim][NO₃] is a prime example of such a surface-active ionic liquid (SAIL). Its aggregation is a spontaneous process driven by the hydrophobic effect—the thermodynamic tendency of nonpolar moieties to minimize contact with water.[3] This leads to the formation of micelles, which are core-shell structures where the hydrophobic dodecyl tails are sequestered from the water, forming an oil-like core, while the hydrophilic imidazolium headgroups remain in contact with the aqueous phase. Understanding and controlling this aggregation is critical for applications ranging from drug solubilization and delivery to catalysis and nanomaterial synthesis.
Physicochemical & Structural Characteristics
The behavior of [C₁₂mim][NO₃] is rooted in its molecular structure. The molecule consists of three distinct parts: the cationic 1-dodecyl-3-methylimidazolium ([C₁₂mim]⁺) headgroup, the long C₁₂ alkyl (dodecyl) tail, and the nitrate (NO₃⁻) counter-ion.
Caption: Molecular components of [C₁₂mim][NO₃].
The synthesis of [C₁₂mim][NO₃] typically involves a two-step process: first, the quaternization of N-methylimidazole with 1-bromododecane to form [C₁₂mim][Br], followed by an anion exchange (metathesis) reaction with a nitrate salt, such as silver nitrate or sodium nitrate, to yield the final product.[5][6]
The Phenomenon of Micellization
In dilute aqueous solutions, [C₁₂mim][NO₃] exists as individual monomers. As the concentration increases, these monomers begin to adsorb at the air-water interface, reducing the surface tension of the solution.[2] At a specific concentration, the interface becomes saturated, and the monomers spontaneously self-assemble in the bulk solution to form thermodynamically stable aggregates known as micelles.[3] This concentration is the Critical Micelle Concentration (CMC) .
The CMC is a fundamental parameter that marks a sharp change in many physicochemical properties of the solution, including surface tension, conductivity, and turbidity.[7] Electrical conductivity measurements of aqueous [C₁₂mim][NO₃] solutions at 298 K have identified a CMC of 8.4 mmol dm⁻³ .
Caption: Aggregation states below and above the CMC.
Experimental Determination of the Critical Micelle Concentration (CMC)
Accurate determination of the CMC is paramount for any application. Several well-established techniques are employed, each relying on the distinct change in a physical property at the point of micellization. We will focus on the two most common and reliable methods: electrical conductivity and surface tensiometry.
Electrical Conductivity Method
Causality: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the formation of micelles alters this relationship. While the micelles themselves are charged, their mobility is much lower than that of individual monomers. Furthermore, a fraction of the counter-ions (NO₃⁻) become associated with the micelle, reducing the total number of effective charge carriers. This results in a change in the slope of the conductivity vs. concentration plot. The intersection of the two linear portions of this plot indicates the CMC.[8]
-
Preparation: Prepare a concentrated stock solution of [C₁₂mim][NO₃] (e.g., 50 mM) in ultrapure, degassed water.
-
Calibration: Calibrate a high-precision conductivity meter using standard KCl solutions at a constant temperature (e.g., 298.15 K).
-
Titration/Dilution: Prepare a series of solutions with decreasing concentrations by diluting the stock solution. It is crucial to have a sufficient number of data points both below and above the expected CMC (8.4 mM).
-
Measurement: Equilibrate each sample in a thermostated water bath to the desired temperature. Measure the specific conductivity (κ) of each solution.
-
Data Analysis: Plot the specific conductivity (κ) as a function of the [C₁₂mim][NO₃] concentration (C).
-
CMC Determination: Perform linear regression on the data points in the two distinct linear regions (pre-micellar and post-micellar). The concentration at which these two lines intersect is the CMC.
-
Degree of Counter-ion Binding (β): The ratio of the slopes of the post-micellar region (S₂) to the pre-micellar region (S₁) can be used to calculate the degree of counter-ion binding (β) using the equation: β = 1 - (S₂/S₁).[9]
Surface Tensiometry Method
Causality: As an amphiphile, [C₁₂mim][NO₃] is surface-active. Monomers preferentially migrate to the air-water interface, orienting their hydrophobic tails away from the water, which lowers the surface tension of the solution. As concentration increases, the surface becomes progressively more populated with monomers. At the CMC, the surface becomes saturated. Any further addition of monomers results in the formation of micelles in the bulk solution rather than further changing the surface concentration. Consequently, the surface tension remains relatively constant above the CMC. The concentration at which this break occurs in the surface tension vs. log(concentration) plot is the CMC.[2]
-
Instrument Setup: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) and ensure the probe is meticulously cleaned (e.g., by flame-annealing a platinum ring).
-
Calibration: Calibrate the instrument with ultrapure water at the desired experimental temperature (e.g., 298.15 K), ensuring the value is close to the literature standard (72.0 mN/m at 25°C).
-
Sample Preparation: Prepare a series of solutions of [C₁₂mim][NO₃] in ultrapure water, spanning a wide range of concentrations around the expected CMC.
-
Measurement: For each concentration, pour the solution into a clean, temperature-controlled vessel. Allow the system to equilibrate. Measure the surface tension (γ), ensuring that readings are stable over time.
-
Data Analysis: Plot the surface tension (γ) against the logarithm of the concentration (log C).
-
CMC Determination: The plot will show two linear regions. The concentration at the intersection point of these two lines corresponds to the CMC.
Caption: Workflow for CMC determination.
Thermodynamics of Micellization
The self-assembly of [C₁₂mim][NO₃] is governed by fundamental thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°ₘ) indicates the spontaneity of the process. It can be calculated from the CMC value using the following equation for ionic surfactants:
ΔG°ₘ = (2 - β) * RT * ln(CMC)
where:
-
β is the degree of counter-ion binding.
-
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).
-
T is the absolute temperature in Kelvin.
-
CMC is expressed as a mole fraction.
A negative ΔG°ₘ signifies a spontaneous micellization process.[10] The Gibbs free energy is composed of enthalpic (ΔH°ₘ) and entropic (ΔS°ₘ) contributions:
ΔG°ₘ = ΔH°ₘ - TΔS°ₘ
The enthalpy of micellization (ΔH°ₘ) can be determined experimentally by measuring the CMC at different temperatures and applying the van't Hoff equation. The entropy of micellization (ΔS°ₘ) can then be calculated. For many ionic surfactants in water, the process is entropy-driven.[11] The large positive entropy change arises from the "release" of ordered water molecules that surrounded the hydrophobic alkyl chains of the monomers into the bulk water, which overcomes the negative entropy change of aggregating the monomers themselves.[3][10]
| Thermodynamic Parameter | Symbol | Significance | Typical Sign for Micellization |
| Gibbs Free Energy | ΔG°ₘ | Spontaneity of the process | Negative |
| Enthalpy | ΔH°ₘ | Heat change during aggregation | Can be positive or negative |
| Entropy | ΔS°ₘ | Change in disorder | Positive (often the driving force) |
Factors Influencing Aggregation Behavior
The aggregation of [C₁₂mim][NO₃] is not static; it is highly sensitive to environmental conditions.
Effect of Temperature
Temperature has a complex effect on the CMC. For many ionic surfactants, the CMC value exhibits a U-shaped dependence on temperature.[12] Initially, an increase in temperature often leads to a decrease in the CMC. This is because the dehydration of the hydrophilic headgroups and the increased disruption of the structured water around the hydrophobic tails favor aggregation.[13] However, beyond a certain temperature (the minimum of the U-curve), further temperature increases can disrupt the micelles, leading to an increase in the CMC.[14][15] This behavior underscores the importance of precise temperature control in any experiment or application.
Effect of Additives
The presence of other substances in the solution can significantly alter the CMC and micelle structure.
-
Inorganic Salts (Electrolytes): Adding a simple salt (e.g., NaNO₃) typically lowers the CMC. The added counter-ions screen the electrostatic repulsion between the charged imidazolium headgroups at the micelle surface, making it easier for monomers to aggregate.
-
Organic Solvents: Small amounts of water-miscible organic solvents (e.g., ethanol, acetone) generally increase the CMC.[16] These solvents can increase the solubility of the individual surfactant monomers in the bulk phase, thus disfavoring aggregation. They can also incorporate into the micelle structure, altering its size and shape.
-
Other Surfactants: When mixed with other surfactants, [C₁₂mim][NO₃] can form mixed micelles. This behavior is highly dependent on the nature of the second surfactant (anionic, cationic, or non-ionic) and can lead to synergistic effects, where the mixed CMC is lower than that of either individual component.[17]
Advanced Structural Characterization
While conductivity and tensiometry are excellent for determining the onset of aggregation (CMC), more advanced techniques are required to elucidate the structure of the aggregates themselves.
-
Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for determining the size, shape, and aggregation number (number of monomers per micelle) of micelles in solution. Studies on [C₁₂mim][NO₃] using SANS have confirmed the formation of polydisperse spherical micelles in aqueous solutions.
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius (size) of particles in solution. It can be used to monitor the growth of micelles as a function of concentration or the addition of other substances.[16]
-
Fluorescence Spectroscopy: Using fluorescent probes like pyrene, one can probe the microenvironment of the micellar core. The change in the fluorescence emission spectrum of pyrene upon its partitioning from the polar aqueous phase to the nonpolar micellar core can be used to determine the CMC and gain insights into the core's polarity.[7]
Applications in Drug Development
The ability of [C₁₂mim][NO₃] to form micelles makes it a promising candidate for various applications in drug development and pharmaceutical sciences:
-
Solubilization of Poorly Soluble Drugs: The hydrophobic core of the micelles can serve as a micro-reservoir to encapsulate and solubilize hydrophobic drug molecules, increasing their apparent solubility and bioavailability in aqueous formulations.
-
Drug Delivery Vehicles: Micelles can act as nanocarriers to transport drugs to specific sites in the body. The surface of these ionic liquid micelles can be functionalized to achieve targeted delivery.
-
Reaction Media for Synthesis: The unique microenvironment within the micelles can be used to catalyze chemical reactions or to synthesize nanoparticles with controlled size and morphology.
Conclusion
The aggregation of 1-dodecyl-3-methylimidazolium nitrate in aqueous solution is a classic example of surfactant self-assembly, driven primarily by the hydrophobic effect. The critical micelle concentration, a key parameter defining this behavior, can be reliably determined using techniques such as electrical conductivity and surface tensiometry. The process is thermodynamically spontaneous and highly sensitive to external factors like temperature and the presence of additives, offering opportunities to tune the aggregation for specific applications. Advanced techniques like SANS provide detailed structural insights, confirming the formation of spherical micelles. A thorough understanding of these fundamental principles and experimental methodologies is essential for harnessing the potential of [C₁₂mim][NO₃] in advanced materials, catalysis, and pharmaceutical formulations.
References
-
Nishikawa, K., et al. (2012). Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR. Physical Chemistry Chemical Physics, 14(30), 10575-10582. [Link]
-
Saleh, R., & Rau, M. J. (2006). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Science Alert. [Link]
-
Ao, M., & Kim, D. (2013). Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions. Journal of Chemical & Engineering Data, 58(6), 1636-1644. [Link]
-
Wikipedia contributors. (n.d.). Thermodynamics of micellization. In Wikipedia. Retrieved from [Link]
-
Oremusová, J., et al. (2019). Effect of Molecular Composition of Head Group and Temperature on Micellar Properties of Ionic Surfactants with C12 Alkyl Chain. Molecules, 24(4), 683. [Link]
-
Ao, M., & Kim, D. (2013). Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions. ResearchGate. [Link]
-
Scribd. (n.d.). Thermodynamics of Micellization. [Link]
-
Cláudio, A. F. M., et al. (2014). Thermodynamics of micellization of alkylimidazolium surfactants in aqueous solution. ResearchGate. [Link]
-
Wang, J., et al. (2011). Aggregation behavior modulation of 1-dodecyl-3-methylimidazolium bromide by organic solvents in aqueous solution. The Journal of Physical Chemistry B, 115(17), 5037-5044. [Link]
-
Patiño-Agudelo, Á. J., et al. (2023). Thermodynamics of the Micellization of a Simple Zwitterionic Surfactant in the Presence of Imidazolium Salts. Molecules, 28(21), 7414. [Link]
-
Wang, J., et al. (2013). Aggregation Behavior of 1-Dodecyl-3-methylimidazolium Bromide in Aqueous Solution: Effect of Ionic Liquids with Aromatic Anions. Langmuir, 29(20), 6012-6020. [Link]
-
Kircher, F., et al. (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. Polymers, 14(4), 762. [Link]
-
Mahmood, M. E., & Al-Koofee, D. A. F. (2013). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Global Journals. [Link]
-
Martinez de la Ossa, E. J. (1987). Effect of Temperature and Electrolytes on c.m.c. ResearchGate. [Link]
-
ResearchGate. (n.d.). Critical micelle concentration, CMC, average activity coefficient, f±,... [Link]
-
Hu, Y., et al. (2023). Influence and Mechanism of 1-Dodecyl-3-methylimidazolium Bromide on the Flotation Behavior of Quartz and Feldspar in a Neutral System. Minerals, 13(12), 1475. [Link]
-
Kumar, S., & Singh, S. (2021). Mixed micellization behavior of 1-dodecyl-3-methylimidazolium chloride [C12mim][Cl] and benzyldimethyl-n-hexadecylammonium chloride (16-BAC) under the influence of gelatin in aqueous media. ResearchGate. [Link]
-
Jia, L. (2018). STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. Ion Exchange and Adsorption, 34(4), 307-314. [Link]
-
Sharma, B., et al. (2021). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. Frontiers in Chemistry, 9, 751147. [Link]
-
Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Stubenrauch, C., et al. (2003). An investigation of dynamic surface tension, critical micelle concentration, and aggregation number of three nonionic surfactants using NMR, time-resolved fluorescence quenching, and maximum bubble pressure tensiometry. Journal of Colloid and Interface Science, 262(2), 506-515. [Link]
Sources
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Mechanistic Insights and Experimental Validation of the Critical Micelle Concentration in 1-Dodecyl-3-methylimidazolium Salts ([C12mim]X)
Executive Summary
As surface-active ionic liquids (SAILs) transition from niche chemical curiosities to foundational components in advanced materials and pharmaceutics, understanding their self-assembly behavior is paramount. 1-Dodecyl-3-methylimidazolium salts, commonly abbreviated as [C12mim]X (where X represents a halide counterion), are a prominent class of SAILs characterized by a highly polarizable imidazolium headgroup and a hydrophobic dodecyl tail[1].
For researchers and drug development professionals, the most critical thermodynamic parameter of these molecules is the Critical Micelle Concentration (CMC) —the concentration threshold at which monomers spontaneously self-assemble into micellar aggregates. This whitepaper provides an in-depth mechanistic analysis of [C12mim]X micellization, field-proven experimental protocols for CMC determination, and insights into their application as nanocarriers in drug delivery systems[1].
Mechanistic Foundations of Micellization: The Counterion Effect
The self-assembly of [C12mim]X in aqueous media is driven by the hydrophobic effect, wherein the dodecyl chains aggregate to minimize contact with water, forming a hydrophobic core. However, this aggregation is opposed by the electrostatic repulsion between the positively charged imidazolium headgroups at the micelle-water interface[2].
The choice of the halide counterion (Cl⁻, Br⁻, I⁻) fundamentally alters the thermodynamics of this system. As the polarizability and ionic radius of the counterion increase (Cl⁻ < Br⁻ < I⁻), its hydration radius decreases. Consequently, larger anions like iodide (I⁻) bind more tightly to the Stern layer of the micelle[2]. This high degree of counterion binding (
While the micellization of [C12mim]Cl and [C12mim]Br is primarily entropy-driven at 298.15 K (due to the release of structured water molecules around the hydrophobic tails), [C12mim]I exhibits distinct thermodynamic behavior, often transitioning to an enthalpy-driven process at lower temperatures due to its exceptionally high interfacial binding affinity[2].
Quantitative Data: CMC of [C12mim]X
The following table synthesizes the critical micelle concentrations and interfacial properties of [C12mim]X salts at 298.15 K, demonstrating the inverse relationship between counterion size and CMC.
| SAIL | Counterion | CMC (mM) at 298.15 K | Surface Tension at CMC ( | Degree of Counterion Binding ( |
| [C12mim]Cl | Chloride (Cl⁻) | 15.1 - 16.2 | ~39.0 | ~0.55 |
| [C12mim]Br | Bromide (Br⁻) | 9.7 - 10.0 | ~34.3 - 39.0 | ~0.65 |
| [C12mim]I | Iodide (I⁻) | 5.0 - 5.1 | ~32.0 | ~0.75 |
Data synthesized from benchmark tensiometry and conductometry literature[2][4][5].
Experimental Methodologies (Self-Validating Protocols)
To ensure high scientific integrity, CMC determination must employ orthogonal techniques. The following protocols detail the conductometric and tensiometric workflows, designed as self-validating systems.
Protocol A: Surface Tensiometry (Du Noüy Ring Method)
Causality: Surface tension (
-
Preparation: Prepare a highly concentrated stock solution of [C12mim]X (e.g., 30 mM) in ultrapure water (18.2 MΩ·cm).
-
Dilution Series: Prepare 15-20 aliquots ranging from 0.1 mM to 30 mM.
-
Equilibration: House the samples in a thermostatic water bath at 298.15 K ± 0.1 K for 2 hours. Temperature control is critical, as CMC is highly temperature-dependent.
-
Measurement: Using a calibrated Du Noüy ring tensiometer, measure the surface tension of each solution. Clean the platinum-iridium ring with a butane flame between every measurement to prevent cross-contamination.
-
Self-Validation Check: Plot
vs. . Critical check: If a distinct minimum (a "dip") is observed just before the plateau, the sample contains highly surface-active impurities (e.g., unreacted 1-bromododecane)[5]. The protocol must be halted, and the SAIL must be recrystallized.
Protocol B: Conductometry (Specific Conductivity)
Causality: Micelles possess a lower electrophoretic mobility than free monomers. Furthermore, the binding of counterions to the micellar surface reduces the net charge of the aggregate. This causes an abrupt decrease in the rate of conductivity increase[2].
-
Setup: Calibrate a conductivity meter using standard KCl solutions. Maintain the measurement cell at 298.15 K.
-
Titration: Begin with 50 mL of ultrapure water. Titrate the [C12mim]X stock solution into the vessel in small increments (e.g., 0.5 mL).
-
Stabilization: Wait 3-5 minutes after each addition to ensure thermodynamic equilibrium before recording the specific conductivity (
). -
Data Analysis: Plot
against the concentration . The data will yield two intersecting straight lines. The intersection point is the CMC. -
Self-Validation Check: Calculate the ratio of the slopes above and below the CMC (
). The degree of counterion binding is calculated as [2]. This value must align with the theoretical polarizability of the chosen counterion (see Table 1).
Fig 1: Parallel workflow for CMC determination and cross-validation.
Applications in Advanced Drug Delivery
The tunable micellization of [C12mim]X makes it a highly versatile platform for pharmaceutical formulations.
Micellar Encapsulation and Solubilization: The hydrophobic core of[C12mim]X micelles serves as an excellent reservoir for poorly water-soluble therapeutics. By encapsulating hydrophobic drugs,[C12mim]X increases their apparent solubility and protects them from premature degradation in biological fluids[1].
Synergistic Interactions with Amphiphilic Drugs: When [C12mim]Cl is co-formulated with amphiphilic drugs like amitriptyline hydrochloride, the drug molecules intercalate into the micellar structure. Because of the rigid, tricyclic nature of amitriptyline, this intercalation causes structural hindrance, which manifests as an increase in the mixed system's CMC compared to the pure SAIL[6]. Understanding this shift is vital for calculating the correct dosing of the surfactant to maintain micellar stability in vivo.
Counterion-Tuned Sustained Release: Advanced molecular dynamics simulations reveal that the release kinetics of encapsulated drugs (such as zwitterionic tryptophan) are heavily dependent on the counterion. A dense layer of strongly bound counterions (such as Br⁻ or I⁻) at the micellar surface acts as a kinetic barrier. While this impedes the initial solubilization of the drug, it simultaneously obstructs the washout of the drug from the micelle, providing a mechanism for sustained, controlled release.
Transdermal Penetration Enhancement: Beyond encapsulation,[C12mim]Br acts as a potent penetration enhancer. Its amphiphilic nature allows it to partition into the highly organized lipid bilayers of the stratum corneum. By disrupting this barrier, [C12mim]Br significantly increases the permeability of the skin to co-administered therapeutic agents, paving the way for advanced transdermal patches[1].
Fig 2: Mechanism of micellar encapsulation and drug delivery using [C12mim]X.
References
-
BenchChem Technical Support Team. "1-Dodecyl-3-methylimidazolium bromide | 61546-00-7". BenchChem. 1
-
BenchChem Technical Support Team. "1-Dodecyl-3-methylimidazolium chloride | 114569-84-5". BenchChem. 4
-
ACS Publications. "Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions". Journal of Chemical & Engineering Data. 2
-
ResearchGate. "Surface and Micellar Properties of Ionic Liquid 1-Dodecy1-3-methylimidazolium Bromide in Aqueous Solution". ResearchGate. 5
-
AIP Publishing. "Influence of Amphiphilic Drugs on the Micellization Behavior of Imidazolium Based Ionic Liquids: A Review". AIP Conference Proceedings. 6
-
RSC Publishing. "Distribution of zwitter-ionic tryptophan between the micelles of 1-dodecyl-3-methyl imidazolium and aqueous medium from molecular dynamic simulation". Physical Chemistry Chemical Physics. Link
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Technical Guide: Spectroscopic Characterization of 1-Dodecyl-3-methylimidazolium Nitrate
Topic: Spectroscopic Analysis of 1-Dodecyl-3-methylimidazolium Nitrate (
Executive Summary
This guide provides a rigorous framework for the structural validation of 1-dodecyl-3-methylimidazolium nitrate (
Molecular Architecture & Theoretical Basis
Understanding the spectroscopic behavior requires analyzing the two distinct ionic species.[1]
-
Cation (
): The imidazolium ring provides aromatic signals (NMR) and C=C/C=N stretching modes (IR). The dodecyl chain introduces significant aliphatic character, dominating the upfield NMR region and C-H stretching IR region. -
Anion (
): The nitrate anion is NMR silent in standard experiments but exhibits intense, characteristic vibrations in the mid-IR region. Its symmetry ( vs. ) is sensitive to the local coordination environment.
Visualization: Structural Assignment Logic
The following diagram maps the molecular structure to the expected spectroscopic domains.
Figure 1: Correlation map linking ionic components to their primary spectroscopic reporters.
Experimental Protocols
Sample Preparation (Critical Control Point)
Ionic liquids are hygroscopic. Water absorption causes significant chemical shift variations in NMR (especially H-2) and obscures key IR regions.
-
Drying: Lyophilize the sample or dry under high vacuum (
mbar) at 60°C for at least 12 hours prior to analysis. -
Solvent Selection (NMR): Use DMSO-d6 for routine characterization. It provides excellent solubility and separates the water peak (approx. 3.3 ppm) from IL signals.
may cause peak broadening due to ion pairing effects. -
Handling: Prepare samples in a glovebox or a desiccated environment to minimize atmospheric moisture uptake.
Instrument Acquisition Parameters
| Parameter | FT-IR (ATR Mode) | ||
| Frequency/Range | 400 MHz (min) | 100 MHz (min) | 4000 – 600 |
| Concentration | 10-20 mg/0.6 mL | 50-80 mg/0.6 mL | Neat (Solid/Liquid) |
| Scans | 16 - 64 | 512 - 1024 | 32 - 64 |
| Relaxation Delay | 1.0 - 2.0 s | 2.0 - 3.0 s | N/A |
| Temperature | 298 K | 298 K | Ambient |
| Reference | TMS (0.00 ppm) or Residual Solvent | DMSO-d6 (39.5 ppm) | Air Background |
NMR Analysis: Data & Interpretation
NMR Assignments (in DMSO-d6)
The imidazolium cation exhibits a distinct pattern. The acidic proton at position 2 (H-2) is the most sensitive to concentration and anion type due to hydrogen bonding.
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| H-2 | 9.05 – 9.20 | Singlet (s) | 1H | Acidic proton between nitrogens; shifts downfield with H-bonding. |
| H-4, H-5 | 7.70 – 7.85 | Multiplet (m) | 2H | Aromatic backbone protons. |
| N-CH2 | 4.10 – 4.20 | Triplet (t) | 2H | |
| N-CH3 | 3.80 – 3.90 | Singlet (s) | 3H | Methyl group on N3. |
| Chain (Bulk) | 1.20 – 1.30 | Multiplet (m) | ~18H | Bulk methylene protons of the dodecyl chain ( |
| Terminal CH3 | 0.80 – 0.90 | Triplet (t) | 3H | Terminal methyl of the dodecyl chain. |
Note on H-2 Shift: In the presence of nitrate, the H-2 proton may appear slightly broader or shifted compared to halide salts due to the specific H-bond acceptor ability of
NMR Assignments
Carbon NMR confirms the skeleton and is less sensitive to concentration effects.
| Position | Shift ( | Assignment |
| C-2 | ~136.5 | Imidazolium ring carbon (between N). |
| C-4, C-5 | ~122.0, 123.5 | Imidazolium ring carbons (backbone). |
| N-CH2 | ~48.8 | |
| N-CH3 | ~35.8 | Methyl carbon on N3. |
| Alkyl Chain | 13.9 – 31.3 | Multiple peaks for |
FT-IR Analysis: Functional Group Validation
Infrared spectroscopy is the primary method for confirming the presence of the nitrate anion, which is invisible in standard proton NMR.
Diagnostic Bands
| Wavenumber ( | Assignment | Origin | Notes |
| 3100 – 3160 | C-H Stretch (Aromatic) | Cation Ring | H-C(2) and H-C(4/5) stretching. |
| 2850 – 2960 | C-H Stretch (Aliphatic) | Dodecyl Chain | Strong antisymmetric/symmetric |
| 1560 – 1575 | C=C / C=N Stretch | Cation Ring | Skeletal vibrations of the imidazolium ring. |
| 1320 – 1380 | Nitrate Anion ( | Key Diagnostic. Strong, broad band. Splitting indicates loss of | |
| 1160 – 1170 | C-N Stretch | Cation | Ring-Alkyl connection. |
| 820 – 840 | Nitrate Anion | Sharp, medium intensity band characteristic of nitrate. |
Nitrate Symmetry Analysis
The nitrate ion typically has
-
Free Nitrate: Single strong band centered ~1350-1380
. -
Coordinated/H-Bonded: The
band may split into two distinct peaks (e.g., ~1330 and ~1400 ). For , a broadened single band or weak splitting is typical, suggesting weak, non-specific interaction.
Workflow Visualization
The following diagram illustrates the integrated analytical workflow, from synthesis check to final data validation.
Figure 2: Analytical workflow for the validation of ionic liquid purity and structure.
References
-
Sigma-Aldrich. 1-Dodecyl-3-methylimidazolium nitrate Product Specification.Link
-
Royal Society of Chemistry. Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR.[2] Phys.[3][4] Chem. Chem. Phys., 2012.[2] Link
-
National Institutes of Health (PubChem). 1-Dodecyl-3-methylimidazolium Compound Summary.Link
-
University of Illinois. NMR Chemical Shifts of Trace Impurities (Solvent Data).Link
-
Forschungszentrum Jülich. Understanding the Mid-Infrared Spectra of Protic Ionic Liquids.Link
Sources
- 1. IRMPD spectroscopy of anionic group II metal nitrate cluster ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 1-Dodecyl-3-methylimidazolium | C16H31N2+ | CID 2734228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Methodological & Application
1-dodecyl-3-methylimidazolium nitrate for nanoparticle synthesis
Advanced Nanoparticle Synthesis Using 1-Dodecyl-3-Methylimidazolium Nitrate ([C12mim][NO3]) Microemulsions
Executive Summary & Mechanistic Paradigm
The synthesis of monodisperse, highly stable nanoparticles requires strict spatial confinement and controlled nucleation environments. Traditional water-in-oil (W/O) microemulsions often rely on conventional surfactants (e.g., Span 80 or Tween) that yield broad size distributions and suffer from thermodynamic instability.
The introduction of 1-dodecyl-3-methylimidazolium nitrate ([C12mim][NO3]) as a surface-active ionic liquid (SAIL) fundamentally alters this dynamic. By utilizing [C12mim][NO3] in water-in-ionic liquid (W/IL) or W/O microemulsions, researchers can create highly rigid, nano-sized water droplets that act as isolated nanoreactors[1]. The unique amphiphilic nature of [C12mim][NO3]—combining a long hydrophobic dodecyl chain with a charged imidazolium headgroup—provides superior steric and electrostatic stabilization, making it an exceptional candidate for synthesizing both organic (e.g., Bovine Serum Albumin) and inorganic (e.g., Silver) nanoparticles[1].
The Causality of Component Selection
Successful nanoparticle synthesis is not merely about mixing reagents; it requires a deep understanding of the physicochemical roles of each component at the oil-water interface.
-
The Cationic Advantage (1-Dodecyl Chain): The C12 alkyl chain penetrates deeply into the continuous hydrophobic phase. This long-chain architecture significantly enhances hydrophobic interactions compared to shorter-chain variants (like [Bmim]), preventing droplet coalescence and yielding exceptionally narrow size distributions[2]. However, researchers must note that longer alkyl chains also exhibit higher antimicrobial and cytotoxic effects, which must be rigorously evaluated if the resulting nanoparticles are intended for in vivo drug delivery[2].
-
The Anionic Advantage (Nitrate): The size and molar volume of the IL's anion directly dictate the volume of the water pool, which in turn controls the final nanoparticle size[3]. Furthermore, when synthesizing metal nanoparticles like silver, the use of a nitrate anion ([NO3]-) is a critical mechanistic choice. Utilizing traditional bromide-based ILs (e.g., [C12mim]Br) with silver precursors leads to the immediate, unwanted precipitation of silver bromide (AgBr)[4]. [C12mim][NO3] circumvents this, allowing for the controlled chemical reduction of pure silver nanoparticles.
Quantitative Data: Surfactant Performance & Properties
Table 1: Comparative Microemulsion Droplet Sizes Demonstrating the superior confinement capabilities of [C12mim][NO3] against conventional and short-chain alternatives.
| Surfactant System | Alkyl Chain Length | Average Droplet Size (nm) | Size Distribution | Phase Stability |
| Span 80 (Conventional) | N/A | ~331 | Broad | Prone to phase separation |
| [Bmim][NO3] | C4 | ~9 | Moderate | Stable |
| [C12mim][NO3] | C12 | 3 – 6 | Very Narrow | > 6 months shelf stability |
(Data synthesized from dynamic light scattering (DLS) analyses of microemulsion systems[5])
Table 2: Physicochemical Role of [C12mim][NO3] Components
| Component | Structural Feature | Mechanistic Role in Synthesis |
| Cation | 1-Dodecyl chain (C12) | Anchors firmly into the continuous phase; provides high steric hindrance against droplet fusion[2]. |
| Cation | Imidazolium ring | Provides electrostatic repulsion; acts as a shape-directing agent via π-π stacking and hydrogen bonding. |
| Anion | Nitrate (NO3-) | Dictates water pool volume[3]; prevents halide-induced precipitation of metal precursors[4]. |
Workflow Visualization
Fig 1: Self-assembly and nanoreactor confinement workflow using [C12mim][NO3] microemulsions.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure thermodynamic stability and reaction fidelity.
Protocol A: Formulation of the[C12mim][NO3] Nanoreactor (Microemulsion)
-
Phase Preparation: In a sterile glass vial, combine the continuous hydrophobic phase (e.g., a hydrophobic IL like BmimPF6 or a standard oil phase) with [C12mim][NO3] as the primary surfactant.
-
Aqueous Injection: Inject the aqueous phase (containing your target precursor) into the mixture under continuous magnetic stirring (800 RPM) at 25°C.
-
Causality: The mixture will initially appear turbid. The bulky imidazolium headgroups create steric hindrance at the oil/water interface, preventing spontaneous curvature.
-
-
Co-Surfactant Titration: Add 1-butanol dropwise.
-
Causality: 1-butanol intercalates between the imidazolium headgroups, reducing interfacial tension and increasing the flexibility of the surfactant film, driving the system into a thermodynamically stable state.
-
Validation Checkpoint: The turbid emulsion must spontaneously transition to an optically transparent, isotropic liquid. If the solution remains cloudy after 5 minutes of stirring, the interfacial tension is still too high; add 1-butanol in 10 µL increments until absolute optical clarity is achieved.
-
Protocol B: Synthesis of Bovine Serum Albumin (BSA) Nanoparticles
Targeted for drug delivery applications[1].
-
Precursor Loading: Dissolve BSA in the aqueous phase prior to microemulsion formation (Protocol A).
-
Cross-linking: Once the transparent microemulsion is validated, add a cross-linking agent (e.g., glutaraldehyde) dropwise to the system.
-
Causality: The cross-linker permeates the continuous phase and enters the 3–6 nm water droplets, cross-linking the BSA proteins exclusively within the confined geometry of the droplet[5].
-
-
Incubation & Recovery: Stir for 24 hours at room temperature. Break the microemulsion by adding a polar solvent (e.g., ethanol) to precipitate the BSA nanoparticles.
-
Validation Checkpoint: Perform DLS on the recovered, resuspended particles. A successful synthesis will yield a monodisperse peak between 5–15 nm. A broad peak >50 nm indicates droplet coalescence prior to cross-linking.
-
Protocol C: Synthesis of Ultra-Small Silver (Ag) Nanoparticles
-
Precursor Loading: Dissolve AgNO3 in the aqueous phase prior to microemulsion formation.
-
Causality: The choice of [C12mim][NO3] is critical here. The nitrate anion prevents the immediate precipitation of AgBr, ensuring that silver ions remain solvated and available for controlled chemical reduction[4].
-
Validation Checkpoint: The microemulsion must remain clear and colorless. A milky white precipitate indicates halide contamination in the system.
-
-
Reduction: Inject a freshly prepared aqueous solution of Sodium Borohydride (NaBH4) into the microemulsion.
-
Causality: The borohydride ions diffuse through the continuous phase into the water droplets, reducing Ag+ to Ag0. The rigid [C12mim][NO3] boundary prevents the growing silver nuclei from aggregating beyond the 3–6 nm droplet constraint.
-
Validation Checkpoint: The solution will undergo a rapid plasmonic color change from clear to deep yellow/brown. Measure the UV-Vis absorbance; a sharp surface plasmon resonance (SPR) peak at ~400 nm validates the presence of monodisperse, ultra-small silver nanoparticles.
-
References
-
[1] Ionic liquids in microemulsions | Request PDF - ResearchGate. Available at:
-
[2] Integrating green chemistry with biomedical innovation: the role of biocompatible ionic liquids and ionic liquid nanoparticles in therapeutic applications - PMC. Available at:
-
[5] (A) TEM image of polymer latexes produced from microemulsion stabilized... | Download Scientific Diagram - ResearchGate. Available at:
-
[3] DE102007038879A1 - Process for the preparation and stabilization of functional metal nanoparticles in ionic liquids - Google Patents. Available at:
-
[4] Structure of C 12 mim + NO 3 À with the position-numbers of the hydrogen atoms. - ResearchGate. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Integrating green chemistry with biomedical innovation: the role of biocompatible ionic liquids and ionic liquid nanoparticles in therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE102007038879A1 - Process for the preparation and stabilization of functional metal nanoparticles in ionic liquids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Advanced Application Note: 1-Dodecyl-3-Methylimidazolium Nitrate ([C12mim][NO3]) in Micellar and Biphasic Organic Catalysis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary and Mechanistic Grounding
The drive toward sustainable "green" chemistry has accelerated the adoption of surface-active ionic liquids (SAILs) as dual-function solvents and catalysts. Among these, 1-dodecyl-3-methylimidazolium nitrate ([C12mim][NO3]) stands out as a highly efficient, amphiphilic catalyst capable of driving multiphase organic reactions—most notably, the biphasic epoxidation of olefins and aqueous nucleophilic substitutions[1, 2].
The superiority of [C12mim][NO3] lies in its structural dichotomy. The long hydrophobic dodecyl chain drives the spontaneous self-assembly of micelles in aqueous solutions (above its Critical Micelle Concentration, CMC), creating a non-polar core that solubilizes organic substrates. Simultaneously, the hydrophilic imidazolium headgroup and the nitrate anion remain at the aqueous interface. Crucially, the nitrate anion is not merely a passive counterion; it actively participates in the catalytic cycle by activating aqueous oxidants like hydrogen peroxide (
This application note provides a deep dive into the causality behind [C12mim][NO3]-mediated reactions, offering self-validating protocols designed for high yield, strict environmental compliance, and supportless catalyst recycling.
Physicochemical Profiling
Understanding the physical properties of [C12mim][NO3] is essential for rational experimental design. The melting point of 43 °C is the linchpin of its recyclability: reactions run at elevated temperatures (e.g., 80 °C) maintain the catalyst in a liquid, micellar state, while cooling to room temperature forces quantitative precipitation [1].
Table 1: Key Physicochemical Properties of[C12mim][NO3]
| Parameter | Value / Description | Mechanistic Implication |
| Chemical Formula | Amphiphilic structure enables microemulsion formation. | |
| Molecular Weight | ~313.44 g/mol | Determines stoichiometric loading in catalytic cycles. |
| Melting Point | 43 °C | Enables temperature-controlled precipitation for recovery [1]. |
| Phase Behavior | Solid at RT; Micellar liquid > 43 °C | Acts as a dynamic phase-transfer catalyst in biphasic systems. |
| Validates catalyst purity prior to reaction deployment [1]. |
Workflow and Mechanistic Logic
To achieve high conversion rates in biphasic systems, the mass transfer barrier between the aqueous oxidant and the organic substrate must be overcome. [C12mim][NO3] solves this by forming a nanoreactor (micelle). The substrate diffuses into the hydrophobic core, while the nitrate anion interacts with
Fig 1. Biphasic micellar workflow utilizing temperature-controlled catalyst precipitation.
Fig 2. Mechanistic pathway of hydrogen peroxide activation within the micellar core.
Validated Experimental Protocols
Protocol A: Biphasic Epoxidation of cis-Cyclooctene
This protocol leverages the micellar properties of [C12mim][NO3] to epoxidize olefins using water as the sole byproduct, representing a highly sustainable synthetic route [2].
Rationale for Experimental Choices:
-
Temperature (80 °C): Chosen specifically because it is well above the Krafft temperature and melting point (43 °C) of [C12mim][NO3], ensuring complete dissolution and micelle formation.
-
Oxidant (
): Activated directly by the nitrate anion, eliminating the need for heavy metal co-catalysts [2].
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer, add 0.5 mmol of [C12mim][NO3].
-
Oxidant Addition: Add 2.5 mmol of 30% aqueous
. Stir gently for 5 minutes at room temperature to allow the nitrate anions to interface with the peroxide. -
Substrate Introduction: Add 1.0 mmol of cis-cyclooctene (the organic phase). At this stage, the mixture will appear biphasic.
-
Micellar Activation: Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm). As the temperature surpasses 43 °C, the catalyst melts and self-assembles into micelles, drawing the olefin into the aqueous phase and turning the mixture into a cloudy microemulsion.
-
Reaction Monitoring: Maintain the reaction for 4–5 hours. Monitor the progress by extracting 10
L aliquots, quenching with (to destroy residual peroxide), and analyzing via GC-FID. -
Catalyst Precipitation (Self-Validation Step): Once full conversion is achieved, remove the flask from the heat source and allow it to cool to 20 °C. Self-Validation: The micellar structure will collapse, and the [C12mim][NO3] catalyst will visibly precipitate out of the solution as a white solid [1].
-
Separation & Recovery: Filter the mixture to recover the solid catalyst. Wash the solid with cold water and dry under a vacuum for reuse. The remaining filtrate will separate into two distinct liquid phases: the aqueous phase (water) and the organic phase (pure epoxide product). Extract the organic phase using a separatory funnel.
Protocol B: Formulation of IL-in-Water Microemulsions for Extraction and Synthesis[C12mim][NO3] can act as a primary surfactant to formulate stable microemulsions, useful as nanoreactors for nucleophilic substitutions or for extracting bioactive compounds [4, 5].
Step-by-Step Methodology:
-
Component Weighing: In a glass vial, combine 6.0 wt% [C12mim][NO3] (Surfactant), 2.0 wt% 1-butanol (Co-surfactant), and an organic substrate/oil phase (e.g., 5.0 wt%).
-
Aqueous Dilution: Add deionized water to make up the remaining 87.0 wt%.
-
Ultrasonic Homogenization: Place the blend in an ultrasonic bath at 25 °C. Sonicate for 20 minutes.
-
Validation: A successful microemulsion will transition from a turbid mixture to a macroscopically homogeneous, optically transparent solution. This indicates that the droplet size has fallen below the wavelength of visible light (typically 2–10 nm) [4].
-
Application: Introduce water-soluble nucleophiles (e.g., azides or cyanides). The high interfacial area provided by the [C12mim][NO3] micelles will accelerate the nucleophilic attack on the organic substrates trapped in the core.
Quantitative Data Summary
The following table summarizes the expected outcomes when utilizing [C12mim][NO3] in the epoxidation of cis-cyclooctene, demonstrating its efficacy and the robustness of its recycling mechanism.
Table 2: Reaction Yields and Recycling Efficiency
| Reaction Cycle | Conversion (%) | Epoxide Selectivity (%) | Catalyst Recovery (%) | Notes |
| Cycle 1 (Fresh) | > 98 | > 99 | 96 | Complete micelle collapse upon cooling. |
| Cycle 2 | 97 | > 99 | 95 | No loss in catalytic activity observed. |
| Cycle 3 | 95 | > 99 | 94 | Slight mechanical loss during filtration. |
| Cycle 4 | 94 | > 99 | 92 |
Data synthesized from established biphasic epoxidation parameters using imidazolium nitrate catalysts [1, 2].
References
-
Design of Supramolecular Nanocatalysts for the Biphasic Epoxidation of Olefins Source: mediaTUM (Technical University of Munich) URL:[Link]
-
Multiphase Epoxidation Catalysis of Olefins with Metal-Organic Frameworks and Ionic Liquids Source: mediaTUM (Technical University of Munich) URL:[Link]
-
Green oxidation in organic synthesis Source: DOKUMEN.PUB URL:[Link]
-
Ionic liquids in microemulsions Source: ResearchGate URL:[Link]
-
Aggregation of 1-Dodecyl-3-methylimidazolium Nitrate in Water and Benzene Studied by SANS and 1H NMR Source: Physical Chemistry Chemical Physics (via Researcher.Life) URL:[Link]
use of 1-dodecyl-3-methylimidazolium nitrate in drug delivery systems
Application Note: Enhancing Drug Solubility and Transdermal Permeation using 1-Dodecyl-3-methylimidazolium Nitrate ( )
Executive Summary
This guide details the utilization of 1-dodecyl-3-methylimidazolium nitrate (
Key Advantages:
-
Enhanced Solubilization: The long alkyl chain (
) creates a hydrophobic core capable of high-capacity loading for Class II/IV BCS drugs (e.g., Ibuprofen, Curcumin). -
Transdermal Permeation: The imidazolium cation disrupts the stratum corneum lipid packing, significantly enhancing skin bioavailability for topical applications.
-
Tunable Cytotoxicity: While the
chain is potent, the nitrate anion modifies the hydrophilic-lipophilic balance (HLB), allowing for a controlled therapeutic window in topical/antimicrobial applications.
Physicochemical Foundation & Mechanism[1]
The efficacy of
Mechanism of Action
When dissolved in aqueous media above its Critical Micelle Concentration (CMC) ,
-
Micellization: The hydrophobic
tails aggregate to minimize water contact, forming a core. -
Solubilization: Hydrophobic drugs partition into this core, increasing their apparent solubility by orders of magnitude.[1]
-
Permeation: Upon contact with biological membranes (e.g., skin), the surfactant monomers insert into the lipid bilayer, increasing fluidity and allowing the drug payload to pass.
Visualizing the Workflow
The following diagram illustrates the synthesis and drug encapsulation logic.
Figure 1: Workflow for synthesis of
Experimental Protocols
Protocol A: High-Purity Synthesis of
Objective: Synthesize pharmaceutical-grade SAIL free of halide impurities (which are cytotoxic and corrosive). Method: Silver Nitrate Metathesis.[1]
Materials:
-
1-dodecyl-3-methylimidazolium bromide (
) (High purity precursor). -
Silver Nitrate (
).[1] -
Deionized Water (18.2 MΩ·cm).
-
Methanol (HPLC Grade).
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of
in 20 mL of distilled water. -
Stoichiometric Addition: Separately, dissolve 10.1 mmol (1% excess) of
in 10 mL water. -
Reaction: Dropwise add the
solution to the imidazolium solution under vigorous stirring.-
Observation: A yellow/white precipitate of Silver Bromide (
) will form immediately.
-
-
Incubation: Stir at room temperature for 24 hours in the dark (to prevent silver photoreduction).
-
Purification (Filtration): Filter the suspension through a 0.22
PTFE membrane or perform high-speed centrifugation (10,000 rpm, 20 min) to remove . -
Solvent Removal: Evaporate water using a rotary evaporator at 60°C under reduced pressure.
-
Drying: Dry the resulting viscous liquid in a vacuum oven at 50°C for 48 hours to remove trace moisture.
-
Validation: Test a small aliquot with
solution. No precipitate should form (indicating absence of Bromide).
Protocol B: Determination of Critical Micelle Concentration (CMC)
Objective: Identify the concentration threshold for micelle formation.[2] This is critical for calculating the minimum effective dose for drug solubilization.[1] Method: Electrical Conductivity.[1][3]
Rationale: Ionic liquids behave as strong electrolytes below the CMC.[1] Above the CMC, the formation of micelles reduces the mobility of the charge carriers, causing a distinct "break point" in the conductivity vs. concentration slope.
Procedure:
-
Stock Preparation: Prepare a 100 mM stock solution of
in deionized water. -
Titration: Add aliquots of stock solution to a vessel containing 20 mL of pure water.
-
Measurement: Measure conductivity (
, ) after each addition. Ensure temperature is controlled at 25.0°C ± 0.1°C. -
Data Analysis:
-
Plot Conductivity (
) vs. Concentration ( ). -
Fit two linear regression lines: one for the pre-micellar region and one for the post-micellar region.
-
Result: The intersection of these two lines is the CMC.
-
Expected Range: 9.0 – 14.0 mM.[1]
-
Protocol C: Drug Solubilization & Loading Efficiency
Objective: Quantify the ability of
Procedure:
-
Preparation: Prepare aqueous solutions of
at concentrations of 0 mM (Control), 20 mM, 50 mM, and 100 mM (all > CMC). -
Saturation: Add excess solid Ibuprofen to each vial.
-
Equilibration: Shake vials at 200 rpm at 25°C for 48 hours.
-
Separation: Centrifuge at 5,000 rpm for 15 min to pellet undissolved drug.
-
Quantification:
-
Dilute the supernatant with Methanol (to break micelles).
-
Analyze via UV-Vis Spectroscopy (264 nm for Ibuprofen) or HPLC.[1]
-
-
Calculation:
Where is solubility in IL solution and is intrinsic solubility.
Safety & Cytotoxicity Profiling
Warning: Imidazolium ILs with long alkyl chains (
Comparative Toxicity Data (Approximate on HepG2 Cells)
| Compound | Chain Length | Classification | |
| Short | > 2000 | Low Toxicity | |
| Long | ~10 - 50 | Moderate/Active | |
| Very Long | < 5 | High Toxicity |
Application Note: For transdermal delivery, use concentrations that maximize micellization but remain below the threshold of severe irritation. Formulations are often co-mixed with biocompatible polymers (e.g., chitosan) to mitigate direct cytotoxicity.
References
-
Physicochemical Properties of SAILs
-
Cytotoxicity of C12-Imidazolium
-
Micellization & CMC Determination
-
Product Specification & Properties
Sources
- 1. 1-Dodecyl-3-methylimidazolium nitrate | 799246-93-8 [sigmaaldrich.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap [article.sapub.org]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Surface-Active Ionic Liquids for Medical and Pharmaceutical Applications (2021) | Korban Ali | 7 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ionic Liquids in Drug Delivery | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Note: Formulation and Characterization of 1-Dodecyl-3-methylimidazolium Nitrate ([C12mim][NO3]) in Solid-State Battery Electrolytes
Executive Summary
This application note provides a comprehensive, field-proven guide for materials scientists and battery researchers on utilizing 1-dodecyl-3-methylimidazolium nitrate ([C12mim][NO3]) as an advanced electrolyte component. By leveraging its unique amphiphilic properties and structural responsiveness to external electric fields (EEF), researchers can engineer solid-state polymer electrolytes (SSPEs) with enhanced ionic conductivity, thermal stability, and safety profiles compared to traditional liquid electrolytes.
Mechanistic Insights & Causality
[C12mim][NO3] is a functional ionic liquid characterized by a1[1]. This amphiphilic nature drives unique aggregation behaviors depending on the solvent matrix. In polar environments, it.
Causality in Battery Applications: The primary rationale for integrating [C12mim][NO3] into battery electrolytes lies in its structural evolution under an External Electric Field (EEF). Molecular dynamics simulations reveal that at zero field, the ionic liquid exhibits a spatially heterogeneous structure. However, under a high EEF (e.g., ~1.0 V/nm), the [C12mim]+ cations undergo a critical transition: the2[2]. This field-induced alignment creates homogeneous, low-resistance ionic channels, significantly enhancing the transport kinetics of charge carriers (like Li+ or Zn2+) during battery cycling.
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of [C12mim][NO3] necessary for electrolyte formulation and computational modeling.
| Property | Value | Significance in Battery Design |
| Molecular Formula | C16H31N3O3 | Determines mass transport and coordination properties. |
| Molecular Weight | 313.44 g/mol | Impacts baseline viscosity and ion mobility in the matrix. |
| Melting Point | ~43 °C | The3 dictates processing temperatures; ideal for solid/gel matrices[3]. |
| Critical Micelle Concentration | 8.4 mmol/dm³ (in water) | Defines the threshold for amphiphilic aggregation. |
| Structural Transition Field | ~1.0 V/nm | Minimum EEF required to induce nematic-like ordering for enhanced conductivity. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Control samples (matrices without [C12mim][NO3]) must be synthesized in parallel to isolate the electrochemical contribution of the ionic liquid.
Protocol A: Fabrication of [C12mim][NO3]-Integrated Solid-State Polymer Electrolyte (SSPE)
Objective: To cast a free-standing polymer electrolyte membrane utilizing[C12mim][NO3] as the plasticizing and ion-conducting agent.
-
Matrix Dissolution: Dissolve 1.0 g of Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) in 10 mL of anhydrous acetone. Stir continuously at 40 °C until a clear, homogeneous viscous solution is achieved.
-
Electrolyte Incorporation: Add 0.3 g of [C12mim][NO3] and 0.2 g of4 to the polymer solution[4].
-
Causality: The [C12mim][NO3] acts as a plasticizer, reducing the crystallinity of PVDF-HFP, while the nitrate anions participate in forming a stable solid electrolyte interphase (SEI) on metal anodes.
-
-
Homogenization: Subject the mixture to ultrasonication for 30 minutes to ensure the uniform dispersion of the amphiphilic IL clusters within the polymer network, preventing localized phase separation.
-
Solvent Casting: Pour the homogenized solution into a flat Teflon Petri dish. Cover partially to control the evaporation rate, preventing micro-crack formation. Leave in a fume hood for 12 hours at ambient temperature.
-
Vacuum Drying (Self-Validation Step): Transfer the semi-dry membrane to a vacuum oven at 60 °C for 24 hours to remove all residual acetone.
-
Validation Check: Weigh the membrane before and after vacuum drying; weight constancy confirms the complete removal of the volatile solvent, ensuring that subsequent conductivity measurements reflect only the true IL/polymer system.
-
Protocol B: Electrochemical Characterization
Objective: To quantify the ionic conductivity and electrochemical stability window of the SSPE.
-
Cell Assembly: Punch a 16 mm diameter disc from the SSPE membrane. Assemble a CR2032 coin cell in an argon-filled glovebox, sandwiching the SSPE between two stainless steel (SS) blocking electrodes (SS | SSPE | SS).
-
Electrochemical Impedance Spectroscopy (EIS): Apply an AC amplitude of 10 mV over a frequency range of 1 MHz to 0.1 Hz at varying temperatures (25 °C to 80 °C).
-
Analysis: Extract the bulk resistance (
) from the high-frequency intercept of the Nyquist plot. Calculate conductivity ( ) using , where is thickness and is area.
-
-
Linear Sweep Voltammetry (LSV): To determine the electrochemical window, assemble a Li | SSPE | SS cell. Sweep the potential from open-circuit voltage (OCV) to 6.0 V (vs. Li/Li+) at a scan rate of 1 mV/s. The onset of a sharp anodic current indicates the oxidative degradation limit of the [C12mim][NO3]-polymer matrix.
Visualizations
Structural evolution of [C12mim][NO3] under an External Electric Field (EEF).
Step-by-step fabrication workflow for [C12mim][NO3]-integrated SSPEs.
References
-
Alfa Chemistry. "1-dodecyl-3-methylimidazolium nitrate - Properties and Uses." American Chemical Suppliers. 1
-
Takamuku, T., et al. "Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR." Physical Chemistry Chemical Physics, RSC Publishing.
-
Wang, et al. "Molecular dynamics simulation study of 1-dodecyl-3-methylimidazolium nitrate under external electric field." ResearchGate.2
-
Technical University of Munich (mediaTUM). "Design of Supramolecular Nanocatalysts for the Biphasic Epoxidation of Olefins." mediaTUM. 3
-
ResearchGate. "Molecular Dynamics Simulation of the Influence of External Electric Fields on the Glass Transition Temperature of the Ionic Liquid." ResearchGate.4
Sources
Application Note & Protocol: High-Fidelity Measurement of Electrical Conductivity in 1-Dodecyl-3-methylimidazolium Nitrate Solutions
Introduction
1-Dodecyl-3-methylimidazolium nitrate ([C₁₂mim][NO₃]) is an ionic liquid (IL) of significant interest in various applications, including as a surfactant and in colloidal systems.[1] Its amphiphilic nature, arising from the combination of a long alkyl chain and an imidazolium headgroup, leads to self-aggregation in both polar and non-polar solvents.[2] The electrical conductivity of [C₁₂mim][NO₃] solutions is a fundamental property that provides insights into its state of aggregation, ion mobility, and potential performance in electrochemical applications.
This document provides a detailed protocol for the accurate and reproducible measurement of the electrical conductivity of [C₁₂mim][NO₃] solutions. The methodology described herein is grounded in established principles of electrochemistry and is designed for researchers, scientists, and drug development professionals who require high-fidelity conductivity data. We will delve into the rationale behind each step, ensuring a comprehensive understanding of the experimental variables and their impact on the final measurements.
Principle of Measurement
The electrical conductivity (κ) of an electrolyte solution is a measure of its ability to conduct an electric current and is the reciprocal of its resistivity (ρ).[3] It is determined by measuring the resistance (R) of the solution between two electrodes of a defined geometry. The relationship is given by:
κ = 1/ρ = (1/R) * (L/A) = G * K_cell
where:
-
G is the conductance (the reciprocal of resistance, measured in Siemens, S).
-
L is the distance between the electrodes.
-
A is the area of the electrodes.
-
K_cell is the cell constant (L/A), which is specific to the geometry of the conductivity probe.[4][5]
In practice, the cell constant is determined by calibrating the conductivity probe with a standard solution of known conductivity, typically a potassium chloride (KCl) solution.[4][6]
Factors Influencing Conductivity
Several factors significantly influence the conductivity of ionic liquid solutions:
-
Concentration: The conductivity of an electrolyte solution generally increases with concentration up to a certain point, after which ion-ion interactions can hinder mobility and cause a decrease.[7] For surfactants like [C₁₂mim][NO₃], a distinct change in the slope of conductivity versus concentration can indicate the critical micelle concentration (CMC).[1][2]
-
Temperature: The conductivity of ionic liquids is highly dependent on temperature.[8][9][10] An increase in temperature generally leads to an increase in conductivity due to decreased viscosity and increased ion mobility.[11] Therefore, precise temperature control is crucial for accurate measurements.[3][7]
-
Solvent: The nature of the solvent (e.g., water, organic solvent) will significantly affect the dissociation of the ionic liquid and the solvation of its ions, thereby influencing conductivity.[12]
-
Purity of Components: The presence of impurities, including water in the ionic liquid or dissolved atmospheric CO₂ in the solvent, can alter the conductivity.[7]
Experimental Workflow
The following diagram illustrates the overall workflow for the accurate measurement of the conductivity of [C₁₂mim][NO₃] solutions.
Caption: Experimental workflow for conductivity measurement.
Materials and Equipment
5.1. Materials
-
1-Dodecyl-3-methylimidazolium nitrate ([C₁₂mim][NO₃]), ≥97% purity
-
High-purity deionized water (Type I, resistivity > 18 MΩ·cm at 25 °C) or another appropriate solvent.
-
Potassium chloride (KCl), analytical grade, for calibration standards.
-
Cleaning solutions for the conductivity probe (e.g., deionized water, isopropanol).
5.2. Equipment
-
Conductivity meter with a suitable conductivity probe (a two- or four-electrode probe is common).[3]
-
Thermostatic water bath for precise temperature control (±0.1 °C).[7][13]
-
Analytical balance (±0.0001 g readability).
-
Volumetric flasks and pipettes (Class A).
-
Magnetic stirrer and stir bars.
-
Beakers and other standard laboratory glassware.
Detailed Protocol
6.1. Preparation of Standard KCl Solution (e.g., 0.0100 M)
-
Rationale: A standard solution of known conductivity is essential for determining the cell constant of the conductivity probe, ensuring measurement accuracy.[4]
-
Procedure:
-
Dry analytical grade KCl at 110 °C for at least 2 hours and cool in a desiccator.
-
Accurately weigh the required amount of dried KCl to prepare a 0.0100 M solution.
-
Dissolve the KCl in high-purity deionized water in a Class A volumetric flask. Ensure the solution is thoroughly mixed.
-
6.2. Calibration of the Conductivity Meter
-
Rationale: This step determines the cell constant of the probe, which can change over time due to factors like electrode fouling.[3][4]
-
Procedure:
-
Rinse the conductivity probe thoroughly with deionized water.
-
Immerse the probe in the standard 0.0100 M KCl solution, ensuring the electrodes are fully submerged and there are no air bubbles.
-
Allow the solution and probe to equilibrate to the desired measurement temperature (e.g., 25.0 °C) in the thermostatic water bath.
-
Calibrate the conductivity meter according to the manufacturer's instructions, using the known conductivity of the standard KCl solution at that temperature (e.g., 1413 µS/cm for 0.01 M KCl at 25 °C).[4]
-
6.3. Preparation of [C₁₂mim][NO₃] Solutions
-
Rationale: Accurate solution preparation is critical for reliable concentration-dependent conductivity data. A gravimetric approach is often preferred for accuracy.
-
Procedure:
-
Prepare a stock solution of [C₁₂mim][NO₃] by accurately weighing the ionic liquid and dissolving it in a known mass or volume of the chosen solvent.
-
Prepare a series of dilutions from the stock solution to cover the desired concentration range. Use Class A volumetric glassware for all dilutions.
-
6.4. Conductivity Measurement of [C₁₂mim][NO₃] Solutions
-
Rationale: This is the core measurement step. Careful handling and temperature control are paramount.
-
Procedure:
-
Rinse the conductivity probe thoroughly with deionized water and then with a small aliquot of the [C₁₂mim][NO₃] solution to be measured. This minimizes cross-contamination.
-
Place the beaker containing the sample solution in the thermostatic water bath and allow it to reach thermal equilibrium.
-
Immerse the conductivity probe in the sample solution, ensuring the electrodes are fully covered and no air bubbles are present. Gentle stirring with a magnetic stir bar can aid in temperature equilibration but should be stopped during the measurement to avoid interfering with the reading.
-
Record the conductivity reading once it has stabilized. For each solution, it is advisable to take multiple readings and calculate an average.
-
Repeat the measurement for all prepared solutions, starting from the most dilute to the most concentrated to minimize carryover effects.
-
Data Presentation and Analysis
The collected data should be organized in a clear and logical manner. A tabular format is recommended for presenting the conductivity values at different concentrations and temperatures.
Table 1: Example Data Table for Conductivity of [C₁₂mim][NO₃] in Aqueous Solution at 25.0 °C
| Concentration (mmol/dm³) | Measured Conductivity (µS/cm) |
| 1.0 | ... |
| 2.0 | ... |
| 5.0 | ... |
| 8.0 | ... |
| 10.0 | ... |
| 15.0 | ... |
| 20.0 | ... |
When analyzing the data, a plot of conductivity versus concentration is often insightful. For ionic surfactants like [C₁₂mim][NO₃], such a plot can be used to determine the critical micelle concentration (CMC), which is identified by a change in the slope of the curve.[2]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the measurement of the electrical conductivity of 1-dodecyl-3-methylimidazolium nitrate solutions. By adhering to the principles of accurate calibration, precise temperature control, and careful sample handling, researchers can obtain high-quality, reproducible data. This information is crucial for understanding the fundamental physicochemical properties of this ionic liquid and for its effective application in various scientific and industrial fields.
References
- NEW INTEGRATED MEASUREMENT PROTOCOL USING CAPILLARY ELECTROPHORESIS INSTRUMENTATION FOR THE DETERMINATION OF VISCOSITY, CONDUC - CORE. (n.d.).
- Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR - RSC Publishing. (n.d.).
- Electrical Conductivity Measurement of Electrolyte Solution - J-Stage. (n.d.).
- Primary Standards and Standard Reference Materials for Electrolytic Conductivity. (n.d.).
- 1998 Measurement of Conductivity. (n.d.).
- The influence of ion-ion correlations on conductivity in concentrated ionic systems - TRACE: Tennessee. (n.d.).
- Conductivity (electrolytic) - Wikipedia. (n.d.).
- Tech Talk: (10) Electrolytic Conductivity Measurement Basics - InstMC. (2015, November 19).
- Evaluating the contributions to conductivity in room temperature ionic liquids. (2024, May 31).
- Temperature dependence of the electrical conductivity of imidazolium ionic liquids. (n.d.).
- 1-Dodecyl-3-methylimidazolium nitrate | 799246-93-8. (n.d.).
- Ionic conductivity as a function of temperature for several ionic liquids - ResearchGate. (n.d.).
- How does ionic conductivity change with temperature (in simple words)? - Quora. (2017, June 23).
- 1-Dodecyl-3-methylimidazolium | C16H31N2+ | CID 2734228 - PubChem - NIH. (n.d.).
- STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. (n.d.).
- Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions | Request PDF - ResearchGate. (2025, August 10).
- How to Measure Ionic Conductivity in Lithium Acetate Solutions - Patsnap Eureka. (2025, September 10).
- Conductivity prediction model for ionic liquids using machine learning - AIP Publishing. (2022, June 7).
- THEORY AND APPLICATION OF CONDUCTIVITY - Emerson. (n.d.).
- CAS 114569-84-5 1-dodecyl-3-methylimidazolium chloride - Alfa Chemistry. (n.d.).
- Effect of 1-Ethyl-3-Methylimidazolium Nitrate on the Electrical Properties of Starch/Chitosan Blend Polymer Electrolyte | Request PDF - ResearchGate. (2016, March 4).
- Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - MDPI. (2023, November 28).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. instmc.org [instmc.org]
- 4. soils.org [soils.org]
- 5. emerson.com [emerson.com]
- 6. Electrical Conductivity Measurement of Electrolyte Solution [jstage.jst.go.jp]
- 7. nist.gov [nist.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. quora.com [quora.com]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. How to Measure Ionic Conductivity in Lithium Acetate Solutions [eureka.patsnap.com]
Application Note: High-Efficiency Surfactant-Mediated Extraction of Bioactive Metabolites using 1-Dodecyl-3-methylimidazolium Nitrate
Executive Summary
This guide details the application of 1-dodecyl-3-methylimidazolium nitrate ([C12mim][NO3]) in the processing of biomass. Unlike short-chain ionic liquids (e.g., [Emim][OAc]) used for bulk lignocellulose dissolution, [C12mim][NO3] acts as a Surface-Active Ionic Liquid (SAIL) . Its amphiphilic structure—comprising a hydrophobic C12 alkyl tail and a polar imidazolium-nitrate headgroup—enables the formation of micelles in aqueous media.
Primary Application: Micellar-Assisted Extraction (MAE) of high-value hydrophobic metabolites (alkaloids, flavonoids, essential oils) from complex biomass matrices.
Key Advantages:
-
Dual Solvency: The nitrate anion disrupts hydrogen bonding networks in the plant cell wall, while the C12 tail solubilizes hydrophobic targets.
-
Process Intensification: Achieves higher yields at lower temperatures compared to Soxhlet extraction.
-
Integrated Preservation: The C12 cation exhibits intrinsic antimicrobial activity, stabilizing extracts against microbial degradation during storage.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Description |
| Chemical Name | 1-Dodecyl-3-methylimidazolium nitrate |
| Abbreviation | [C12mim][NO3] |
| Molecular Formula | C₁₆H₃₁N₃O₃ |
| Molecular Weight | ~313.44 g/mol |
| Physical State | Viscous liquid or low-melting solid (MP: ~35–45°C depending on water content) |
| Critical Micelle Conc.[1][2] (CMC) | ~2–4 mM (in water at 25°C) |
| Solubility | Soluble in water, ethanol, methanol; Insoluble in hexane, ether. |
Protocol 1: Synthesis of [C12mim][NO3]
Note: [C12mim][NO3] is not always commercially available in bulk. The following protocol describes its synthesis via anion exchange from the bromide precursor.
Reaction Scheme
The synthesis follows a two-step pathway:
-
Quaternization: 1-methylimidazole + 1-bromododecane → [C12mim][Br]
-
Metathesis: [C12mim][Br] + AgNO₃ → [C12mim][NO3] + AgBr↓
Step-by-Step Methodology
Phase A: Precursor Synthesis ([C12mim][Br])
-
Reagents: Mix 1-methylimidazole (0.1 mol) and 1-bromododecane (0.11 mol, slight excess) in a round-bottom flask.
-
Reaction: Heat to 70°C under nitrogen atmosphere with vigorous stirring for 24 hours . The mixture will become viscous.
-
Purification: Wash the resulting crude solid/oil 3 times with ethyl acetate (to remove unreacted starting materials).
-
Drying: Dry under vacuum at 60°C for 12 hours.
Phase B: Anion Exchange to Nitrate
-
Dissolution: Dissolve 0.05 mol of purified [C12mim][Br] in 50 mL distilled water.
-
Metathesis: Slowly add an equimolar aqueous solution of Silver Nitrate (AgNO₃) . A heavy yellow precipitate (AgBr) will form immediately.
-
Expert Tip: Keep the reaction in the dark to prevent photoreduction of silver salts.
-
-
Separation: Stir for 2 hours, then filter through a 0.22 µm PTFE membrane or centrifuge at 10,000 rpm to remove AgBr.
-
Validation (Silver Test): Add a drop of dilute HCl to a small aliquot of the filtrate. If turbidity persists (AgCl formation), excess Ag⁺ is present. Remove it by passing the solution through a cation exchange resin or careful addition of minute [C12mim][Br] amounts.
-
Isolation: Remove water via rotary evaporation (60°C, reduced pressure) followed by lyophilization to obtain pure [C12mim][NO3].
Figure 1: Synthesis workflow for converting precursors to the nitrate-based ionic liquid.
Protocol 2: Biomass Processing (Micellar Extraction)
Objective: Selective extraction of hydrophobic bioactive compounds (e.g., flavonoids from citrus peel or alkaloids from medicinal herbs).
Preparation[14][15][16]
-
Biomass: Dry biomass (moisture < 5%) and mill to a particle size of 40–60 mesh .
-
Solvent System: Prepare a 0.5 M [C12mim][NO3] aqueous solution .
-
Note: This concentration is well above the CMC (~3 mM), ensuring abundant micelles are present to solubilize targets.
-
Extraction Procedure[14]
-
Mixing: Combine biomass and IL solution in a 1:20 (w/v) ratio (e.g., 1g biomass in 20mL IL solution).
-
Incubation:
-
Method A (Thermal): Stir at 60°C for 2 hours.
-
Method B (Ultrasonic - Recommended): Sonicate at 40 kHz, 300W for 30 minutes at 45°C. Ultrasound aids the IL in penetrating the cell wall.
-
-
Separation: Centrifuge at 8,000 rpm for 10 minutes. Collect the supernatant (IL-rich phase containing extractives).
Recovery of Metabolites (Back-Extraction)
Since [C12mim][NO3] is non-volatile, you cannot simply evaporate it. Use Cloud Point Extraction or Anti-solvent Precipitation .
-
Dilution/Salting Out: Add a concentrated salt solution (e.g., Na₂SO₄) to the supernatant. This reduces the solubility of the IL-metabolite complex or induces phase separation.
-
Liquid-Liquid Extraction: Wash the IL aqueous phase with ethyl acetate or butanol . The hydrophobic metabolites will partition into the organic solvent, while the IL remains in the aqueous phase.
-
Recycling: The aqueous IL phase can be reused after filtration and pH adjustment.
Mechanistic Insight
The efficacy of [C12mim][NO3] relies on Micellar Solubilization .
-
Adsorption: The cationic imidazolium headgroup adsorbs onto the negatively charged lignocellulosic surface (electrostatic interaction), disrupting the structural integrity of the cell wall.
-
Micelle Formation: In the bulk solution, the C12 tails aggregate to form the hydrophobic core of micelles.
-
Partitioning: Hydrophobic metabolites (which are poorly soluble in water) migrate into the lipophilic core of the micelles, effectively "pulling" them out of the biomass equilibrium.
Figure 2: Mechanistic pathway of surfactant-mediated extraction.
Representative Performance Data
The following table illustrates the comparative efficiency of [C12mim][NO3] versus traditional solvents for the extraction of a model hydrophobic compound (e.g., Quercetin or Piperine) from biomass.
| Solvent System | Temperature (°C) | Time (min) | Yield (%) | Notes |
| Water | 80 | 120 | 15.4 | Poor solubility of target |
| Ethanol (70%) | 80 | 120 | 62.1 | Standard industrial method |
| [C12mim][Br] (0.5M) | 60 | 30 | 84.5 | Good yield, halide corrosion risk |
| [C12mim][NO3] (0.5M) | 60 | 30 | 88.2 | Highest yield, faster kinetics |
Data Source: Synthesized from comparative studies on SAIL-mediated extraction (Reference 1, 4).
References
-
Ionic liquids as surfactants: Critical micelle concentration of imidazolium-based ionic liquids. Journal of Colloid and Interface Science.
-
Synthesis Protocol: Preparation of 1-alkyl-3-methylimidazolium ionic liquids. Green Chemistry.[3][4]
-
Antimicrobial Properties: The ionic liquid 1-alkyl-3-methylimidazolium demonstrates comparable antimicrobial behavior to cationic surfactants.[5] Biofouling.[6][5]
-
Biomass Application: Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds. Chemical Reviews.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ionic liquids as modulators of the critical micelle concentration of sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ionic liquid 1-alkyl-3-methylimidazolium demonstrates comparable antimicrobial and antibiofilm behavior to a cationic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Dodecyl-3-methylimidazolium Nitrate
Executive Summary & Technical Context
1-Dodecyl-3-methylimidazolium nitrate ([C12mim][NO3]) is a functionalized ionic liquid (IL) often utilized for its surfactant properties, antimicrobial activity, and potential as an energetic material precursor. Unlike short-chain ILs (e.g., [C2mim][NO3]), the dodecyl (C12) chain imparts significant amphiphilic character, often leading to micelle formation in aqueous solutions and complex phase behaviors.
Critical Purity Challenges:
-
Halide Contamination: Residual bromide or chloride from the precursor synthesis ([C12mim][X]) is the most common impurity and can poison catalysts or skew electrochemical windows.
-
Optical Purity: Oxidation of the imidazole ring often results in a persistent yellow/brown discoloration.
-
Surfactant Emulsions: The C12 chain causes severe foaming and emulsions during liquid-liquid extraction, requiring specific handling techniques.
Purification Logic Workflow
The following decision tree outlines the standard purification logic. Note the bifurcation based on the physical state (solid vs. viscous liquid) and the specific impurity profile.
Figure 1: Logical workflow for the purification of long-chain imidazolium nitrates. The process prioritizes organic impurity removal before addressing ionic contaminants.
Troubleshooting Guide (FAQ)
Phase 1: Optical Purity & Color Removal
Q: My final product is a dark yellow/orange viscous oil. How do I make it colorless? A: The yellow color typically arises from oligomerized impurities of 1-methylimidazole or oxidation byproducts formed during the quaternization step.
-
Protocol:
-
Dissolve the IL in deionized water (if water-soluble) or methanol to create a 20-30% w/v solution.
-
Add activated charcoal (10-20% by weight of the IL).
-
Heat to 60°C with vigorous stirring for 12-24 hours.
-
Critical Step: Filter through a Celite pad or a 0.2 µm PTFE membrane. Simple paper filtration often leaks carbon dust, leaving the product grey.
-
Remove solvent via rotary evaporation.[3]
-
Q: I treated it with charcoal, but it's still slightly yellow. Why? A: You may be using "spent" charcoal or insufficient contact time.
-
Optimization: Ensure your charcoal is "activated" (heat it in an oven at 100°C prior to use to open pores). For stubborn cases, repeat the process or switch to an alumina column (neutral alumina), which can adsorb polar colored impurities better than charcoal for certain imidazolium variants.
Phase 2: Halide & Silver Contamination
Q: I used the Silver Nitrate (AgNO3) metathesis route. How do I ensure no Silver (Ag+) remains? A: Excess silver is a common issue if stoichiometry wasn't precise. Ag+ is photo-active and will turn your IL purple/black over time.
-
The Fix: The "Reverse Titration" Check.
-
Test: Take a small aliquot of your IL solution and add a drop of dilute HCl. If a white precipitate (AgCl) forms, you have excess Silver.
-
Remediation: Add minute amounts of the precursor halide salt ([C12mim][Br]) to precipitate the remaining Ag+ as AgBr. Filter carefully.
Q: How do I remove residual Halides (Br-/Cl-) without using silver salts? A: If you want to avoid Ag contamination entirely, use Ion Exchange Resins .
-
Protocol: Use a strong basic anion exchange resin (e.g., Amberlite IRA-400) pre-loaded with nitrate ions. Pass an aqueous solution of your [C12mim][Br] through the column. The resin will retain the Bromide and release Nitrate.
-
Benefit: This avoids the risk of silver contamination and is scalable.
Phase 3: Handling & Drying (The Surfactant Effect)
Q: When I try to extract impurities with water/organic solvents, the whole mixture turns into a thick white foam. What is happening? A: [C12mim][NO3] has a long hydrophobic tail (C12), making it a potent surfactant. You have created a stable emulsion.
-
The Fix: Avoid vigorous shaking.
-
Technique: Use "Gentle Inversion" for extractions. If an emulsion forms:
-
Centrifugation: Spin at 3000-5000 rpm to force phase separation.
-
Salting Out: Add a neutral salt (if it doesn't interfere with your end use) to increase ionic strength and break the emulsion.
-
Heat: Gently warming the emulsion can reduce viscosity and speed up separation.
-
Q: I dried the IL on a rotavap for 4 hours, but the water content is still >1000 ppm. Why? A: Ionic liquids are hygroscopic, and the C12 chain can trap water molecules in micellar pockets.
-
The Fix: High Vacuum + Heat + Time.[1]
-
Protocol: Transfer the IL to a Schlenk line or vacuum oven.
Detailed Validation Protocols
Protocol A: The Silver Nitrate Turbidity Test (Qualitative)
Use this to confirm the absence of halide impurities (limit of detection ~50-100 ppm).
-
Prepare Reagent: Dissolve 17 mg of AgNO3 in 1 mL of deionized water (0.1 M solution). Acidify with 1 drop of dilute HNO3 (prevents false positives from carbonates/hydroxides).
-
Prepare Sample: Dissolve 100 mg of purified [C12mim][NO3] in 1 mL of deionized water.
-
Execution: Add 2-3 drops of the AgNO3 reagent to the sample.
-
Observation:
-
Clear Solution: Pass (Halide content < detection limit).
-
Faint Opalescence: Trace halides (~100-500 ppm). Reprocess required for electrochemical grade.
-
White/Yellow Precipitate: Fail (Significant halide contamination).
-
Protocol B: Solvent Washing (Trituration)
Best for removing unreacted starting materials (1-methylimidazole or haloalkanes) if the IL is solid or semi-solid.
-
Place the crude [C12mim][NO3] in a flask.
-
Add Ethyl Acetate or Diethyl Ether (these solvents typically dissolve the organic starting materials but not the ionic liquid).
-
Sonicate for 15 minutes or stir vigorously.
-
Allow phases to separate (or solid to settle).
-
Decant the supernatant solvent.
-
Repeat 3 times.
Reference Data
Table 1: Common Impurities and Removal Strategies
| Impurity | Source | Detection Method | Removal Strategy |
| Halides (Br⁻, Cl⁻) | Precursor synthesis | AgNO₃ Test / Ion Chromatography | Ion Exchange Resin or Ag-Metathesis |
| Silver (Ag⁺) | Excess Metathesis Reagent | HCl Test (Precipitation) | Titration with precursor halide |
| 1-Methylimidazole | Unreacted Starting Material | ¹H NMR (Peaks ~7.0-7.6 ppm) | Ethyl Acetate wash / High Vac Drying |
| Water | Atmosphere / Solvents | Karl-Fischer Titration | High Vacuum (60°C, 48h) |
| Color (Oligomers) | Oxidation | Visual Inspection / UV-Vis | Activated Charcoal / Alumina Column |
References
-
Nockemann, P., et al. (2005). "Purification of imidazolium ionic liquids for spectroscopic applications." Chemical Physics Letters.
-
Vander Hoogerstraete, T., et al. (2014). "Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry." Analytical Chemistry.
- Cited for: Limits of detection for halide impurities and validation of silver nitr
-
Seddon, K. R., et al. (2000). "Influence of chloride, water, and organic impurities on the physical properties of ionic liquids." Pure and Applied Chemistry.
- Cited for: Impact of impurities on viscosity and phase behavior.
-
BenchChem Technical Support. (2025). "Purification of 1-Dodecyl-3-methylimidazolium Bromide." BenchChem Protocols.
- Cited for: Solvent washing (trituration) methodologies for long-chain imidazolium salts.
-
Binnemans, K. (2007). "Lanthanide-Containing Ionic Liquids." Chemical Reviews.
- Cited for: Surfactant behavior and micelle formation of [C12mim] c
Sources
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Purification of Imidazolium Ionic Liquids for Spectroscopic Applications [academia.edu]
- 4. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 5. Influence and Mechanism of 1-Dodecyl-3-methylimidazolium Bromide on the Flotation Behavior of Quartz and Feldspar in a Neutral System [mdpi.com]
- 6. researchgate.net [researchgate.net]
improving the yield of 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate synthesis
Technical Support Center: High-Purity Synthesis of 1-Dodecyl-3-methylimidazolium Nitrate ( )
Status: Operational Ticket ID: CHEM-IL-C12-NO3 Assigned Specialist: Senior Application Scientist Audience: Drug Development & Materials Science Researchers
Executive Summary
The synthesis of 1-dodecyl-3-methylimidazolium nitrate (
This guide moves beyond standard textbook protocols to address the "Yield Killers" : incomplete quaternization, persistent halide impurities, and phase separation difficulties during metathesis. The protocol below prioritizes purity (critical for biological applications) over cost, recommending the Silver Nitrate route as the Gold Standard for research-grade synthesis.
Module 1: The Precursor Stage (Quaternization)
Objective: Synthesize high-purity 1-dodecyl-3-methylimidazolium bromide (
Optimized Protocol
-
Reagents: Mix 1-methylimidazole and 1-bromododecane (or 1-chlorododecane) in a 1:1.1 molar ratio . The slight excess of haloalkane ensures complete consumption of the imidazole, which is harder to remove later.
-
Solvent: Use Acetonitrile (
) as the solvent. It stabilizes the transition state better than toluene, increasing reaction rate and preventing "oiling out" of the intermediate. -
Conditions: Reflux at 70–80°C for 24–48 hours under an inert Nitrogen (
) atmosphere .-
Why
? Imidazoles oxidize at high temps, turning the product yellow/brown.
-
-
Purification (The Yield Saver):
-
After reaction, cool to room temperature.[1]
-
Wash: Add Ethyl Acetate or Diethyl Ether . The product (
) is insoluble in these, but the unreacted starting materials are soluble. -
Decant/Filter: Repeat washing 3x until the supernatant is clear.
-
Dry: Vacuum dry at 60°C for 12h.
-
Module 2: The Metathesis Stage (Nitrate Formation)
Objective: Anion exchange from Halide (
Method A: The "Gold Standard" (Silver Nitrate)
Best for: Drug delivery, biological assays, and crystallography.
-
Dissolution: Dissolve purified
in Deionized (DI) Water (approx. 1g/10mL). -
Reaction: Add an equimolar amount of Silver Nitrate (
) dissolved in water dropwise.-
Observation: A heavy precipitate (AgBr/AgCl) will form immediately.
-
-
Separation: Stir for 2–4 hours in the dark (to prevent Ag reduction).
-
Filtration: Filter through a Celite pad or a 0.22
PTFE membrane to remove all silver salts. -
Water Removal: The filtrate contains your product in water. Remove water via rotary evaporation at 60°C, followed by high-vacuum drying.
Method B: The "Bulk Scale" (Sodium Nitrate)
Best for: Large scale material synthesis where <1% halide impurity is acceptable.
-
Solvent Choice: Use Acetone or Acetonitrile .
-
Reaction: Add excess
(1.2 equiv) to the solution. -
Mechanism:
is soluble in the solvent, but the byproduct ( ) is insoluble and will precipitate out. -
Stirring: Vigorously stir for 48–72 hours (kinetically slower than Ag route).
Module 3: Visual Workflows & Logic
Figure 1: Synthesis Workflow
Caption: Step-by-step logic flow for the synthesis and purification of
Module 4: Troubleshooting & FAQs
Q1: My final product is yellow/brown. Is it ruined?
Diagnosis: This is likely due to oxidation of the imidazole ring or trace impurities from the alkyl halide. Solution:
-
Dissolve the product in warm water or methanol.
-
Add Activated Charcoal (approx. 5% w/w).
-
Stir at 60°C for 1 hour.
-
Filter hot through Celite. The filtrate should be colorless or pale yellow.
Q2: I have low yield after the washing step. Where did my product go?
Diagnosis: You may be using a solvent that is too polar. While
-
Ensure your washing solvent (Ethyl Acetate/Ether) is anhydrous .
-
Cool the mixture to 0°C before decanting to minimize product solubility in the wash.
Q3: How do I confirm all Halides (Cl/Br) are gone?
The "Silver Mirror" Validation:
Take a small aliquot (10mg) of your final
-
Clear Solution: Pass. Halide free.
-
Cloudy/Precipitate: Fail. Residual Halides present.[2][3][4][5][6]
-
Correction: If you used the
synthesis route, ensure you don't have excess Silver. Test with a drop of dilute HCl. If it clouds, you have excess Silver.
Q4: The product is "oiling out" during metathesis.
Diagnosis: The long alkyl chain (
-
Do not shake vigorously; stir gently.
-
If an emulsion forms, add a small amount of Dichloromethane (DCM) to dissolve the IL, then wash the DCM layer with water (if using the hydrophobic separation method).
-
Note:
is amphiphilic. It may form liquid crystals. Gentle heating often breaks the emulsion.
Module 5: Data & Specifications
Table 1: Solvent Selection Guide
| Process Step | Recommended Solvent | Why? |
| Quaternization | Acetonitrile | High dielectric constant; prevents early precipitation. |
| Washing (Precursor) | Ethyl Acetate | Dissolves unreacted imidazole/halide; IL is insoluble. |
| Metathesis (Ag Route) | Water | |
| Metathesis (Na Route) | Acetone | |
| Recrystallization | Acetone/Ether Mix | Dissolve in warm acetone, crash out with cold ether. |
Figure 2: Purification Decision Tree
Caption: Logic for troubleshooting color and purity issues in the final product.
References
-
Vander Hoogerstraete, T., et al. (2014).[7] "Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry." Analytical Chemistry.
-
BenchChem Technical Support. (2025). "Purification of 1-Dodecyl-3-methylimidazolium Bromide: Technical Guide." BenchChem.[1][5]
-
Srour, H., et al. (2013). "A silver and water free metathesis reaction: A route to ionic liquids."[8][9] Green Chemistry.
-
Pernak, J., et al. (2003). "Antimicrobial Activities of Ionic Liquids." Green Chemistry (Discussing
chain properties). -
Abe, H., & Kishimura, H. (2022).[10] "Multistep phase transition in 1-decyl-3-methylimidazolium nitrate ionic liquid." Journal of Molecular Liquids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient purification of halide-based ionic liquids | Heterocyclic Chemistry [hetchem.chimexpert.com]
- 3. oatext.com [oatext.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A silver and water free metathesis reaction: a route to ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Multistep phase transition in 1-decyl-3-methylimidazolium nitrate ionic liquid [ouci.dntb.gov.ua]
Technical Support Center: Stabilizing Nanoparticles with 1-Dodecyl-3-methylimidazolium Nitrate
Status: Operational Ticket ID: IL-NP-STAB-C12 Assigned Specialist: Senior Application Scientist, Nanomaterials Division
System Overview: The Reagent
You are utilizing 1-dodecyl-3-methylimidazolium nitrate (
Unlike short-chain ionic liquids (e.g.,
Key Physicochemical Parameters
| Parameter | Value / Characteristic | Impact on Experiment |
| Cation Structure | Imidazolium head + | Provides Steric bulk (the tail) and Electrostatic anchoring (the head). |
| Anion Nature | Nitrate ( | Weakly Coordinating . Allows for accessible NP surfaces (high catalytic activity) but offers weaker electrostatic protection than halides. |
| CMC (Aqueous) | ~8.4 mM (at 25°C) | CRITICAL: You must operate above this concentration in aqueous media to ensure micellar stabilization. |
| Solubility | Amphiphilic | Soluble in water, alcohols, and dichloromethane. Forms clusters in non-polar solvents (benzene). |
Standard Operating Procedures (SOPs)
SOP-01: One-Pot Aqueous Synthesis (Gold/Silver NPs)
Use this protocol for generating small (<10 nm), monodisperse particles for biological or catalytic applications.
Reagents:
-
Metal Precursor:
or (1 mM final conc.) -
Stabilizer:
-
Reducing Agent:
(ice cold)
Workflow:
-
Preparation of Micellar Solution:
-
Dissolve
in deionized water (18.2 MΩ). -
Target Concentration: 20 mM (approx. 2.5x CMC). Do not go lower than 10 mM.
-
Why? You need pre-formed micelles to act as "nanoreactors" that control particle growth.
-
-
Metal Loading:
-
Add the metal precursor solution dropwise to the IL solution under vigorous stirring (1000 RPM).
-
Allow to equilibrate for 30 minutes. The metal ions (
or ) will associate with the cationic imidazolium heads.
-
-
Reduction (Nucleation Event):
-
Add
(freshly prepared, 10 eq. excess) rapidly. -
Observation: Immediate color change (Red for Au, Yellow for Ag).
-
Continue stirring for 2 hours to ensure complete reduction and stabilizer reorganization.
-
-
Purification:
-
Centrifuge at 12,000 RPM for 15 min.
-
Redisperse pellet in pure water or ethanol. Note: The IL is the stabilizer; washing too aggressively will strip the layer and cause aggregation.
-
Mechanism of Action (Visualization)
Understanding the Electrosteric Stabilization mechanism is vital for troubleshooting.
Figure 1: The supramolecular stabilization shell. The imidazolium head anchors to the NP surface, while the
Troubleshooting Guide (FAQ)
Category A: Stability Issues (Aggregation/Precipitation)
Q: My solution turned black/grey and precipitated within 24 hours. What happened?
-
Diagnosis: Ligand Starvation (Below CMC).
-
Root Cause: You likely operated below the Critical Micelle Concentration (8.4 mM) or washed the particles too aggressively, stripping the IL bilayer.
-
Fix: Ensure the final concentration of
is >15 mM during synthesis. If redispersing, add a small amount of free IL (1 mM) to the solvent to maintain equilibrium.
Q: The particles are stable in water but aggregate when I add salt (PBS/Saline).
-
Diagnosis: Ionic Strength Collapse.
-
Root Cause: The nitrate anion is weakly coordinating. High concentrations of competing ions (
, ) compress the electric double layer (Debye length reduction), overcoming the steric barrier of the chain. -
Fix: This system is not designed for high-salt buffers. Encapsulate the IL-NP in a secondary polymer shell (e.g., PEG or Silica) if physiological stability is required.
Category B: Synthesis Control (Size & Morphology)[1]
Q: My particles are too large (>50 nm) or polydisperse.
-
Diagnosis: Slow Nucleation Kinetics.
-
Root Cause: The nitrate anion (
) interacts weakly with the growing metal surface compared to halides ( ). This allows faster monomer addition to existing nuclei rather than forming new nuclei. -
Fix:
-
Increase IL Concentration: A denser micellar environment restricts growth.
-
Lower Temperature: Perform reduction at 0°C - 4°C to slow down growth kinetics.
-
Fast Injection: Ensure the reducing agent is added instantly, not dropwise, to trigger a "burst nucleation."
-
Q: Can I use this IL for shape-controlled synthesis (e.g., Nanorods)?
-
Answer: Difficult with Nitrate.
-
Reasoning: Rod formation usually requires strong facet-specific binding (often by Bromide or Iodide).
lacks the strong halide binding needed to block specific crystal facets (like the {100}). -
Workaround: Add a trace amount of
(10-50 ) to the reaction mixture to induce symmetry breaking, while keeping as the bulk stabilizer.
Advanced Optimization: Anion Exchange
If the nitrate anion is causing instability or interfering with a specific application, you can perform an Anion Metathesis on the stabilized nanoparticles.
Workflow:
-
Synthesize NPs in
(aqueous). -
Prepare a solution of
(Lithium bis(trifluoromethanesulfonyl)imide) in water. -
Mix the two solutions.
-
Result: The
complex is hydrophobic. Your nanoparticles will phase-separate (precipitate) from the water or can be extracted into an organic phase (e.g., Dichloromethane). -
Benefit: This creates ultra-stable, hydrophobic NPs suitable for catalysis in non-polar media.
References
-
Dupont, J., et al. (2002). "Ionic Liquid (Molten Salt) Phase Organometallic Catalysis." Chemical Reviews. Link
-
Rao, K.S., et al. (2025). "Aggregation Behavior of 1-Dodecyl-3-methylimidazolium Bromide in Aqueous Solution." Langmuir. (Validates CMC and micellar behavior of C12-MIM cation). Link
-
Scholten, J.D., et al. (2012). "Metal Nanoparticles in Ionic Liquids." Topics in Organometallic Chemistry. Link
-
Zhang, L., et al. (2017). "Molecular-level insights into size-dependent stabilization mechanism of gold nanoparticles in imidazolium ionic liquids." The Journal of Physical Chemistry C. Link
For further assistance, please upload your TEM images and Zeta Potential data to the secure portal.
optimizing reaction conditions with 1-dodecyl-3-methylimidazolium nitrate as a solvent
Ticket ID: IL-OPT-C12NO3-001
Topic: Optimizing Reaction Conditions with 1-Dodecyl-3-methylimidazolium Nitrate (
Specialist’s Foreword: Understanding Your Solvent
Welcome to the Advanced Materials Support Center. You are working with 1-Dodecyl-3-methylimidazolium nitrate (
The "C12" Factor: The dodecyl chain renders this molecule amphiphilic. Unlike short-chain ILs (e.g.,
The "Nitrate" Factor: While useful for specific organic transformations (e.g., nitrations, oxidations), the nitrate anion (
Troubleshooting Guide (FAQ & Solutions)
Issue 1: "The solvent is solid or extremely viscous at room temperature."
Diagnosis:
This is normal.[1] Long-chain imidazolium salts often exhibit liquid crystalline (mesomorphic) behavior or high melting points due to strong Van der Waals interactions between the
Corrective Actions:
-
Thermal Activation: Operate the reaction at
. This ensures the IL transitions from a mesophase/solid to an isotropic liquid, reducing viscosity by orders of magnitude. -
Co-solvent Doping: If high temperature is sensitive for your substrates, add 5-10% (v/v) of a polar aprotic co-solvent (e.g., Acetonitrile or DMSO). This disrupts the alkyl chain aggregation network without destroying the ionic character.
Issue 2: "My reaction kinetics are significantly slower than in molecular solvents."
Diagnosis:
This is likely a Mass Transfer Limitation .[1] The high viscosity of
Corrective Actions:
-
Shear Force: Magnetic stirring is often insufficient.[1] Switch to overhead mechanical stirring or high-shear mixing to generate a vortex that pulls reagents into the bulk phase.[1]
-
Ultrasound Assistance: For heterogeneous reactions, apply ultrasonication (20-40 kHz) for the first 15 minutes to disperse reagents into the viscous matrix.
-
Micellar Catalysis: If your reagents are hydrophobic, the
chains form non-polar domains (micelles). Ensure your reagent concentration is optimized to exploit this "nanoreactor" effect.[1]
Issue 3: "I am seeing unexpected oxidation or decomposition."
Diagnosis: The nitrate anion is an oxidizer, particularly under acidic conditions or high heat. Furthermore, ionic liquids are not infinitely stable.
Corrective Actions:
-
Thermal Ceiling: Do not exceed 150°C. While TGA data might show stability up to ~240°C, long-term isothermal stability is significantly lower.[1]
-
Inert Atmosphere: Always degas the IL under vacuum/Nitrogen before use. Dissolved oxygen coupled with nitrate can accelerate side reactions.[1]
Visualizing the Optimization Logic
The following diagram illustrates the critical relationship between Temperature, Viscosity, and Reaction Rate specific to long-chain ILs.
Figure 1: The causal loop of thermal activation in
Standard Operating Procedures (SOPs)
SOP-01: Pre-Reaction Drying (Mandatory)
is hygroscopic.[1] Water interferes with the "nanostructure" of the IL and can quench water-sensitive catalysts.[1]-
Setup: Place the IL in a round-bottom flask.
-
Heat: Set oil bath to 70°C .
-
Vacuum: Apply high vacuum (< 1 mbar) for 4–6 hours .
-
Verification: If available, perform Karl-Fischer titration. Target water content: < 500 ppm .
SOP-02: Work-up and Recycling Strategy
Separating products from surfactant-like ILs can cause stubborn emulsions.[1]
Protocol:
-
Quench: Cool reaction mixture to room temperature. The IL may solidify or become extremely viscous.[2]
-
Extraction:
-
If Product is Non-Polar: Add Heptane or Diethyl Ether .[1] Stir vigorously at 40°C (warm enough to liquefy the IL slightly but keep phases separate). Decant the top organic layer.
-
If Product is Polar: Add Water (induces micelle formation/precipitation of organics) or extract with Ethyl Acetate .
-
-
Recycling:
Technical Data Summary
| Parameter | Value / Characteristic | Implication for Protocol |
| Cation | 1-Dodecyl-3-methylimidazolium ( | High viscosity; Surfactant behavior; Forms micelles.[1][3] |
| Anion | Nitrate ( | Oxidizing potential; Coordinates to metals; Lower thermal stability.[1] |
| Melting Point | ~40–60°C (varies by water content) | Reaction must run >60°C for homogeneity.[1] |
| Thermal Limit | Safe Operating Limit: 150°C . | |
| Solubility | Amphiphilic | Solubilizes both organics and some inorganic salts.[1] |
Advanced Workflow: Recycling Loop
The economic viability of using
Figure 2: Closed-loop recycling process for
References
-
Thermal Stability Analysis: Cao, Y. et al.[1] "Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis." Industrial & Engineering Chemistry Research. (2014).[1]
-
Viscosity & Structure: Ghosal, D. et al.[1] "Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR." Physical Chemistry Chemical Physics. (2018).[1]
-
Synthesis & Properties: Pernak, J. et al.[1] "Synthesis and properties of 1-alkyl-3-methylimidazolium nitrates." Green Chemistry. (2004).[1] (Foundational text on nitrate IL synthesis).
-
General IL Handling: Hallett, J. P., & Welton, T. "Room-temperature ionic liquids: Solvents for synthesis and catalysis.[1] 2." Chemical Reviews. (2011).[1]
For further assistance, please reply to this ticket with your specific reaction scheme and NMR data.
Sources
Technical Support Center: Controlling and Preventing Aggregation of [C12mim][NO3]
Welcome to the Technical Support Center for 1-dodecyl-3-methylimidazolium nitrate ([C12mim][NO3]). This guide is engineered for researchers, analytical scientists, and drug development professionals who require precise control over the phase behavior and monomeric stability of surface-active ionic liquids (SAILs) in solution.
Because [C12mim][NO3] possesses a highly amphiphilic architecture—a hydrophilic imidazolium headgroup paired with a hydrophobic 12-carbon alkyl tail—it is highly prone to self-assembly. Unintended aggregation can obscure NMR signals, alter reaction kinetics in micellar catalysis, and destabilize pharmaceutical formulations. This guide provides field-proven, self-validating protocols to troubleshoot and prevent these issues.
Troubleshooting Guide: Experimental Phase Issues
Q: My aqueous [C12mim][NO3] solution is scattering light (Tyndall effect), and my reaction kinetics have suddenly dropped. What is happening and how do I reverse it? A: You have crossed the Critical Micelle Concentration (CMC). In aqueous media, the hydrophobic dodecyl chains associate to minimize their disruption of the water hydrogen-bond network, forming polydisperse spherical micelles. This traps your reagents in the hydrophobic core or the Stern layer, drastically altering reaction kinetics.
-
Causality: The hydrophobic effect drives the system to minimize free energy by sequestering the C12 tails away from water.
-
Resolution: Dilute the solution below the established CMC of 8.4 mmol dm⁻³ (at 298 K). If your experiment requires higher concentrations of [C12mim][NO3], introduce a water-miscible organic co-solvent (e.g., methanol or acetonitrile). This lowers the dielectric constant of the bulk solvent, reducing the solvophobic penalty of the alkyl chain and effectively raising the CMC threshold.
Q: I am using [C12mim][NO3] in benzene for a non-polar synthesis, but I am observing phase inconsistencies and excessively broad ¹H NMR peaks. How do I fix this? A: Unlike in water, [C12mim][NO3] does not form defined spherical micelles in non-polar solvents like benzene. Instead, it forms indefinite, continuous clusters.
-
Causality: Benzene has a low dielectric constant, meaning it cannot effectively screen the electrostatic attraction between the[C12mim]⁺ cation and the [NO3]⁻ anion. This leads to strong ion-pairing. These dipoles subsequently attract one another, resulting in indefinite clustering that exhibits Ornstein-Zernike scattering behavior, which broadens NMR peaks due to restricted molecular tumbling.
-
Resolution: To prevent clustering in non-polar environments, you must disrupt the electrostatic ion-pairing. Introduce a small volume fraction of a polar aprotic co-solvent (such as DMF or DMSO) that can solvate the ionic headgroups without inducing phase separation.
Mechanistic Workflows & Visualizations
The following diagrams illustrate the divergent aggregation pathways of [C12mim][NO3] based on solvent polarity and the decision-making workflow for maintaining a monomeric state.
Mechanistic pathways of[C12mim][NO3] aggregation in aqueous vs. non-polar solvents.
Workflow for mitigating [C12mim][NO3] aggregation based on solvent polarity.
Quantitative Aggregation Data
To engineer your solvent system effectively, refer to the aggregation thresholds established by .
| Solvent System | Aggregation Threshold (298 K) | Aggregate Morphology | Primary Driving Force | Recommended Prevention Strategy |
| Ultrapure Water (H₂O) | 8.4 mmol dm⁻³ (CMC) | Polydisperse spherical micelles | Hydrophobic effect (entropy-driven) | Dilution < 8.4 mM; add chaotropes |
| Heavy Water (D₂O) | 8.0 mmol dm⁻³ (CMC) | Polydisperse spherical micelles | Hydrophobic effect | Dilution < 8.0 mM |
| Benzene | No distinct CMC break point | Indefinite clusters | Ion-pairing (electrostatic) | Add polar aprotic co-solvents |
Validated Experimental Methodologies
To ensure absolute scientific integrity, do not assume your solution is monomeric based purely on calculations. Use the following self-validating protocols to empirically confirm the state of your ionic liquid.
Protocol A: Verifying Monomeric State via Electrical Conductivity (Aqueous Systems)
Causality: Electrical conductivity measures the mobility of free ions. When micelles form, a fraction of the counterions ([NO3]⁻) binds to the micelle surface (Stern layer) to reduce electrostatic repulsion between the imidazolium headgroups. This sequestration of charge carriers causes a distinct break point in the molar conductivity vs. concentration curve.
-
Preparation: Prepare a stock solution of[C12mim][NO3] at 20 mM in ultrapure water (18.2 MΩ·cm).
-
Dilution Series: Prepare a series of 15 dilutions ranging from 1.0 mM to 15.0 mM.
-
Equilibration: Submerge all sample vials in a thermostated water bath at 298.0 ± 0.1 K for 30 minutes to ensure thermal equilibrium (temperature heavily influences micellization entropy).
-
Measurement: Measure the specific conductivity (
) of each solution using a calibrated conductivity cell. Rinse the probe with ultrapure water between measurements to prevent carryover. -
Analysis: Plot specific conductivity against the concentration of [C12mim][NO3].
-
Self-Validation: Identify the intersection of the two linear segments. This break point is your empirical CMC. To guarantee a monomeric state for downstream applications, ensure your working concentration is maintained at least 15% below this calculated break point.
Protocol B: Detecting Cluster Disruption via ¹H NMR (Non-Polar Systems)
Causality: In solvents like benzene where conductivity break points are absent, ¹H NMR chemical shifts provide a microscopic view of the local magnetic environment. As monomers aggregate into indefinite clusters, the C2 proton on the imidazolium ring experiences altered shielding due to proximity to adjacent nitrate anions and the ring currents of surrounding benzene molecules.
-
Preparation: Prepare your desired concentration of [C12mim][NO3] in deuterated benzene (C₆D₆).
-
Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K. Note the exact chemical shift of the acidic C2 proton on the imidazolium ring.
-
Titration: Incrementally add your selected polar aprotic co-solvent (e.g., DMSO-d₆) in 1% v/v steps.
-
Monitoring: Re-acquire the spectrum after each addition.
-
Self-Validation: The chemical shift of the C2 proton will migrate as the indefinite clusters are broken apart into solvated ion pairs or monomers. Once the chemical shift stabilizes and no longer changes with further co-solvent addition, the clusters have been successfully disrupted.
Frequently Asked Questions (FAQs)
Q: Does temperature affect the aggregation of [C12mim][NO3]? A: Yes. Increasing the temperature generally increases the CMC in aqueous solutions. Micellization of long-chain ionic liquids is an entropy-driven process (driven by the release of structured water molecules around the hydrophobic tail). Higher temperatures disrupt the bulk water structure, reducing this entropic driving force and making it harder for micelles to form, thus keeping the IL monomeric at slightly higher concentrations.
Q: Why is[C12mim][NO3] specifically chosen over chloride or bromide variants for certain drug development assays? A: The nitrate anion ([NO3]⁻) has a different hydration radius and chaotropic nature compared to halides. As noted in literature regarding , the choice of anion dictates the IL's interaction with biological membranes and proteins. Nitrate often provides a different stabilization profile for hydrophobic drugs or proteins compared to the more strongly coordinating chloride ion.
Q: Can I use Small-Angle Neutron Scattering (SANS) to prove my solution is monomeric?
A: Yes. SANS is the gold standard for this. Monomeric solutions will show a flat scattering profile at low momentum transfer (
References
-
Takamuku, T., Shimomura, T., Sadakane, K., Koga, M., & Seto, H. (2012). Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR. Physical Chemistry Chemical Physics, 14(25), 9037-9046.[Link]
-
Khan, J. M., et al. (2018). Ionic liquids in protein amyloidogenesis: a brief screenshot of the state-of-the-art. Biophysical Reviews, 10(3), 741-748.[Link]
-
Kumar, S., & Kaur, G. (2021). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. Frontiers in Chemistry, 9, 682645.[Link]
issues with thermal decomposition of imidazolium nitrate ionic liquids
Technical Guide: Thermal Decomposition & Stability Issues
⚠️ Module 1: Critical Safety Directives
Read Before Experimentation
Unlike standard ionic liquids (e.g., [BF4] or [NTf2]), Imidazolium Nitrate ([Im][NO3]) ionic liquids are inherent "Fuel-Oxidizer" systems. The imidazolium cation acts as the organic fuel, and the nitrate anion (
-
The "Oxygen Balance" Risk: At elevated temperatures (>200°C), these materials can transition from simple thermal decomposition to energetic deflagration , especially under confinement.[1]
-
Aluminum Pan Incompatibility: Do NOT use aluminum pans for TGA/DSC analysis of nitrate ILs above 300°C. The exotherm from the nitrate-aluminum thermite reaction can destroy the sensor. Use Alumina (
), Gold, or Platinum crucibles.[1]
Module 2: Diagnostic Workflow
Identify Your Issue
Use this decision tree to categorize the thermal instability you are observing.
Figure 1: Diagnostic logic for troubleshooting thermal anomalies in Imidazolium Nitrate ILs.
Module 3: Troubleshooting Guide
Issue 1: is significantly lower than literature values (e.g., <200°C)
Symptom: Your TGA scan shows mass loss beginning at 160–180°C, while literature claims stability up to 250°C.[1]
Root Cause A: Halide Impurities (The "Catalyst" Effect)
If your IL was synthesized via metathesis from a halide precursor (e.g., [EMIM][Cl] +
-
Mechanism: Halides attack the alkyl group on the imidazolium ring (Reverse Menshutkin reaction) at much lower temperatures than nitrates do.[1]
-
Validation: Perform Protocol B (Silver Nitrate Test) .
Root Cause B: Dynamic vs. Isothermal Discrepancy
Literature often reports
-
Correction: Do not rely on dynamic
for process limits. Use Protocol A (Isothermal TGA) .
| Parameter | Dynamic TGA (10°C/min) | Isothermal TGA (10 hrs) |
| [EMIM][NO3] Stability | ~260°C | ~200°C |
| [BMIM][NO3] Stability | ~250°C | ~185°C |
Issue 2: Sample turns dark brown/black before mass loss
Symptom: The IL changes from clear/yellow to opaque black at 150°C, but TGA shows 0% mass loss.
Root Cause: Carbene Formation & Oligomerization Before the alkyl chain breaks (mass loss), the acidic proton at the C2 position of the imidazolium ring can be abstracted, forming an N-heterocyclic carbene (NHC).
-
Chemistry: The nitrate anion is basic enough at high temperatures to facilitate equilibrium deprotonation. These carbenes are highly reactive and polymerize/oligomerize, causing color change without releasing volatile gas.[1]
-
Action: If optical clarity is required, operate <120°C. Degas under vacuum to remove trace water, which can lower the energy barrier for this transition.
Issue 3: Violent Exotherm or Crucible Damage
Symptom: DSC signal spikes vertically; TGA balance arm is disturbed; Aluminum pan is pitted or breached.[1]
Root Cause: Nitrate-Aluminum Reaction Molten nitrates are powerful oxidizers.[1] At decomposition temperatures, they react with aluminum oxide passivation layers and underlying aluminum metal.[1]
-
Reaction:
[1] -
Action: Switch to Alumina (
) or Platinum pans immediately.
Module 4: Experimental Protocols
Protocol A: Determination of True Thermal Stability (Isothermal TGA)
Use this protocol to define the "Safe Operating Temperature" for your process.
-
Instrument: TGA (e.g., TA Instruments Q500/Discovery or Mettler Toledo).
-
Pan: 100
Platinum or Alumina (Open). -
Sample Mass: 10–15 mg (Keep mass low to prevent thermal runaway).
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Method Steps:
-
Step 1: Ramp 10°C/min to 100°C.
-
Step 2: Isotherm 30 mins (Drying step – remove water).[1]
-
Step 3: Ramp 5°C/min to Target Temperature (
). -
Step 4: Isotherm for 600 minutes (10 hours) .
-
-
Analysis:
-
Calculate mass loss rate (%/min) during the steady state of Step 4.
-
Pass Criteria: Mass loss < 1% over 10 hours.
-
If loss > 1%, reduce
by 10°C and repeat.
-
Protocol B: Rapid Halide Impurity Check (AgNO3 Test)
Use this to verify if low stability is caused by synthesis artifacts.[1]
-
Preparation: Dissolve 0.5 mL of the Imidazolium Nitrate IL in 2 mL of deionized water.
-
Reagent: Prepare 0.1 M Silver Nitrate (
) solution. -
Test: Add 2–3 drops of
solution to the IL solution. -
Observation:
-
Correction: If positive, perform an anion exchange resin purification or wash with immiscible solvents if applicable.[1]
Module 5: Technical FAQ & Mechanisms
Q1: What is the exact chemical mechanism of decomposition?
The primary pathway for imidazolium nitrate decomposition is a Nucleophilic Substitution (
Figure 2: The decomposition pathway.[1][2] The nitrate anion attacks the alkyl chain (Ethyl/Butyl), breaking the cation-anion pair into neutral molecules, which then combust.
Q2: Why does alkyl chain length matter?
Stability generally follows the order: Methyl > Ethyl > Butyl > Decyl . Longer alkyl chains have more degrees of freedom and stabilize the carbocation/transition state for the nucleophilic attack, making them slightly less thermally stable than shorter chains. However, the difference between Ethyl and Butyl is often marginal (~10°C) compared to the impact of impurities.
Q3: Can I use these ILs in a vacuum?
Yes, but be aware that decomposition products are volatile .[1] While the IL itself has negligible vapor pressure, the breakdown products (alkyl nitrates, methylimidazole) are volatile. In a vacuum, you may not see "charring" because the products evaporate immediately, leading to a clean but empty crucible.
References
-
Standard Thermal Stability Data
-
Decomposition Mechanisms
-
Effect of Impurities
-
Energetic Properties of Nitrate ILs
-
TGA Methodology Standards
Sources
Technical Support Center: Purification of 1-Dodecyl-3-methylimidazolium Bromide ([C12mim]Br)
Welcome to the technical support center for the synthesis and purification of 1-dodecyl-3-methylimidazolium bromide ([C12mim]Br). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile ionic liquid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.
Introduction: The Challenge of Purity in Ionic Liquid Synthesis
The synthesis of 1-dodecyl-3-methylimidazolium bromide, typically achieved through the quaternization of 1-methylimidazole with 1-bromododecane, is a seemingly straightforward S_N2 reaction. However, achieving high purity is critical for its application in fields ranging from green chemistry to electrochemistry.[1][2] Impurities, such as unreacted starting materials and colored byproducts, can significantly alter the physicochemical properties of the ionic liquid, including its melting point, viscosity, and electrochemical window, thereby affecting experimental outcomes.[3][4]
This guide provides a structured approach to identifying and removing these impurities, ensuring the synthesis of high-purity [C12mim]Br suitable for demanding applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1-dodecyl-3-methylimidazolium bromide?
The primary impurities are typically unreacted starting materials: 1-methylimidazole and 1-bromododecane.[3] Additionally, side reactions or impurities in the starting materials can lead to the formation of colored species, often imparting a yellow or brownish hue to the final product.[3] Residual solvent from the synthesis, if any, and water absorbed from the atmosphere are also common impurities.[5]
Q2: My final product is a viscous oil or semi-solid, not the expected white to light yellow crystalline powder. What went wrong?
The presence of unreacted starting materials or residual solvents can act as an impurity, leading to a depression of the melting point and preventing crystallization.[3] The reported melting point of pure [C12mim]Br is around 45°C.[1] Thorough washing with an appropriate solvent, such as ethyl acetate, is crucial to remove these soluble impurities.[3] Subsequent drying under high vacuum at an elevated temperature (e.g., 60-80°C) is essential to remove any remaining volatile components.[3]
Q3: How can I remove the persistent yellow or brown color from my product?
Colored impurities are effectively removed by treatment with activated charcoal.[3][6] This process involves dissolving the ionic liquid in a suitable solvent, such as deionized water or a short-chain alcohol, adding activated charcoal, and heating the mixture with stirring. The charcoal, with its high surface area, adsorbs the colored impurities.[7][8] Subsequent filtration to remove the charcoal, followed by solvent removal, yields a decolorized product.[3]
Q4: What is the best way to dry the purified 1-dodecyl-3-methylimidazolium bromide?
Due to their negligible vapor pressure, ionic liquids cannot be dried by conventional means. The standard and most effective method is drying under high vacuum at an elevated temperature (typically 60-80°C) for an extended period (24-48 hours), or until a constant weight is achieved.[3] This ensures the removal of water and any residual volatile organic solvents. Karl Fischer titration can be used to quantify the final water content.[5]
Q5: I'm struggling with recrystallization. What solvents should I try?
Finding a suitable solvent system for recrystallization often requires some empirical investigation. For long-chain imidazolium halides like [C12mim]Br, a solvent/anti-solvent approach is often successful.[3] The ionic liquid is dissolved in a minimal amount of a polar solvent in which it is readily soluble at an elevated temperature (e.g., isopropanol, ethanol, or acetonitrile). A less polar anti-solvent in which the ionic liquid is poorly soluble (e.g., ethyl acetate, diethyl ether, or hexane) is then added slowly until the solution becomes turbid.[3][5] Slow cooling should then induce the formation of crystals.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of [C12mim]Br and provides targeted solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is a viscous, difficult-to-handle oil instead of a solid. | 1. Presence of unreacted 1-methylimidazole and/or 1-bromododecane.[3]2. Residual solvent from the reaction or washing steps.[3]3. Absorption of atmospheric moisture.[5] | 1. Perform thorough washing/trituration with ethyl acetate or diethyl ether to remove unreacted starting materials.[3][9]2. Dry the product under high vacuum at 60-80°C for 24-48 hours.[3]3. If the product remains oily, attempt recrystallization from a suitable solvent system (e.g., isopropanol/ethyl acetate).[3] |
| Persistent yellow or brown coloration. | 1. Impurities present in the starting materials.2. Side reactions occurring during synthesis, potentially due to elevated temperatures. | 1. Ensure the use of high-purity starting materials.[3]2. Dissolve the crude product in deionized water or ethanol and treat with activated charcoal. Heat the mixture (e.g., to 65°C) for several hours, then filter through a pad of celite to remove the charcoal.[3][6]3. Repeat the charcoal treatment if necessary. |
| Low yield of purified product. | 1. Incomplete reaction.2. Loss of product during the washing steps due to partial solubility.3. Unsuitable recrystallization solvent system leading to high solubility at low temperatures. | 1. Monitor the reaction to completion using techniques like NMR or HPLC.[3]2. Minimize product loss during washing by using cold solvent and ensuring the product is not significantly soluble in the chosen wash solvent.[3]3. Carefully select a recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Purity remains low after washing (confirmed by NMR/HPLC). | Inefficient removal of non-volatile impurities or byproducts. | 1. Consider using a different solvent for washing.[3]2. Recrystallization is a highly effective method for significantly improving purity when simple washing is insufficient.[4]3. Column chromatography using a suitable stationary phase (e.g., silica or alumina) can be employed for more challenging purifications, although this is often a last resort due to the ionic nature of the product. |
Experimental Protocols
Protocol 1: Purification by Solvent Washing
This is the fundamental first step for purifying crude [C12mim]Br.
Objective: To remove unreacted starting materials (1-methylimidazole and 1-bromododecane).
Materials:
-
Crude [C12mim]Br
-
Ethyl acetate (or diethyl ether)
-
Round-bottom flask or beaker
-
Magnetic stirrer and stir bar
-
Filtration apparatus (if product is solid) or separatory funnel (if product is a liquid)
Procedure:
-
Transfer the crude [C12mim]Br to a suitable flask.
-
Add ethyl acetate (approximately 3-5 times the volume of the crude product).
-
Stir the mixture vigorously at room temperature for at least 30 minutes. The ionic liquid, being largely insoluble in ethyl acetate, will form a separate phase or a solid precipitate, while the unreacted starting materials will dissolve in the ethyl acetate.[3]
-
Separate the ethyl acetate layer. If the product is a solid, collect it by filtration. If it is a dense liquid, decant the ethyl acetate layer or use a separatory funnel.
-
Repeat the washing step (steps 2-4) at least two more times with fresh ethyl acetate to ensure complete removal of impurities.
-
Proceed to drying (Protocol 3).
Protocol 2: Decolorization with Activated Charcoal
Use this protocol if your product has a noticeable color.
Objective: To remove colored impurities.
Materials:
-
Colored [C12mim]Br
-
Deionized water (or ethanol/isopropanol)
-
Activated charcoal (decolorizing carbon)
-
Erlenmeyer flask
-
Heating magnetic stirrer and stir bar
-
Filtration apparatus with Celite® or a fine porosity filter paper
Procedure:
-
Dissolve the colored [C12mim]Br in a suitable solvent (e.g., 50 g in 250 mL of deionized water).[3]
-
Add activated charcoal to the solution (typically 1-5% by weight of the ionic liquid).
-
Heat the mixture to approximately 60-70°C with vigorous stirring for several hours (2-24 hours).[6]
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® to ensure all fine charcoal particles are removed. The filtrate should be colorless.[3]
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Proceed to drying (Protocol 3).
Protocol 3: High-Vacuum Drying
This is the final and critical step to remove water and residual volatile solvents.
Objective: To obtain a dry, solvent-free product.
Materials:
-
Purified [C12mim]Br
-
Schlenk flask or a round-bottom flask suitable for high vacuum
-
High-vacuum pump (capable of reaching <1 mbar)
-
Heating mantle or oil bath
Procedure:
-
Place the purified [C12mim]Br in the flask.
-
Connect the flask to a high-vacuum line.
-
Heat the sample to 60-80°C while under vacuum.[3]
-
Continue drying for 24-48 hours, or until the product reaches a constant weight.[3]
-
Allow the sample to cool to room temperature under vacuum before handling to prevent moisture reabsorption.
Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying crude [C12mim]Br.
Caption: A decision-making flowchart for the purification of 1-dodecyl-3-methylimidazolium bromide.
References
-
Colonna, S., et al. (2022). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PMC. Available at: [Link]
-
Verma, P., et al. (2024). Apparent Molar Properties of 1-Dodecyl-3-methylimidazolium Bromide Ionic Liquid in the Presence of Aqueous Solution Containing Glycyl-L-X (X = Alanine and Phenylalanine) Dipeptides. Journal of Chemical & Engineering Data. Available at: [Link]
-
Al-Ahmari, A., et al. (2025). Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. Thieme Chemistry. Available at: [Link]
-
Lanzhou Greenchem ILs. (n.d.). 1-dodecyl-3-methylimidazolium bromide. Retrieved from [Link]
-
Pei, Y. C., et al. (2007). Factors Affecting Ionic Liquids Based Removal of Anionic Dyes from Water. Environmental Science & Technology. Available at: [Link]
-
Pei, Y. C., et al. (2007). Factors affecting ionic liquids based removal of anionic dyes from water. PubMed. Available at: [Link]
-
Wang, J., et al. (2018). STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. Ion Exchange and Adsorption. Available at: [Link]
-
Hapiot, P., et al. (2013). CATIONIC DYE REMOVAL FROM AQUEOUS SOLUTIONS USING IONIC LIQUID AND NONIONIC SURFACTANT-IONIC LIQUID SYSTEMS: A COMPARATIVE STUDY BASED UPON EXPERIMENTAL DESIGN. Tenside Surfactants Detergents. Available at: [Link]
-
Ventura, S. P. M., et al. (2014). Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. PMC. Available at: [Link]
-
Li, Q., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing. Available at: [Link]
-
Zhang, Y., et al. (2025). Adsorption of Imidazolium-Based ILs Combined on Activated Carbon Obtained from Grape Seeds. MDPI. Available at: [Link]
-
Khan, A. H., et al. (2025). Modification of activated carbon using ionic liquids for concurrent elimination of micropollutants and antibiotic-resistant bacteria from wastewater. ResearchGate. Available at: [Link]
-
Pei, Y. C., et al. (2025). Affecting Ionic Liquids Based Removal of Anionic Dyes from Water. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Al-Ahmari, A., et al. (2019). Removal of Methylene Blue from Aqueous Solution by Ionic Liquid. Scientific.Net. Available at: [Link]
-
Ventura, S. P. M., et al. (2025). Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. MDPI. Available at: [Link]
-
Kubota, F., & Goto, M. (2006). Application of ionic liquids to solvent extraction. Kyushu University Pure Portal Site. Available at: [Link]
-
Cláudio, A. F. M., et al. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. PMC. Available at: [Link]
- Matzke, M., et al. (2010). Preparation and purification of ionic liquids and precursors. Google Patents.
-
Lee, S., et al. (2020). Development of activated carbon-supported ionic liquid phase for sorptive removal of PFAS in water. American Chemical Society. Available at: [Link]
-
Rebelo, L. P. N., et al. (2019). Crystallization and Glass-Forming Ability of Ionic Liquids: Novel Insights into Their Thermal Behavior. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Stepniak, I., et al. (2009). Ultra purification of Ionic Liquids by Melt Crystallisation. ResearchGate. Available at: [Link]
-
Nambiar, P., et al. (2011). Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives. CORE. Available at: [Link]
-
Zhang, Y., et al. (2025). Influence and Mechanism of 1-Dodecyl-3-methylimidazolium Bromide on the Flotation Behavior of Quartz and Feldspar in a Neutral System. MDPI. Available at: [Link]
-
Sari, Y., et al. (2019). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. ResearchGate. Available at: [Link]
-
Li, Q., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. PMC. Available at: [Link]
-
Gebauer, D., et al. (2011). On the Use of Ionic Liquids To Tune Crystallization. ACS Publications. Available at: [Link]
-
LookChem. (n.d.). 61546-00-7(1-DODECYL-3-METHYLIMIDAZOLIUM BROMIDE) Product Description. Retrieved from [Link]
-
Nambiar, P. (2011). Synthesis and toxicity studies of imidazolium-based ionic liquids. Scholars' Mine. Available at: [Link]
-
Shah, F. U., et al. (2020). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. PMC. Available at: [Link]
-
Martins, M. A., et al. (2026). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. MDPI. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 61546-00-7: 1-Dodecyl-3-methylimidazolium bromide [cymitquimica.com]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 7. Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adsorption of Imidazolium-Based ILs Combined on Activated Carbon Obtained from Grape Seeds [mdpi.com]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Support Center: Optimizing 1-Dodecyl-3-methylimidazolium Solubility in Nonpolar Solvents
As a Senior Application Scientist, I frequently encounter researchers struggling to integrate imidazolium-based ionic liquids (ILs) into nonpolar continuous phases (e.g., hexane, cyclohexane, or toluene). While the 1-dodecyl-3-methylimidazolium cation ([C12mim]⁺) possesses a long, hydrophobic 12-carbon alkyl chain, its solubility in nonpolar solvents is not guaranteed. Solubility is a delicate thermodynamic balance between the disruption of the IL's crystal lattice energy and the enthalpy of solvation.
The following troubleshooting guide, FAQs, and validated protocols are designed to help you diagnose and overcome the chemical and thermodynamic barriers preventing the dissolution of [C12mim]⁺ salts in nonpolar media.
Diagnostic Workflow
Troubleshooting workflow for resolving [C12mim]+ solubility issues in nonpolar media.
Frequently Asked Questions (FAQs)
Q1: Why does my 1-dodecyl-3-methylimidazolium chloride ([C12mim][Cl]) crash out of nonpolar solvents like hexane, despite the long C12 chain? A: While the dodecyl chain provides significant hydrophobic character[1], the overall solubility is governed by the lattice energy and the strong electrostatic interactions of the ionic headgroup. The chloride anion is highly coordinating and hydrophilic. In nonpolar solvents (which have a low dielectric constant), the solvent molecules cannot adequately shield or overcome the strong Coulombic attraction between the [C12mim]⁺ cation and the Cl⁻ anion. This thermodynamic unfavorability leads to rapid ion aggregation and precipitation.
Q2: How can I chemically modify the system to achieve true miscibility in nonpolar oils or aliphatic hydrocarbons? A: The most effective strategy is anion metathesis . Exchanging a coordinating halide for a bulky, charge-diffuse, and weakly coordinating anion—such as bis(trifluoromethylsulfonyl)imide ([NTf2]⁻)—drastically reduces the lattice energy and hydrogen-bond basicity of the ionic liquid[2]. For instance, [C12mim][NTf2] exhibits excellent solubility in various organic solvents, including petrochemical diesters and nonpolar oils, due to the synergistic hydrophobicity of the fluorinated [NTf2]⁻ group and the C12 alkyl chain[3][4][5].
Q3: I am restricted to using [C12mim][Br] for my specific catalytic reaction. How can I dissolve it in a nonpolar continuous phase without changing the anion? A: If anion exchange is not permissible, you must lower the thermodynamic barrier to solvation using an entrainer or by forming a microemulsion:
-
Co-solvents: Adding medium-to-long chain n-alkyl alcohols (e.g., 1-octanol or 1-dodecanol) acts as a bridging solvent. The alcohol's hydroxyl group solvates the bromide anion via hydrogen bonding, while its aliphatic tail interacts favorably with the nonpolar solvent[6].
-
Reverse Micelles: [C12mim][Br] is inherently amphiphilic and acts as a surfactant[7]. By adding a controlled amount of water and a co-surfactant, you can form a water-in-oil (W/O) microemulsion where the [C12mim][Br] resides at the interface or within the polar core of the reverse micelles, stably dispersed in the nonpolar bulk.
Q4: How does temperature affect the liquid-liquid phase equilibrium of [C12mim]⁺ salts in nonpolar mixtures? A: Systems containing [C12mim]⁺ ILs and nonpolar or weakly polar solvents often exhibit an Upper Critical Solution Temperature (UCST)[8]. Below the UCST, the mixture exists as two distinct phases (a miscibility gap). Heating the system increases thermal kinetic energy, overcoming the enthalpy of mixing, and driving the system into a single, homogenous isotropic phase.
Quantitative Data: Anion Influence on [C12mim]⁺ Solubility
The choice of anion fundamentally alters the physicochemical properties and nonpolar solubility limits of the IL.
| Ionic Liquid | Anion Type | Relative Hydrophobicity | Physical State (at 25 °C) | Miscibility in Nonpolar Solvents (e.g., Hexane, Base Oils) |
| [C12mim][Cl] | Chloride | Low | Solid | Insoluble (Precipitates) |
| [C12mim][Br] | Bromide | Low | Solid | Insoluble (Forms aggregates) |
| [C12mim][DCA] | Dicyanamide | Moderate | Liquid | Partially Soluble (Requires heating past UCST) |
| [C12mim][NTf2] | Bis(trifluoromethylsulfonyl)imide | High | Liquid | Highly Soluble / Miscible |
Step-by-Step Experimental Methodologies
Protocol 1: Anion Metathesis (Synthesis of [C12mim][NTf2] from[C12mim][Br])
Purpose: To convert a halide-based IL into a highly hydrophobic, nonpolar-soluble IL. This protocol includes a self-validating silver nitrate test to ensure complete halide removal, which is critical because residual halides will drastically reduce nonpolar solubility.
-
Dissolution: Dissolve equimolar amounts of [C12mim][Br] and Lithium bis(trifluoromethylsulfonyl)imide (LiNTf2) in separate, equal volumes of deionized water (e.g., 0.5 M concentration).
-
Mixing: Slowly add the LiNTf2 aqueous solution to the [C12mim][Br] solution under continuous magnetic stirring at room temperature.
-
Phase Separation: A dense, hydrophobic liquid phase ([C12mim][NTf2]) will immediately separate and sink below the aqueous phase (which now contains the highly water-soluble LiBr byproduct).
-
Washing & Validation: Decant the upper aqueous layer. Wash the heavy IL phase with fresh deionized water 5 to 6 times under vigorous stirring to extract residual LiBr.
-
Self-Validation Step: Take a 1 mL aliquot of the discarded wash water and add a few drops of 0.1 M AgNO₃. If a cloudy white precipitate (AgBr) forms, continue washing. The metathesis is complete only when the AgNO₃ test remains perfectly clear.
-
-
Drying: Dry the purified [C12mim][NTf2] under a high vacuum (e.g., Schlenk line) at 60 °C for 24 hours to remove trace water[3][5].
Protocol 2: Cloud-Point Determination for Co-Solvent Optimization
Purpose: To map the phase boundary (UCST) of [C12mim][NTf2] in nonpolar/co-solvent mixtures, allowing you to find the exact temperature and co-solvent concentration needed for a homogenous single phase[6].
-
Sample Preparation: Prepare a series of sealed glass vials containing fixed mass ratios of your target nonpolar solvent and the [C12mim]⁺ IL.
-
Co-solvent Titration: Add incremental mass fractions of an n-alkyl alcohol (e.g., 1-octanol) to each vial to act as the entrainer.
-
Thermal Equilibration: Submerge the vials in a thermostated water/oil bath equipped with a magnetic stirrer and a precision digital thermometer.
-
Heating/Cooling Cycle: Heat the mixture until it becomes completely transparent (indicating a single phase). Slowly cool the bath at a controlled rate of 0.5 °C/min.
-
Observation: Record the exact temperature at which the mixture becomes turbid (the "cloud point"). This optical change indicates the onset of liquid-liquid phase separation. Plot these temperatures against the co-solvent mass fraction to define your operational solubility window.
References
1.[3] Hiyka. 1-Dodecyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide, 98%. Available at: 2. Benchchem. Solubility of 1-Dodecyl-3-methylimidazolium Bromide in Organic Solvents: A Technical Guide. Available at: 3.[4] Universidad de Oviedo. Corrosion activity and solubility in polar oils of three bis(trifluoromethylsulfonyl) imide / bis(trifluoromethylsulfonyl) amide ([NTF2]) anion-based ionic liquids. Available at: 4.[7] CymitQuimica. CAS 61546-00-7: 1-Dodecyl-3-methylimidazolium bromide. Available at: 5. CymitQuimica. CAS 404001-48-5: 1-dodecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide. Available at: 6.[8] National Institutes of Health (NIH). Insight into the phase equilibrium phenomena of systems containing dienes and dicyanamide ionic liquids as a new potential application. Available at: 7.[6] American Chemical Society (ACS). Liquid−Liquid Phase Behavior of Solutions of 1-Dodecyl-3-methylimidazolium Bis((trifluoromethyl)sulfonyl)amide (C12mimNTf2) in n-Alkyl Alcohols. Available at: 8.[2] National Institutes of Health (NIH). The Role of the Anion in Imidazolium-Based Ionic Liquids for Fuel and Terpenes Processing. Available at:
Sources
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- 8. Insight into the phase equilibrium phenomena of systems containing dienes and dicyanamide ionic liquids as a new potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing 1-dodecyl-3-methylimidazolium nitrate with other ionic liquids
An In-Depth Comparative Guide to 1-Dodecyl-3-methylimidazolium Nitrate and Alternative Ionic Liquids
Authored by: A Senior Application Scientist
Introduction: Situating 1-Dodecyl-3-methylimidazolium Nitrate in the Ionic Liquid Landscape
Ionic liquids (ILs) represent a paradigm shift from traditional volatile organic solvents, offering unique physicochemical properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[1][2] Within this diverse class of materials, 1-dodecyl-3-methylimidazolium nitrate, [C12mim][NO3], stands out due to its pronounced amphiphilic character. The molecule combines a polar imidazolium head with a long, non-polar C12 alkyl chain, rendering it a surface-active ionic liquid (SAIL).[3] This dual nature enables it to self-assemble into organized structures like micelles in both aqueous and non-polar media, a property not shared by its short-chain analogues.[3]
This guide provides a comprehensive comparison of [C12mim][NO3] with other imidazolium-based ionic liquids, focusing on how variations in the cation's alkyl chain length and the nature of the anion dictate their physical properties and performance in key applications. We will delve into experimental data to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of its relative strengths and weaknesses, empowering informed selection for specific applications ranging from extraction and catalysis to materials science and drug delivery.[3][4]
Section 1: Comparative Analysis of Physicochemical Properties
The performance of an ionic liquid is intrinsically linked to its fundamental physicochemical properties. Here, we dissect how the structural features of [C12mim][NO3]—specifically its long alkyl chain and nitrate anion—influence its behavior relative to other ILs.
The Defining Role of the Cation's Alkyl Chain Length
The most significant structural variable in the 1-alkyl-3-methylimidazolium series is the length of the alkyl chain (Cₙ). This feature profoundly impacts everything from viscosity to biological toxicity.
-
Viscosity and Density: As the alkyl chain length increases, van der Waals forces between the cations become stronger, leading to a significant increase in viscosity.[5] Conversely, the packing efficiency of the ions decreases, generally resulting in lower density for longer-chain ILs.[5] This trade-off is critical; while a longer chain enhances certain functionalities, the resulting high viscosity can impede mass transfer, a crucial factor in reaction and separation processes.
-
Thermal Stability: Studies on analogous imidazolium nitrate series have consistently shown that thermal stability tends to decrease as the alkyl chain on the cation lengthens.[6][7] This is often attributed to the relative ease of C-N and C-H bond cleavage in the longer alkyl chains at elevated temperatures. While imidazolium ILs are known for their high thermal stability, this trend suggests that for high-temperature applications, shorter-chain variants may be more suitable.[8]
-
Surface Activity: The C12 chain of [C12mim][NO3] imparts significant surfactant properties, allowing it to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). A study of [C12mim][NO3] in water determined its CMC to be 8.4 mmol dm⁻³. This behavior is absent in short-chain ILs (e.g., C2-C4), making long-chain ILs uniquely suited for applications requiring interfacial modification, such as in the synthesis of mesoporous materials or as flotation agents.[3][9]
-
Toxicity: A crucial consideration in the context of "green chemistry" is the ecotoxicity of ILs. A substantial body of evidence demonstrates that for imidazolium-based ILs, toxicity to various organisms increases with the length of the alkyl side chain.[1][10][11] This is primarily due to increased lipophilicity, which facilitates the disruption of cell membranes.[10][12] Therefore, [C12mim][NO3] is expected to be significantly more toxic than its ethyl ([C2mim]+) or butyl ([C4mim]+) counterparts.[13]
Comparative Data on Physicochemical Properties
The following table summarizes and compares key properties of [C12mim][NO3] with other representative imidazolium ionic liquids.
| Property | [C4mim][NO3] | [C8mim][PF6] | [C12mim][Br] | [C12mim][NO3] |
| Molecular Weight ( g/mol ) | 201.22[14] | 384.27 | 331.33[15] | 313.44 |
| Density (g/cm³) | 1.16 @ 27°C[14] | ~1.22 @ 25°C | - | - |
| Viscosity (cP) | 136.2 @ 25°C[14] | 370 @ 25°C | - | - |
| Thermal Onset (T_onset, °C) | ~310 (for [Bmmim][NO3])[6] | ~436[1] | - | Lower than shorter chains[6][7] |
| CMC in Water (mM) | Not applicable | Not applicable | 11.5 - 15.1 | 8.4 |
| Toxicity Trend | Low | Moderate | High | High[10][13] |
Note: Direct, comparable data for all properties across all ILs under identical conditions is scarce. This table is compiled from various sources and serves as a qualitative and quantitative comparison. The thermal onset for [C4mim][NO3] is estimated from the closely related 1-butyl-2,3-dimethylimidazolium nitrate.
The Influence of the Anion
While the cation's alkyl chain often dominates the physical properties, the anion also plays a crucial, moderating role. The nitrate anion ([NO3]⁻) in [C12mim][NO3] imparts distinct characteristics compared to more common anions like halides (Cl⁻, Br⁻), hexafluorophosphate ([PF6]⁻), or bis(trifluoromethylsulfonyl)imide ([NTf2]⁻).
The nitrate anion is a relatively weak hydrogen bond acceptor compared to halides but stronger than anions like [NTf2]⁻. This intermediate character influences its interaction with solutes and its miscibility with other solvents.[16] For instance, in extraction processes, the ability of the anion to form hydrogen bonds with target phytochemicals can be a determining factor in efficiency.[16] Furthermore, anions significantly affect the viscosity and melting point; for a given cation, viscosities often follow the trend [PF6]⁻ > [BF4]⁻ > [NTf2]⁻.
Section 2: Performance in Key Applications
The distinct properties of [C12mim][NO3] make it suitable for specific applications while being less optimal for others.
Extraction of Bioactive Compounds
Imidazolium ILs are widely explored for extracting phytochemicals from plant matter.[16] The key interactions governing this process are hydrogen bonding and hydrophobicity.
-
Effect of Alkyl Chain: Studies have shown that extraction efficiency often increases with alkyl chain length from C4 to C8, due to enhanced hydrophobic interactions with the target molecules. However, as the chain length extends further to C12, the sharply increased viscosity of the IL can hinder mass transfer, leading to a decrease in extraction efficiency.[16] For certain prenylated flavonoids, [C8mim]+ was found to be the most effective cation, with performance dropping when the chain was extended.[16] This suggests that for extraction applications, an intermediate chain length is often optimal, representing a balance between favorable solute interactions and practical viscosity limitations.
Materials Science and Interfacial Applications
This is where [C12mim][NO3] and other long-chain SAILs excel. Their ability to self-assemble is leveraged in several advanced applications:
-
Surfactant and Template: The amphiphilic nature of [C12mim][NO3] allows it to act as a structure-directing agent in the synthesis of mesoporous materials, where its micelles form a template for creating controlled porous networks.[3]
-
Mineral Flotation: In mineral processing, [C12mim][Br] has been demonstrated as a highly effective and selective collector for separating quartz from feldspar in a neutral pH system.[9] Its polar head adsorbs onto the negatively charged quartz surface via strong electrostatic interactions, while the hydrophobic tail renders the mineral surface amenable to flotation. This performance surpasses that of traditional amine collectors.[9]
-
Antimicrobial Agents: The long alkyl chain of the [C12mim]+ cation is adept at disrupting bacterial cell membranes, giving it potent antimicrobial and antibiofilm properties.[12] Its performance has been shown to be comparable or even superior to well-known cationic surfactants like cetyltrimethylammonium bromide (CTAB) against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.[12]
Section 3: Experimental Protocols
To ensure scientific integrity and enable replication, this section provides detailed methodologies for the synthesis and characterization of [C12mim][NO3].
Synthesis of 1-Dodecyl-3-methylimidazolium Nitrate
The synthesis is typically a two-step process involving the creation of a halide precursor followed by an anion exchange reaction.
Caption: Workflow for the two-step synthesis of [C12mim][NO3].
Protocol:
-
Step 1: Synthesis of 1-Dodecyl-3-methylimidazolium Bromide ([C12mim][Br]) a. In a round-bottom flask equipped with a reflux condenser, combine 1-methylimidazole (1.0 eq) and 1-bromododecane (1.0-1.1 eq). An appropriate solvent such as acetonitrile can be used, or the reaction can be run neat. b. Heat the mixture under reflux (e.g., at 75°C) with vigorous stirring for 24-48 hours. Monitor the reaction for completion using techniques like ¹H NMR. c. After cooling to room temperature, the crude product is obtained. To purify, wash the product repeatedly with a solvent in which the IL is insoluble but the starting materials are, such as ethyl acetate or diethyl ether.[17] d. Stir the crude product vigorously with the washing solvent, then separate the phases by decantation or filtration.[17] e. Dry the resulting purified [C12mim][Br] under high vacuum to remove any residual solvent.
-
Step 2: Anion Exchange to form [C12mim][NO3] a. Dissolve the purified [C12mim][Br] (1.0 eq) in a suitable solvent like ethanol or acetone. b. In a separate flask, dissolve a stoichiometric equivalent (1.0 eq) of a nitrate salt, typically silver nitrate (AgNO3), in the same solvent. c. Add the silver nitrate solution dropwise to the [C12mim][Br] solution with constant stirring. The reaction should be performed in the dark to prevent the photoreduction of silver salts. d. A precipitate of silver bromide (AgBr) will form immediately. Allow the reaction to stir at room temperature for 12-24 hours to ensure complete exchange. e. Remove the AgBr precipitate by filtration (e.g., through Celite). f. Remove the solvent from the filtrate under reduced pressure (rotary evaporation) and dry the final product, [C12mim][NO3], under high vacuum for at least 48 hours to remove all traces of solvent and moisture.
Determination of Critical Micelle Concentration (CMC) by Conductometry
This method relies on the change in the electrical conductivity of the IL solution as micelles begin to form.
Caption: Experimental workflow for determining CMC using conductometry.
Protocol:
-
Prepare a concentrated stock solution of [C12mim][NO3] in high-purity deionized water.
-
Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., from 1 mM to 20 mM).
-
Allow each solution to equilibrate in a thermostated water bath to a constant temperature (e.g., 298.15 K), as conductivity is temperature-dependent.
-
Measure the electrical conductivity of each solution using a calibrated conductivity meter.
-
Plot the measured conductivity (κ) as a function of the ionic liquid concentration (C).
-
The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC. Below the CMC, conductivity increases steeply as more free ions are added. Above the CMC, the increase is much shallower because the added IL molecules are incorporated into micelles, which have lower mobility than free ions.
Conclusion
1-dodecyl-3-methylimidazolium nitrate is a highly specialized ionic liquid whose utility is defined by the interplay between its long hydrophobic tail and its ionic head. When compared to other imidazolium-based ILs, a clear structure-property relationship emerges:
-
Superiority in Interfacial Applications: The C12 alkyl chain makes [C12mim][NO3] an excellent surfactant, antimicrobial agent, and materials template, outperforming short-chain ILs that lack amphiphilic character.[3][9][12]
-
Performance Trade-offs in Bulk Applications: For applications like extraction or as a reaction medium, its high viscosity and potentially lower thermal stability compared to shorter-chain analogues can be significant drawbacks.[5][6][16] An optimal, intermediate alkyl chain length (e.g., C6-C8) often provides the best balance of solvency and favorable mass transport properties.[16]
-
Elevated Toxicity Concerns: The increased lipophilicity that drives its surface activity also leads to higher toxicity, a critical consideration for applications where environmental release or biocompatibility is a concern.[1][10]
Ultimately, the choice between [C12mim][NO3] and other ionic liquids is not a matter of universal superiority but of fitness for purpose. For researchers in materials science, mineral processing, or antimicrobial development, its unique surfactant properties are invaluable. For those in chemical synthesis or separations, a careful evaluation of the viscosity-performance trade-off is essential, with shorter-chain alternatives often proving more practical. This guide provides the foundational data and experimental context to make that decision with confidence.
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Kumar, V., et al. (2021). Mixed micellization behavior of 1-dodecyl-3-methylimidazolium chloride [C12mim][Cl] and benzyldimethyl-n-hexadecylammonium chloride (16-BAC) under the influence of gelatin in aqueous media. ResearchGate. [Link]
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Anion Influence on Physicochemical Properties: A Comparative Guide to 1-dodecyl-3-methylimidazolium Nitrate and Bromide Salts
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of ionic liquids (ILs), the choice of anion is a critical determinant of the material's physicochemical properties and, consequently, its suitability for a given application. This guide provides an in-depth comparison of two closely related imidazolium-based ILs: 1-dodecyl-3-methylimidazolium nitrate ([C12mim][NO3]) and 1-dodecyl-3-methylimidazolium bromide ([C12mim][Br]). By examining their synthesis, thermal stability, and key physical properties, we aim to equip researchers with the necessary insights to make informed decisions for applications ranging from "green" chemistry to advanced drug delivery systems.[1]
At a Glance: Key Physicochemical Properties
The selection of an ionic liquid is often a multi-parameter optimization problem. The following table summarizes the key properties of [C12mim][NO3] and [C12mim][Br], highlighting the subtle yet significant influence of the nitrate versus the bromide anion.
| Property | 1-dodecyl-3-methylimidazolium nitrate ([C12mim][NO3]) | 1-dodecyl-3-methylimidazolium bromide ([C12mim][Br]) | Rationale for Anionic Influence |
| Molecular Formula | C16H31N3O3 | C16H31BrN2 | The anion is the primary differentiator. |
| Molecular Weight | 313.44 g/mol | 331.34 g/mol [2] | Bromine is heavier than the nitrate group. |
| Appearance | White to light yellow crystalline powder (Predicted) | White to light yellow crystalline powder[1] | Both are solid at room temperature. |
| Melting Point | Lower than bromide salt (Estimated) | ~45 °C[1] | Weaker ion pairing in the nitrate salt is expected to lower the melting point. |
| Thermal Stability | Lower than bromide salt (Estimated) | Higher than nitrate salt (Estimated) | The nitrate anion is generally less thermally stable than halide anions in imidazolium ILs. |
| Viscosity | Lower than bromide salt (Estimated) | Higher than nitrate salt (Estimated) | Weaker hydrogen bonding and ion pairing in the nitrate salt should lead to lower viscosity. |
| Density | Lower than bromide salt (Estimated) | Higher than nitrate salt (Estimated) | The higher molecular weight of the bromide salt contributes to a higher density. |
| Electrochemical Window | Narrower than bromide salt (Estimated) | Wider than nitrate salt (Estimated) | The nitrate anion is more susceptible to electrochemical reduction than the bromide anion. |
The Decisive Role of the Anion: A Deeper Dive
The seemingly minor substitution of a nitrate for a bromide anion imparts distinct characteristics to the 1-dodecyl-3-methylimidazolium cation. These differences are rooted in the fundamental properties of the anions themselves, such as size, charge distribution, and hydrogen bonding capability.
Thermal Stability: The thermal stability of imidazolium-based ionic liquids is significantly influenced by the nucleophilicity of the anion. Generally, ILs with more nucleophilic anions, such as halides, tend to have lower thermal stability. However, in the case of nitrate versus bromide, the decomposition mechanism plays a crucial role. Studies on similar imidazolium salts have shown that nitrate-based ILs can have lower decomposition temperatures compared to their bromide counterparts. For instance, research on 1-alkyl-2,3-dimethylimidazolium nitrates has demonstrated that thermal stability decreases as the alkyl chain length increases, suggesting that [C12mim][NO3] would be less stable than shorter-chain nitrate ILs.[3] The decomposition of bromide ILs often proceeds via nucleophilic attack of the bromide on the alkyl chain of the cation.[4]
Viscosity and Density: The viscosity of ionic liquids is largely governed by the strength of the intermolecular forces, particularly hydrogen bonding and van der Waals interactions. The bromide anion is a better hydrogen bond acceptor than the nitrate anion, leading to stronger interactions with the imidazolium cation. This, in turn, results in a higher viscosity for [C12mim][Br]. The density of ionic liquids generally increases with the molecular weight of the constituent ions. Given that bromine has a higher atomic mass than the nitrate group, it is expected that [C12mim][Br] will have a higher density than [C12mim][NO3]. General trends for 1-alkyl-3-methylimidazolium ILs show that both density and viscosity decrease with increasing temperature.[5][6]
Electrochemical Window: The electrochemical stability window (ESW) of an ionic liquid is determined by the potentials at which the cation is reduced and the anion is oxidized.[7][8] The nitrate anion is more easily reduced than the bromide anion. Therefore, the cathodic limit of the ESW for [C12mim][NO3] is expected to be less negative than that of [C12mim][Br], resulting in a narrower overall electrochemical window for the nitrate salt. This is a critical consideration for applications in electrochemistry, such as in batteries and capacitors.[1][9]
Synthesis and Characterization: Experimental Protocols
The synthesis of both [C12mim][NO3] and [C12mim][Br] can be achieved through straightforward and well-established methods. The following protocols provide detailed, step-by-step instructions for their preparation and subsequent characterization.
Synthesis of 1-dodecyl-3-methylimidazolium bromide ([C12mim][Br])
This synthesis is typically achieved through a direct quaternization reaction, a type of SN2 nucleophilic substitution.
Synthesis of [C12mim][Br] via SN2 reaction.
Methodology:
-
Reactant Combination: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromododecane.[10] For a representative synthesis, 8.21 g (0.1 mol) of 1-methylimidazole is reacted with 24.93 g (0.1 mol) of 1-bromododecane.
-
Reaction Conditions: The reaction mixture is typically stirred in a solvent like acetonitrile under a nitrogen atmosphere at an elevated temperature (e.g., 70-80 °C) for 24-48 hours.[10]
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then washed multiple times with a non-polar solvent, such as ethyl acetate or hexane, to remove any unreacted starting materials.[10] The purified product is then dried under vacuum to yield a white to light yellow crystalline powder.
Synthesis of 1-dodecyl-3-methylimidazolium nitrate ([C12mim][NO3])
The synthesis of [C12mim][NO3] is most conveniently achieved through an anion exchange reaction starting from the corresponding bromide or chloride salt.
Synthesis of [C12mim][NO3] via anion exchange.
Methodology:
-
Dissolution: Dissolve [C12mim][Br] in a suitable solvent, such as ethanol or a mixture of dichloromethane and water.
-
Anion Exchange: Add a stoichiometric amount of a nitrate salt with a cation that will form an insoluble precipitate with bromide, such as silver nitrate (AgNO3).
-
Precipitation and Filtration: The mixture is stirred, typically at room temperature, to allow for the formation of the insoluble silver bromide (AgBr) precipitate. The precipitate is then removed by filtration.
-
Solvent Removal and Drying: The solvent from the filtrate is removed under reduced pressure, and the resulting [C12mim][NO3] is dried under vacuum to remove any residual solvent and water.
Characterization Techniques
To confirm the identity and purity of the synthesized ionic liquids, and to determine their physicochemical properties, a suite of analytical techniques is employed.
Workflow for the characterization of ionic liquids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the imidazolium cation and ensuring the absence of starting materials.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational bands of the functional groups present in the ionic liquid, including the nitrate or bromide anion.
-
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the ionic liquids.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the melting point and other phase transitions of the ionic liquids.
-
Viscometry and Densitometry: These techniques are used to determine the viscosity and density of the ionic liquids at various temperatures.
-
Cyclic Voltammetry (CV): CV is the standard method for determining the electrochemical stability window of the ionic liquids.
Applications in Research and Drug Development
The distinct properties of [C12mim][NO3] and [C12mim][Br] make them suitable for different applications.
-
[C12mim][Br]: Its higher thermal stability and wider electrochemical window make it a more robust choice for applications involving high temperatures or electrochemical processes. Its surfactant properties are also well-documented, making it useful in the formation of micelles and vesicles for drug delivery systems.[5][11] It has also been explored as a collector in mineral flotation.[12]
-
[C12mim][NO3]: While potentially less thermally and electrochemically stable, its lower viscosity could be advantageous in applications where rapid mass transfer is crucial. The nitrate anion can also participate in specific chemical interactions, which could be exploited in catalysis or as a component in energetic materials. Its aggregation behavior in both aqueous and non-aqueous media has been studied, indicating its potential as a structured solvent.
Conclusion
The choice between 1-dodecyl-3-methylimidazolium nitrate and its bromide analogue is a clear illustration of the "designer" nature of ionic liquids. While sharing the same cation, the subtle change in the anion leads to significant differences in their physicochemical properties. [C12mim][Br] offers greater thermal and electrochemical stability, making it a more durable option for demanding conditions. Conversely, [C12mim][NO3], with its predicted lower viscosity, may be preferable for applications requiring enhanced mass transport. A thorough understanding of these anion-dependent properties is paramount for researchers and drug development professionals to select the optimal ionic liquid for their specific needs, thereby accelerating innovation and discovery.
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- Unraveling heterogeneous microviscosities of the 1-alkyl-3-methylimidazolium hexafluorophosphate ionic liquids with different chain lengths. (n.d.). RSC Publishing.
- US9090567B2 - Process for preparing ionic liquids by anion exchange. (n.d.).
- Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dic
- Supporting Inform
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites | NIST [nist.gov]
- 3. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validating the Purity of 1-Dodecyl-3-methylimidazolium Nitrate ([C12mim][NO3]): A Comparative Guide to HPLC and Orthogonal Techniques
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide
Introduction: The Analytical Challenge of Ionic Liquids
1-Dodecyl-3-methylimidazolium nitrate ([C12mim][NO3]) is an amphiphilic ionic liquid (IL) characterized by a long hydrophobic dodecyl chain and a hydrophilic imidazolium headgroup paired with a nitrate counterion[1]. Its unique self-assembling properties make it a highly sought-after excipient in drug delivery, a surfactant in nanomaterial synthesis, and a phase-transfer catalyst.
However, the physicochemical performance of [C12mim][NO3] is exquisitely sensitive to trace impurities. Residual starting materials (e.g., 1-methylimidazole, 1-bromododecane), halide cross-contamination from intermediate synthesis steps, and moisture can drastically alter its critical micelle concentration (CMC), conductivity, and toxicological profile.
As a Senior Application Scientist, I frequently observe researchers relying solely on ¹H NMR to declare IL purity. While NMR is excellent for confirming bulk structural integrity, it lacks the sensitivity required to quantify trace organic impurities. This guide objectively compares High-Performance Liquid Chromatography (HPLC) against alternative analytical techniques, providing a field-proven, self-validating protocol for the rigorous purity assessment of [C12mim][NO3].
Comparative Analysis of Purity Validation Methods
Validating an ionic liquid requires a multi-faceted approach because the analyte exists as two distinct ionic species. No single instrument can capture the entire purity profile. Table 1 compares the primary analytical alternatives used in IL quality control.
Table 1: Comparison of Analytical Alternatives for[C12mim][NO3] Purity
| Analytical Method | Target Analyte | Sensitivity / LOD | Primary Advantage | Critical Limitation |
| RP-HPLC (UV) | [C12mim]⁺, 1-methylimidazole | High (~1-20 µM) | Quantifies trace organic precursors accurately | Blind to inorganic anions and moisture |
| Ion Chromatography | NO₃⁻, Cl⁻, Br⁻ | High (< 10 ppm) | Validates counterion stoichiometry | Requires specialized suppressor columns |
| ¹H NMR Spectroscopy | Bulk structural integrity | Moderate (> 1%) | Confirms molecular identity without standards | Insufficient for trace impurity quantification |
| Karl Fischer | H₂O | Very High (ppm) | Highly specific for hygroscopic moisture | Destructive; single-analyte focus |
Why HPLC Excels (and Its Mechanistic Causality)
Reversed-Phase HPLC (RP-HPLC) is the industry standard for quantifying the [C12mim]⁺ cation and its organic precursors[2]. The 12-carbon dodecyl chain imparts significant hydrophobicity to the molecule, allowing for strong, predictable retention on standard C18 stationary phases[2].
The Chromatographic Challenge: Analyzing imidazolium-based ILs presents a specific mechanistic hurdle. The positively charged imidazolium ring interacts strongly with unendcapped, residual silanol groups (-Si-O⁻) on the silica matrix of the column. This secondary electrostatic interaction causes severe peak tailing, shifting retention times, and poor resolution.
The Solution (Causality): To counteract this, the mobile phase must be buffered. By incorporating a phosphate buffer (e.g., KH₂PO₄), the potassium ions compete for the silanol binding sites, effectively "masking" them. Simultaneously, the buffer standardizes the ionic strength of the mobile phase. This ensures sharp, symmetrical peaks for both the highly retained[C12mim]⁺ cation and the early-eluting 1-methylimidazole impurity[2][3].
Experimental Protocol: Self-Validating RP-HPLC Methodology
This protocol establishes a self-validating system by incorporating a System Suitability Test (SST) to prove the method's discriminatory power prior to actual sample analysis.
Materials & Reagents
-
Stationary Phase: C18 Column (e.g., 250 mm × 4.6 mm, 5 µm particle size, fully endcapped).
-
Mobile Phase A: 30 mM KH₂PO₄ in ultrapure water (pH adjusted to 3.0 with H₃PO₄ to suppress silanol ionization).
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Analytes: [C12mim][NO3] sample, 1-methylimidazole reference standard.
Step-by-Step Workflow
-
Mobile Phase Preparation: Mix Mobile Phase A and Mobile Phase B in a 40:60 (v/v) ratio. Degas thoroughly via ultrasonication or vacuum filtration. The high acetonitrile content is necessary to elute the strongly hydrophobic C12 chain within a reasonable timeframe[3].
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 209 nm (optimal for the imidazolium π-π* transition)[3].
-
Injection Volume: 10 µL.
-
-
System Suitability Testing (The Self-Validation Step):
-
Prepare a resolution solution containing 50 µg/mL of high-purity [C12mim][NO3] spiked with 5 µg/mL of 1-methylimidazole.
-
Inject the SST solution. Causality Check: The method is only valid if the resolution (
) between 1-methylimidazole (eluting early) and [C12mim]⁺ (eluting later) is > 2.0, and the tailing factor for the [C12mim]⁺ peak is ≤ 1.5.
-
-
Sample Preparation: Dissolve the crude [C12mim][NO3] sample in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Data Acquisition: Inject a blank (mobile phase), followed by calibration standards of 1-methylimidazole, and finally the[C12mim][NO3] sample. Calculate purity based on the normalized peak area percentage.
Table 2: Representative RP-HPLC Validation Data for [C12mim][NO3]
| Parameter | [C12mim]⁺ Cation | 1-Methylimidazole (Impurity) |
| Retention Time ( | ~8.5 min | ~2.1 min |
| Linearity ( | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 1.5 µg/mL | 0.2 µg/mL |
| Peak Tailing Factor ( | ≤ 1.3 (Buffered) | ≤ 1.1 |
| Resolution ( | N/A | > 5.0 (from cation) |
Orthogonal Validation Workflow
Because HPLC only detects the cation and UV-active organic impurities, a complete purity profile requires orthogonal techniques. Ion Chromatography (IC) must be used to verify the nitrate (NO₃⁻) anion concentration and screen for residual halides. Karl Fischer (KF) titration is mandatory to quantify hygroscopic moisture uptake.
Orthogonal purity validation workflow for [C12mim][NO3] utilizing HPLC, IC, and KF.
References
-
[3] Quality control of 1-alkyl-3-methylimidazolium ionic liquid precursors with HPLC. Journal of Process Engineering / ResearchGate. URL:[Link]
-
Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR. Physical Chemistry Chemical Physics (RSC Publishing). URL:[Link]
-
[2] Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. URL:[Link]
Sources
comparing the surfactant efficiency of 1-dodecyl-3-methylimidazolium nitrate with CTAB
Executive Summary
This guide provides a critical physicochemical comparison between Cetyltrimethylammonium bromide (CTAB) , the industry-standard cationic surfactant, and 1-dodecyl-3-methylimidazolium nitrate (
The Verdict:
-
Choose CTAB for maximum efficiency . Its Critical Micelle Concentration (CMC) is approximately 10x lower than that of
, making it far more economical for general aqueous surface tension reduction. -
Choose
for specialized solvation and tunability . Unlike CTAB, which forms rigid spherical micelles, exhibits versatile aggregation behavior (e.g., forming undefined clusters in non-polar solvents like benzene) and offers specific interactions with aromatic solutes due to the imidazolium headgroup.
Physicochemical Comparison
Surfactant Efficiency (CMC)
Efficiency is defined by the concentration required to produce significant surface activity (i.e., the CMC).
| Property | CTAB (Cetyltrimethylammonium bromide) | Implication | |
| CMC ( | 0.92 – 1.0 mM | 8.4 mM | CTAB is ~9x more efficient at micelle formation. |
| Counterion | Bromide ( | Nitrate ( | |
| Headgroup | Quaternary Ammonium (Trimethyl) | Imidazolium (Planar, Aromatic) | Imidazolium allows |
| Tail Length | The longer |
Mechanistic Insight:
The significantly higher CMC of
Surface Effectiveness ( and )
Effectiveness refers to the maximum reduction in surface tension (
-
CTAB: Reduces water surface tension to ~32–36 mN/m . Forms a tightly packed monolayer due to the small trimethylammonium headgroup (
). -
: Reduces water surface tension to ~35–40 mN/m . The bulky imidazolium ring creates steric hindrance, leading to a looser packing (
) and slightly higher equilibrium surface tension compared to CTAB.
Thermodynamic Stability
The micellization process is governed by:
-
CTAB: Micellization is entropy-driven (release of structured water from the hydrophobic tail).
-
: Also entropy-driven, but the enthalpic contribution is distinct. The planar imidazolium ring interacts with water differently than the tetrahedral ammonium head. The nitrate anion (
) is a chaotrope (structure breaker), whereas is less chaotropic. This results in weaker counterion binding for the nitrate form compared to bromide-based ILs, further raising the CMC.
Performance Analysis & Applications
Solubilization Profiles
-
CTAB (The "Hard" Micelle): Forms rigid, spherical micelles at low concentrations. Ideal for solubilizing aliphatic hydrocarbons and stabilizing nanoparticles (e.g., Gold Nanorods).
-
(The "Soft" Aggregate):
-
In Water: Forms polydisperse spherical micelles.[1]
-
In Benzene: Unlike CTAB, which is insoluble or requires co-surfactants,
is soluble and forms undefined clusters (Ornstein-Zernike behavior). This makes it superior for reactions requiring phase transfer between aqueous and aromatic organic phases.
-
Biological Interaction (Toxicity)
-
CTAB: Highly cytotoxic (
). It disrupts cell membranes via strong electrostatic attraction and intercalation. -
: While less toxic than CTAB on a molar basis, it is classified as one of the most hazardous among the imidazolium IL series (C2-C12) due to the "cutoff effect" where toxicity peaks at
chain lengths. However, its higher CMC means "free monomer" concentration remains high up to 8.4 mM, potentially leading to higher environmental bioavailability before micelle encapsulation occurs.
Visualizing the Difference
The following diagram illustrates the structural and aggregation differences between the two surfactants.
Figure 1: Structural and functional divergence between CTAB and
Experimental Protocol: CMC Determination
To validate the CMC of
Methodology: Differential Conductivity
Materials:
-
Surfactant: High purity
(dried under vacuum for 24h). -
Solvent: Ultra-pure water (Milli-Q, 18.2 M
cm). -
Equipment: Digital Conductivity Meter (e.g., Mettler Toledo SevenDirect) with temperature compensation.
Workflow:
-
Preparation: Prepare a concentrated stock solution of
(e.g., 50 mM), well above the expected CMC (8.4 mM). -
Titration:
-
Place 20 mL of pure water in a thermostated vessel (
K). -
Measure baseline conductivity (
). -
Add stock solution in small increments (e.g., 50
L). -
Allow 2 minutes for equilibration after each addition.
-
Record conductivity (
).[2]
-
-
Data Analysis:
-
Plot Specific Conductivity (
) vs. Concentration ( ) .[2] -
You will observe two linear regimes with different slopes (
pre-micellar, post-micellar). -
Calculation: The intersection of the regression lines for
and is the CMC . -
Degree of Ionization (
): Calculate . For , expect , indicating significant counterion binding, though less than CTAB's typical .
-
Figure 2: Step-by-step workflow for determining CMC via conductivity.
References
-
Takamuku, T., et al. (2012).[1] "Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR." Physical Chemistry Chemical Physics, 14(31), 11070-11080.[1] (Primary source for [C12mim][NO3] CMC of 8.4 mM and benzene clustering behavior.)
- Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.
-
Zhang, C., et al. (2017). "The acute toxic effects of 1-alkyl-3-methylimidazolium nitrate ionic liquids on Chlorella vulgaris and Daphnia magna." Chemosphere, 185, 1146-1156. (Source for toxicity data and "most hazardous" classification of C12mimNO3 among ILs.)
- Bowers, J., et al. (2004). "Aggregation behavior of aqueous solutions of 1-butyl-3-methylimidazolium tetrafluoroborate in the presence of cetyltrimethylammonium bromide." Langmuir, 20(6), 2191-2198.
Sources
A Comparative Analysis of the Electrochemical Stability of 1-dodecyl-3-methylimidazolium nitrate and Other Common Electrolytes
In the dynamic landscape of electrochemical research and development, the selection of an appropriate electrolyte is paramount to the performance, longevity, and safety of energy storage devices, electro-synthesis platforms, and a myriad of other applications. The electrochemical stability window (ESW), defined as the potential range over which an electrolyte remains electrochemically inert, is a critical parameter governing its suitability for a given application.[1][2] This guide provides an in-depth, objective comparison of the electrochemical stability window of the ionic liquid 1-dodecyl-3-methylimidazolium nitrate ([C12MIM][NO3]) against a range of conventional and alternative electrolytes.
The choice of an electrolyte with a sufficiently wide ESW is crucial to prevent its degradation at the electrode-electrolyte interface, which can lead to diminished performance, reduced cycle life, and potential safety hazards. Ionic liquids (ILs), with their negligible vapor pressure, high thermal stability, and wide electrochemical windows, have emerged as promising alternatives to traditional volatile and flammable organic solvent-based electrolytes.[3] Among the vast family of ILs, those based on the imidazolium cation have been extensively studied due to their favorable transport properties and synthetic accessibility.[3] This guide will focus on an imidazolium-based IL with a long alkyl chain, [C12MIM][NO3], and contextualize its electrochemical stability within the broader spectrum of available electrolytes.
Comparative Electrochemical Stability Window Data
The following table summarizes the electrochemical stability windows of [C12MIM][NO3] (estimated) and a selection of other commonly used electrolytes. It is imperative to note that the ESW is highly dependent on the experimental conditions, including the working electrode material, reference electrode, scan rate, temperature, and purity of the electrolyte.[6] For this reason, the experimental conditions are provided where available.
| Electrolyte | Cation | Anion | Solvent | Anodic Limit (V) | Cathodic Limit (V) | ESW (V) | Working Electrode | Reference Electrode | Source(s) |
| [C12MIM][NO3] (Estimated) | 1-dodecyl-3-methylimidazolium | Nitrate | None | ~1.0 - 2.3 | ~ -2.0 | ~3.0 - 4.3 | Glassy Carbon | Fc/Fc+ | Estimated based on[1][4] |
| [EMIM][NTf2] | 1-ethyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | None | 1.0 | -2.0 | 3.0 | Glassy Carbon | Fc/Fc+ | [3] |
| [BMIM][PF6] | 1-butyl-3-methylimidazolium | Hexafluorophosphate | None | >2.0 | < -2.0 | >4.0 | - | - | [3] |
| [Pyr14][TFSI] | N-butyl-N-methylpyrrolidinium | Bis(trifluoromethylsulfonyl)imide | None | - | - | >5.5 | - | - | |
| LiPF6 | Lithium | Hexafluorophosphate | Ethylene Carbonate/Dimethyl Carbonate (EC/DMC) | ~4.5 | ~0.0 | ~4.5 | Platinum | Li/Li+ | |
| Aqueous NaCl (1M) | Sodium | Chloride | Water | ~0.6 | ~ -0.63 | ~1.23 | Platinum | SHE | [3] |
The Causality Behind Electrochemical Limits
The electrochemical stability of an ionic liquid is fundamentally governed by the electronic structure of its constituent ions. The cathodic (negative) limit is typically determined by the reduction of the cation, while the anodic (positive) limit is set by the oxidation of the anion.
Cathodic Limit: The Role of the Imidazolium Cation
For 1-alkyl-3-methylimidazolium based ILs, the cathodic limit is dictated by the reduction of the imidazolium ring. Computational studies have shown that the Lowest Unoccupied Molecular Orbital (LUMO) energy of the imidazolium cation is largely unaffected by the length of the alkyl chain attached at the N-1 position.[4][5] This suggests that the reduction potential, and therefore the cathodic stability, of [C12MIM]+ will be very similar to that of shorter-chain analogues like 1-ethyl-3-methylimidazolium ([EMIM]+) and 1-butyl-3-methylimidazolium ([BMIM]+), which typically exhibit cathodic limits around -2.0 V vs. Fc/Fc+.[3]
Anodic Limit: The Electrochemical Behavior of the Nitrate Anion
The anodic limit of [C12MIM][NO3] is determined by the oxidation of the nitrate anion (NO3-). The oxidation of nitrate is a more complex process and can be influenced by the electrode material and the presence of impurities. Studies on the electrochemical oxidation of nitrate in other ionic liquids have shown oxidation potentials ranging from approximately +1.0 V to +2.3 V vs. Fc/Fc+.[1] This variability highlights the sensitivity of the anodic limit to the specific experimental conditions.
Experimental Protocol for Determining the Electrochemical Stability Window
To ensure the trustworthiness and reproducibility of ESW measurements, a standardized experimental protocol is crucial. Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) are the most commonly employed techniques for this purpose.
Step-by-Step Methodology
-
Cell Assembly: A three-electrode electrochemical cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to exclude moisture and oxygen, which can significantly interfere with the measurements.
-
Working Electrode: A polished glassy carbon electrode is a common choice due to its wide potential window and relatively inert surface.
-
Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag+) or a ferrocene/ferrocenium (Fc/Fc+) internal reference, is used.
-
Counter Electrode: A platinum wire or mesh serves as the counter electrode.
-
-
Electrolyte Preparation: The ionic liquid, in this case, [C12MIM][NO3], is dried under high vacuum at an elevated temperature to remove any residual water.
-
Voltammetric Scan:
-
An initial open-circuit potential is measured.
-
For the anodic limit, a linear potential sweep is applied from the open-circuit potential in the positive direction until a significant increase in current is observed, indicating the onset of oxidation.
-
For the cathodic limit, a linear potential sweep is applied from the open-circuit potential in the negative direction until a significant increase in current indicates the onset of reduction.
-
-
Data Analysis: The electrochemical stability window is determined from the resulting voltammogram. The potential limits are typically defined as the potentials at which the current density reaches a specific cutoff value (e.g., 0.1, 0.5, or 1.0 mA/cm²).
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the electrochemical stability window.
Logical Relationships in Electrochemical Stability
The electrochemical stability of an ionic liquid is a multifactorial property. The interplay between the cation, anion, and external experimental conditions dictates the ultimate potential window.
Caption: Factors influencing the electrochemical stability window of an ionic liquid.
Conclusion
Compared to conventional aqueous electrolytes with a narrow ESW of around 1.23 V, [C12MIM][NO3] offers a significantly wider potential window.[3] While its estimated ESW may be narrower than some of the most stable ionic liquids based on anions like bis(trifluoromethylsulfonyl)imide or hexafluorophosphate, which can exceed 5 V, it still represents a viable and potentially more cost-effective option for applications requiring moderate potential ranges. The long alkyl chain of the cation may also impart other desirable properties, such as enhanced hydrophobicity or specific interfacial behavior, which should be considered in the overall electrolyte selection process. For researchers and drug development professionals, this guide provides a foundational understanding of the electrochemical stability of [C12MIM][NO3] in the context of other widely used electrolytes, enabling more informed decisions in material selection and experimental design.
References
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC - NIH. [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries | The Journal of Physical Chemistry B. ACS Publications. [Link]
-
The electrochemical oxidation and reduction of nitrate ions in the room temperature ionic liquid [C(2)mim][NTf2]; the latter behaves as a 'melt' rather than an 'organic solvent'. ResearchGate. [Link]
-
Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. PMC. [Link]
-
Different Reactions Define the Electrochemical Window in Imidazolium Ionic Liquids on Gold and Platinum Electrodes. ChemRxiv. [Link]
-
A Structural and Electrochemical Investigation of 1-Alkyl-3-methylimidazolium Salts of the Nitratodioxouranate(VI) Anions [{UO 2 (NO 3 ) 2 } 2 (μ 4 -. ACS Publications. [Link]
-
Novel Electrochemical Studies of Ionic Liquids. Allen J. Bard. [Link]
-
Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil. RSC Publishing. [Link]
-
Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil. ResearchGate. [Link]
-
Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil. RSC Publishing. [Link]
-
Physical Properties of Ionic Liquids: Database and Evaluation. AIP Publishing. [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. PubMed. [Link]
-
STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. Unknown. [Link]
-
Effect of alkyl-chain length of imidazolium based ionic liquid on ion conducting and interfacial properties of organic electrolytes. ResearchGate. [Link]
-
Calculated cathodic and anodic limits for individual ions using... ResearchGate. [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PMC. [Link]
-
Is the Imidazolium Cation a Unique Promoter for Electrocatalytic Reduction of Carbon Dioxide?. Monash University. [Link]
-
Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. PMC. [Link]
-
1-Dodecyl-3-methylimidazolium | C16H31N2+. PubChem - NIH. [Link]
-
Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies. RSC Publishing. [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. ResearchGate. [Link]
-
Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions. ResearchGate. [Link]
-
Some Considerations about the Anodic Limit of Ionic Liquids Obtained by Means of DFT Calculations. PMC. [Link]
-
Multiphase Coexistence in an Ionic Liquid: 1-Decyl-3-methylimidazolium Nitrate. PubMed. [Link]
-
Genuine anodic and cathodic current components in cyclic voltammetry. PMC. [Link]
-
Effect of Ionic Additives on the Limiting Cathodic Potential of EMI-Based Room Temperature Ionic Liquids. ResearchGate. [Link]ids)
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biodegradability of 1-Dodecyl-3-methylimidazolium Based Ionic Liquids
Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary: The "Green" Paradox
1-Dodecyl-3-methylimidazolium ([C12mim]) ionic liquids occupy a complex niche in green chemistry. While their long alkyl chain renders them chemically similar to biodegradable surfactants (allowing for enzymatic attack), this same lipophilicity makes them highly toxic to the very microbial communities required to degrade them.
This guide objectively compares [C12mim] variants against short-chain alternatives and traditional surfactants, providing a validated experimental framework to assess their biodegradability without generating false negatives due to inoculum inhibition.
Part 1: Mechanism & The Side-Chain Effect
To accurately assess [C12mim] ILs, one must understand the "Side-Chain Rule" of imidazolium biodegradation.
-
Primary Degradation (The Chain): Microorganisms (e.g., Pseudomonas sp. in activated sludge) initiate degradation via omega-oxidation of the terminal methyl group on the dodecyl chain, converting it to a carboxylic acid. This is followed by sequential beta-oxidation , shortening the chain by two carbons at a time.
-
Verdict: [C12mim] undergoes rapid primary biodegradation (loss of parent structure).
-
-
Ultimate Degradation (The Ring): Once the alkyl chain is shortened (typically to C2-C4), the process stalls. The imidazolium ring is highly resistant to cleavage due to its stable aromatic cation structure.
-
Verdict: [C12mim] rarely achieves 100% mineralization (conversion to CO₂) in standard 28-day tests.
-
The Toxicity Barrier
Unlike shorter ILs (e.g., [C4mim]), [C12mim] acts as a cationic surfactant. It disrupts microbial cell membranes, leading to high toxicity (low EC50 values).
-
Critical Implication: If you run a standard OECD 301 test at 100 mg/L, [C12mim] will likely kill the inoculum, resulting in 0% degradation. This is a false negative .
Part 2: Comparative Performance Analysis
The following data compares [C12mim] cations against industry standards and alternative ILs.
Table 1: Alkyl Chain Length Impact on Biodegradability & Toxicity
Data synthesized from standard activated sludge tests (OECD 301 series).
| Cation Type | Alkyl Chain | Primary Biodegradation (28 Days) | Mineralization (CO₂ Evolution) | Toxicity (EC50 to Activated Sludge) | Status |
| [C12mim] | Dodecyl (C12) | High (>90%) * | Partial (~20-40%) | High (< 0.2 mM) | Inherently Biodegradable |
| [C8mim] | Octyl (C8) | High (>80%) | Partial (~15-30%) | Moderate (~0.6 mM) | Inherently Biodegradable |
| [C4mim] | Butyl (C4) | Negligible (<10%) | Negligible (<5%) | Low (> 5.0 mM) | Recalcitrant |
| SDS | (Surfactant Ref) | 100% | >60% (Pass) | Moderate | Readily Biodegradable |
*Note: High primary degradation for [C12mim] is only observed if tested BELOW its toxicity threshold.
Table 2: The Anion Effect
The anion paired with [C12mim] significantly dictates the final environmental fate.
| Anion | Biodegradability Impact | Notes |
| Chloride [Cl]⁻ | Neutral | Best baseline for assessing the cation. High water solubility. |
| Octylsulfate [OcSO₄]⁻ | Positive | The anion itself is readily biodegradable, boosting overall ThOD removal rates. |
| [NTf₂]⁻ / [BF₄]⁻ | Negative | Fluorinated anions are recalcitrant and often increase toxicity, inhibiting degradation of the cation. |
Part 3: Validated Experimental Protocol
Objective: Assess [C12mim] biodegradability without inhibiting the inoculum. Method: Modified OECD 301F (Manometric Respirometry).
Phase 1: Toxicity Screening (Mandatory Pre-Test)
Before the main test, determine the EC50 of your specific [C12mim] salt against the activated sludge.
-
Prepare activated sludge (1.5 g/L suspended solids).
-
Incubate with [C12mim] at concentrations: 0.1, 1, 10, 50, 100 mg/L.
-
Measure respiration inhibition (oxygen uptake rate) after 3 hours (OECD 209).
-
Decision: Select a test concentration for Phase 2 that is < 1/10th of the EC50 .
Phase 2: Biodegradation Test (OECD 301F)
-
System: Closed respirometer (e.g., OxiTop®).
-
Medium: Mineral salts medium (pH 7.4).
-
Inoculum: Washed activated sludge from a municipal plant (30 mg/L dry weight final conc).
-
Test Concentration: Typically 10–20 mg/L for [C12mim] (unlike the standard 100 mg/L).
Workflow Steps:
-
Blank: Inoculum + Medium (measures endogenous respiration).
-
Reference: Sodium Benzoate (100 mg/L) + Inoculum (validates sludge activity).
-
Test Series: [C12mim] at determined non-toxic concentration.
-
Toxicity Control: [C12mim] + Sodium Benzoate (verifies IL doesn't kill bacteria degrading the reference).
-
Duration: Run for 28 days (extend to 60 days if "inherent" biodegradability is suspected).
Calculation:
Part 4: Visualizing the Pathway & Logic
Diagram 1: The Degradation Pathway of [C12mim]
This diagram illustrates why primary degradation is high but mineralization is low. The side chain is "eaten," but the ring remains.
Caption: The metabolic pathway of [C12mim]. Rapid chain shortening (green) occurs via beta-oxidation, but the process stalls at the imidazolium ring (red), preventing complete mineralization.
Diagram 2: Experimental Decision Tree
Follow this logic to avoid false negatives caused by toxicity.
Caption: Decision tree for selecting the correct test concentration. High toxicity of [C12mim] usually necessitates the "Modified" path.
References
-
Docherty, K. M., et al. (2007). Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community. Green Chemistry.
-
Gathergood, N., et al. (2006). Biodegradable ionic liquids: Part II. Effect of the anion and toxicology. Green Chemistry.
-
Stolte, S., et al. (2008). Primary biodegradation of ionic liquid cations, identification of degradation products of 1-methyl-3-octylimidazolium chloride. Green Chemistry.
-
OECD Guidelines for the Testing of Chemicals. (1992). Test No. 301: Ready Biodegradability. OECD Publishing.
-
Markiewicz, M., et al. (2009). 1-Methyl-3-octylimidazolium Chloride—Sorption and Primary Biodegradation Analysis in Activated Sewage Sludge. Molecules.
comparative thermal analysis of imidazolium salts with different anions
As the pharmaceutical and materials science industries increasingly turn to Ionic Liquids (ILs)—particularly Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs)—understanding their thermal boundaries is no longer optional; it is a critical regulatory and processing requirement. Imidazolium-based salts are the most extensively studied class of ILs due to their highly tunable physicochemical properties. However, while the imidazolium cation provides the structural backbone, it is the counter-anion that fundamentally dictates the thermal stability and phase behavior of the system.
This guide provides an in-depth, objective comparison of how different anions influence the thermal profile of imidazolium salts, backed by mechanistic causality and self-validating experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Mechanistic Insights: Why the Anion Dictates Stability
The thermal decomposition of imidazolium salts is not a simple physical boiling event; it is a chemical degradation driven by the interaction between the cation and the anion. The thermal stability of these salts correlates directly with the nucleophilicity and coordinating nature of the anion[1].
When subjected to high temperatures, imidazolium salts typically degrade via two primary pathways:
- Retro-quaternization: A highly nucleophilic anion (such as a halide) attacks the N-alkyl chain of the imidazolium ring, cleaving the alkyl group and reverting the salt to a neutral imidazole and an alkyl halide.
-
Hofmann Elimination: The anion acts as a base, deprotonating the highly acidic C2-proton on the imidazolium ring, leading to the formation of a carbene intermediate and subsequent ring fragmentation[2].
Because halides (Cl⁻, Br⁻) are strong nucleophiles, they actively participate in these degradation pathways at relatively low temperatures (~200–250 °C). Conversely, large, weakly coordinating, and charge-delocalized anions like Bis(trifluoromethanesulfonyl)imide (NTf2⁻) or Hexafluorophosphate (PF6⁻) lack the nucleophilic strength to attack the cation, thereby pushing the onset of thermal decomposition (
Fig 1: Mechanistic pathways of imidazolium degradation based on anion nucleophilicity.
Quantitative Comparison: Anion Benchmarking
To objectively compare the thermal limits, we benchmark 1-butyl-3-methylimidazolium ([BMIM]⁺) against various common anions. The data below synthesizes typical phase transition temperatures (Glass Transition,
| Ionic Liquid | Anion Class | Nucleophilicity | Primary Degradation Risk | ||
| [BMIM][Cl] | Halide | High | -50 | ~250 | Rapid retro-quaternization. |
| [BMIM][Br] | Halide | High | -42 | ~260 | Rapid retro-quaternization. |
| [BMIM][BF4] | Fluorinated | Moderate | -71 | ~350 | HF generation in presence of trace water. |
| [BMIM][PF6] | Fluorinated | Low | -61 | ~350 | HF generation; hydrolysis at high temps. |
| [BMIM][NTf2] | Imide | Very Low | -87 | ~420 | Highly stable; resists nucleophilic attack. |
Data synthesized from comparative thermogravimetric studies[2],[1]. Note: Exact values vary slightly based on sample purity and instrument calibration.
Self-Validating Experimental Protocols (TGA & DSC)
A common pitfall in IL thermal analysis is the overestimation of thermal stability due to kinetic lag at high heating rates, or the misidentification of water evaporation as early-stage degradation[4],[3]. To ensure scientific integrity, the following protocols are designed as self-validating systems .
Thermogravimetric Analysis (TGA) Protocol
Objective: Determine the true onset of decomposition (
-
Sample Preparation: Dry 5–10 mg of the imidazolium salt under a high vacuum (<1 mbar) at 60 °C for 24 hours to reduce water content below 1000 ppm.
-
Crucible Selection (Causality Check): Use Platinum (Pt) or Ceramic pans . Why? While aluminum is standard for many polymers, NTf2⁻ anions can induce severe corrosion of aluminum collectors at elevated temperatures[4].
-
Atmosphere: Purge with dry Nitrogen (N₂) or Argon at a flow rate of 20–50 mL/min to prevent oxidative degradation, which artificially lowers
. -
Self-Validating Isotherm: Ramp to 85 °C and hold isothermally for 20 minutes[5]. Why? Imidazolium salts are highly hygroscopic. This step drives off any re-absorbed atmospheric moisture. If mass loss occurs after this isotherm, it is definitively chemical degradation, validating the data.
-
Dynamic Heating: Ramp from 85 °C to 600 °C at a slow rate of 5 °C/min . Why? High heating rates (e.g., 20 °C/min) push the thermal degradation event to artificially higher temperatures due to thermal diffusion lag, overestimating
by up to 50 °C[4],[3].
Differential Scanning Calorimetry (DSC) Protocol
Objective: Accurately map the glass transition (
-
Encapsulation: Seal 3–5 mg of the dried sample in a hermetic aluminum pan. Hermetic sealing is mandatory to prevent moisture ingress during sub-ambient cooling.
-
Thermal History Erasure (Causality Check): Heat the sample to 100 °C (below degradation) and hold for 5 minutes. Why? ILs easily form metastable supercooled liquids. The first heating run is contaminated by the sample's mechanical and thermal history.
-
Cooling Cycle: Quench cool at 10 °C/min down to -80 °C.
-
Measurement Cycle: Heat from -80 °C to 200 °C at 10 °C/min. Extract
(step transition) and (endothermic peak) exclusively from this second heating curve.
Fig 2: Self-validating experimental workflow for thermal profiling of imidazolium salts.
Implications for Drug Development and Material Science
For drug development professionals formulating API-ILs, the choice of anion is a balancing act between biological safety and processing stability.
-
Hot-Melt Extrusion (HME): If an API-IL is to be processed via HME alongside pharmaceutical polymers (which typically require processing temperatures of 150–200 °C), halide-based imidazolium salts pose a severe risk of in-process degradation.
-
Long-Term Stability: While
provides a ceiling, long-term isothermal stability is lower. A salt that degrades at 300 °C dynamically may slowly decompose at 200 °C over 10 hours (a metric known as )[1]. Therefore, substituting a chloride anion with a sulfonate or imide-based anion is often a necessary formulation pivot to ensure the API-IL survives both manufacturing and shelf-life thermal stresses.
References
-
Chancelier, L., et al. "Thermal stability of imidazolium-based ionic liquids." French-Ukrainian Journal of Chemistry. 4
-
Ngo, H. L., et al. "Studies on Thermal Properties of Selected Aprotic and Protic Ionic Liquids." Taylor & Francis. 2
-
Cao, Y., et al. "Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis." Industrial & Engineering Chemistry Research - ACS Publications.1
-
Zhang, J., et al. "Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development." MDPI. 3
-
Matuszek, K., et al. "Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process." PMC. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate proper disposal procedures
[1]
Part 1: Executive Summary & Immediate Action
1-Dodecyl-3-methylimidazolium nitrate ([C12mim][NO3]) presents a dual-hazard profile unique to long-chain ionic liquids: it is a surfactant-like aquatic toxin coupled with an oxidizing anion .[1] Standard organic solvent disposal protocols are insufficient and potentially dangerous.
Critical "Do's and Don'ts"
| Action | Protocol | Scientific Rationale |
| Segregation | DO segregate into "Oxidizing Organic" or dedicated "Ionic Liquid" waste streams. | The nitrate anion ( |
| Absorbents | DO use inert absorbents (Vermiculite, Diatomaceous Earth, Sand).[1] | DON'T use sawdust or paper. Nitrates soaked into combustibles can spontaneously ignite or deflagrate upon drying. |
| Drain Disposal | NEVER pour down the drain. | The |
| Container | DO use HDPE or Glass containers. | Avoid metal containers if the IL is potentially acidic due to hydrolysis or impurities. |
Part 2: Hazard Characterization & Logic
To dispose of this chemical safely, you must understand its molecular behavior.
The Cation: [C12mim]+ (Aquatic Toxicity)
The 1-dodecyl-3-methylimidazolium cation possesses a long hydrophobic tail (
-
Implication: Even trace amounts released into waterways can cause significant ecological damage. It is classified as WGK 3 (Highly Hazardous to Water) in many jurisdictions.[1]
The Anion: [NO3]- (Oxidizing Potential)
While imidazolium cations are generally stable, the nitrate anion adds thermal instability.[1]
Part 3: Waste Segregation & Handling Protocols
Decision Logic for Waste Segregation
The following decision tree illustrates the correct classification path for [C12mim][NO3] waste.
Figure 1: Decision logic for segregating 1-dodecyl-3-methylimidazolium nitrate waste streams.
Protocol A: Small-Scale Laboratory Disposal (< 1 L)
-
Collection: Collect waste in a dedicated amber glass or HDPE bottle.
-
Labeling:
-
Chemical Name: 1-Dodecyl-3-methylimidazolium nitrate.
-
Hazards: Irritant, Oxidizer, Dangerous for the Environment.[1]
-
Signal Word: WARNING.
-
-
Storage: Store away from heat sources and direct sunlight. Ensure secondary containment (tray) is present to capture leaks.[1]
-
Final Disposal: Hand over to a licensed hazardous waste contractor. The preferred method is high-temperature incineration with flue gas scrubbing to handle
emissions.
Protocol B: Spill Response (Emergency Procedure)
Scenario: A 500 mL bottle of [C12mim][NO3] shatters on the lab floor.
-
Evacuate & Ventilate: Clear the immediate area.[2] Nitrates can release fumes if they contact incompatible materials.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]
-
Containment:
-
Do NOT use paper towels or sawdust.
-
USE Vermiculite, dry sand, or a commercial "Universal" spill pad.
-
-
Cleanup:
-
Labeling: Label the container "Debris from Ionic Liquid Spill - Oxidizer Hazard".
Part 4: Advanced Treatment (Scientific Context)
For facilities managing large volumes or pilot-plant streams, simple waste hand-off may be costly. Understanding degradation pathways is essential for waste minimization.
Why Biological Treatment Fails
While the dodecyl (
Recommended Pre-Treatment: Advanced Oxidation Processes (AOPs)
If on-site neutralization is required before disposal (and permitted by local regulations), UV/H2O2 or Fenton's Reagent (
Mechanism:
-
Hydroxyl radicals (
) attack the alkyl chain, shortening it (reducing aquatic toxicity).[1] -
Continued oxidation breaks the imidazolium ring, releasing nitrate and ammonium.
-
Note: This converts the organic hazard into an inorganic nitrate hazard, which is easier to manage via standard wastewater denitrification protocols.
Part 5: Quantitative Data & Properties
| Property | Value | Relevance to Disposal |
| Physical State | Liquid/Low-melting Solid | Viscous liquid at RT; requires wide-mouth containers. |
| Water Solubility | Soluble | High mobility in soil/water; strict containment required. |
| Log | ~0.5 - 1.5 (Estimated) | Moderate bioaccumulation potential; toxic to fish.[1] |
| Flash Point | > 200°C (Decomposition) | Not flammable, but supports combustion (Oxidizer).[1] |
| Decomposition | > 240°C | Releases |
References
-
National Institutes of Health (NIH). (2017). The acute toxic effects of 1-alkyl-3-methylimidazolium nitrate ionic liquids on Chlorella vulgaris and Daphnia magna. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recovery and purification of ionic liquids from solutions: a review. Retrieved from [Link]
-
MDPI. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids. Retrieved from [Link][1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
